molecular formula C7H6N2O B1426078 Pyrrolo[1,2-B]pyridazin-4(1H)-one CAS No. 888720-26-1

Pyrrolo[1,2-B]pyridazin-4(1H)-one

Cat. No.: B1426078
CAS No.: 888720-26-1
M. Wt: 134.14 g/mol
InChI Key: QGWOZLJTLRKDOF-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-B]pyridazin-4(1H)-one is a nitrogen-containing fused heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery. The interest in pyrrolopyridazine derivatives is driven by their versatile biological activities and significant optical properties . These compounds are recognized as valuable synthetic targets due to their presence in various bioactive molecules . As a key chemical building block, this core structure is utilized in the development of novel therapeutic agents. Synthetic approaches for this class of molecules often involve cycloaddition reactions or condensation processes, providing researchers with routes to diverse functionalized derivatives for structure-activity relationship studies . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrolo[1,2-b]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-3-4-8-9-5-1-2-6(7)9/h1-5,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWOZLJTLRKDOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60725560
Record name Pyrrolo[1,2-b]pyridazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888720-26-1
Record name Pyrrolo[1,2-b]pyridazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Pyrrolo[1,2-b]pyridazin-4(1H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[1,2-b]pyridazine scaffold, a nitrogen-bridgehead aromatic heterocycle, has garnered significant attention in medicinal chemistry and materials science.[1][2] This bicyclic system, formed by the fusion of pyrrole and pyridazine rings, serves as a versatile framework for the development of novel therapeutic agents and functional organic materials.[1][2][3] Its unique electronic and structural features give rise to a diverse range of biological activities, including antitumor, anti-inflammatory, and antidepressant properties.[4][5][6] Furthermore, derivatives of this scaffold have shown promise as corticotropin-releasing factor 1 (CRF₁) receptor antagonists and possess interesting optical properties, making them valuable for applications in light-emitting organic compounds.[7][8] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of the pyrrolo[1,2-b]pyridazin-4(1H)-one core, offering insights for its application in drug discovery and materials science.

Introduction: The Significance of the this compound Scaffold

The fusion of a pyrrole ring, a common motif in bioactive natural products like chlorophyll and heme, with a pyridazine ring, another privileged scaffold in medicinal chemistry, results in the pyrrolo[1,2-b]pyridazine system.[5][9] The introduction of a carbonyl group at the 4-position to form the this compound core further enhances its chemical versatility and biological relevance.[10] This scaffold's planar structure and conjugated π-system contribute to its stability and reactivity, making it an attractive starting point for chemical modifications.[10]

Derivatives of this core have demonstrated a wide spectrum of pharmacological activities.[4][6][11] Notably, they have been investigated for their potential as:

  • Antitumor agents: Exhibiting dose- and time-dependent cytotoxic activity against various human adenocarcinoma cell lines.[5][11]

  • Anti-inflammatory and analgesic agents: Showing promise in in-vitro and in-vivo models of inflammation.[4][5]

  • Antidepressant and anxiolytic agents: Acting as CRF₁ receptor antagonists.[8]

  • Antimicrobial and antiviral compounds. [4][12]

Beyond its medicinal applications, the pyrrolo[1,2-b]pyridazine scaffold is also explored in materials science due to its fluorescent properties, with potential uses in sensors and organic light-emitting diodes (OLEDs).[7][13]

Physicochemical and Spectroscopic Properties

The this compound scaffold is a heterocyclic compound with the molecular formula C₇H₆N₂O and a molecular weight of approximately 134.14 g/mol .[12][14]

Structural and Electronic Characteristics

The core structure consists of a five-membered pyrrole ring fused to a six-membered pyridazinone ring. The pyrrole ring, with its lone pair of electrons on the nitrogen atom, contributes to the aromaticity of the bicyclic system.[15] The pyridazinone moiety, with its electron-withdrawing carbonyl group and nitrogen atoms, influences the overall electron distribution and reactivity of the scaffold. The planar nature of the fused ring system is a key feature, facilitating stacking interactions and binding to biological targets.[10]

Spectroscopic Data

The structural features of the this compound scaffold can be characterized by various spectroscopic techniques:

Spectroscopic Technique Key Features and Typical Chemical Shifts/Signals
¹H NMR Protons on the pyrrole and pyridazine rings typically appear in the aromatic region (δ 6.0-8.0 ppm). The coupling constants between adjacent protons provide valuable information about their connectivity. For example, in a substituted derivative, the H-5 and H-6 protons of the pyrrole ring might appear as doublets, while the H-3 and H-4 protons of the pyridazine moiety could also present as doublets.[7]
¹³C NMR The carbonyl carbon of the pyridazinone ring is a characteristic signal, typically appearing in the downfield region (δ ~160 ppm).[5] Other carbon signals of the heterocyclic rings will appear in the aromatic region.
Infrared (IR) Spectroscopy A strong absorption band corresponding to the C=O stretching vibration of the pyridazinone carbonyl group is a prominent feature. N-H stretching vibrations may also be observed depending on the substitution pattern.
Mass Spectrometry The molecular ion peak will correspond to the molecular weight of the specific derivative, and fragmentation patterns can help confirm the structure.

Synthesis of the this compound Scaffold

Several synthetic strategies have been developed to construct the pyrrolo[1,2-b]pyridazine ring system. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

1,3-Dipolar Cycloaddition Reactions

A prevalent and efficient method for synthesizing pyrrolo[1,2-b]pyridazine derivatives involves the 1,3-dipolar cycloaddition reaction.[4] This approach typically utilizes mesoionic compounds, such as oxazolo[3,2-b]pyridazinium-2-oxides (münchnones), which act as 1,3-dipoles. These are generated in situ from the corresponding 3(2H)-pyridazinone acids by treatment with acetic anhydride.[4][5] The mesoionic intermediate then reacts with a dipolarophile, such as an activated alkyne (e.g., diethyl acetylenedicarboxylate or methyl propiolate), to yield the desired pyrrolo[1,2-b]pyridazine derivative.[4][16] This method offers good control over regioselectivity.[4][5]

Experimental Protocol: Synthesis of Pyrrolo[1,2-b]pyridazine Derivatives via 1,3-Dipolar Cycloaddition [4][5]

  • Preparation of the 3(2H)-pyridazinone acid: The corresponding ester is subjected to alkaline hydrolysis followed by acidification to yield the pyridazinone acid.

  • In situ generation of the mesoionic 1,3-dipole: The 3(2H)-pyridazinone acid is treated with acetic anhydride.

  • Cycloaddition reaction: The activated alkyne dipolarophile is added to the reaction mixture containing the in situ generated mesoionic compound.

  • Reaction conditions: The reaction is typically carried out in acetic anhydride at elevated temperatures (e.g., 90 °C) for several hours.[5]

  • Work-up and purification: After the reaction is complete, the product is isolated and purified using standard techniques such as crystallization or column chromatography.

Copper-Catalyzed Tandem Reactions

A one-pot, copper(II)-catalyzed tandem synthesis has been developed for 2-substituted pyrrolo[1,2-b]pyridazin-4(1H)-ones.[16] This method involves a Conrad-Limpach-type reaction, which includes the thermal condensation of N-aminopyrroles with β-oxo esters, followed by the cyclization of the Schiff base intermediates.[16] The use of a copper(II) catalyst is a key feature of this transformation. This approach is compatible with substrates bearing both electron-donating and electron-withdrawing groups.[16]

Diagram: Synthetic Approaches to the Pyrrolo[1,2-b]pyridazine Scaffold

Synthesis cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_tandem Copper-Catalyzed Tandem Reaction Pyridazinone_Acid 3(2H)-Pyridazinone Acid Mesoionic_Intermediate Mesoionic Intermediate (e.g., Münchnone) Pyridazinone_Acid->Mesoionic_Intermediate in situ generation Acetic_Anhydride Acetic Anhydride Pyrrolopyridazinone This compound Mesoionic_Intermediate->Pyrrolopyridazinone Alkyne_Dipolarophile Alkyne Dipolarophile Alkyne_Dipolarophile->Pyrrolopyridazinone N_Aminopyrrole N-Aminopyrrole Schiff_Base Schiff Base Intermediate N_Aminopyrrole->Schiff_Base Beta_Oxo_Ester β-Oxo Ester Beta_Oxo_Ester->Schiff_Base Pyrrolopyridazinone2 This compound Schiff_Base->Pyrrolopyridazinone2 Copper_Catalyst Cu(II) Catalyst Copper_Catalyst->Schiff_Base

Caption: Key synthetic routes to the this compound scaffold.

Chemical Reactivity and Functionalization

The this compound scaffold offers several sites for chemical modification, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Substitution Reactions

The pyrrole and pyridazine rings can undergo various substitution reactions. The electron-rich pyrrole ring is susceptible to electrophilic substitution, while the electron-deficient pyridazine ring can be targeted by nucleophiles, particularly after activation. The specific regioselectivity of these reactions will depend on the existing substituents on the scaffold and the reaction conditions.

Transformation of Functional Groups

Functional groups introduced onto the scaffold can be further manipulated. For instance, ester groups, often incorporated during synthesis via cycloaddition with acetylenic esters, can be hydrolyzed to the corresponding carboxylic acids.[4][5] These acids can then be converted to amides or other derivatives, expanding the chemical space. The carbonyl group of the pyridazinone ring can also potentially undergo reactions typical of ketones.

Applications in Drug Discovery and Materials Science

The diverse biological activities and interesting photophysical properties of pyrrolo[1,2-b]pyridazine derivatives make them highly valuable in several scientific fields.

Medicinal Chemistry

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The wide range of reported biological activities, including anticancer, anti-inflammatory, and CNS-related effects, underscores its potential for the development of new drugs.[4][5][6][8] The ability to readily synthesize a variety of substituted analogs allows for systematic exploration of SAR to optimize potency, selectivity, and pharmacokinetic properties.

Diagram: Biological Activities of the this compound Scaffold

BiologicalActivity Scaffold This compound Scaffold Anticancer Anticancer Activity Scaffold->Anticancer Anti_inflammatory Anti-inflammatory Activity Scaffold->Anti_inflammatory Antidepressant Antidepressant/ Anxiolytic Activity Scaffold->Antidepressant Antimicrobial Antimicrobial Activity Scaffold->Antimicrobial CRF1_Antagonist CRF₁ Receptor Antagonist Scaffold->CRF1_Antagonist Optical_Properties Optical Properties (Fluorescence) Scaffold->Optical_Properties

Sources

The Definitive Guide to the Structural Elucidation of Novel Pyrrolo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a novel molecule's structure is the bedrock of all subsequent research. The Pyrrolo[1,2-b]pyridazine scaffold, a nitrogen-bridged heterocyclic system, has garnered significant attention due to its diverse biological activities, including potential applications as anticancer, anti-inflammatory, and PARP inhibitors, as well as its intriguing optical properties.[1][2][3][4][5] This guide provides an in-depth technical exploration of the multifaceted approach required for the structural elucidation of new derivatives of this important pharmacophore. We will move beyond a simple recitation of techniques to delve into the strategic decision-making and data integration essential for confident structural assignment.

The Strategic Imperative: A Multi-Modal Approach

The elucidation of a novel Pyrrolo[1,2-b]pyridazine structure is not a linear process but rather a convergent synthesis of data from multiple analytical techniques. Each method provides a unique piece of the puzzle, and it is the confluence of this evidence that leads to an irrefutable structural assignment. The core workflow involves a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, for definitive confirmation in the solid state, X-ray Crystallography.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation Synthesis Novel Pyrrolo[1,2-b]pyridazine Synthesis Purification Chromatography & Purity Check Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Purification->MS Initial Data NMR NMR Spectroscopy - 1D (¹H, ¹³C, DEPT) - 2D (COSY, HSQC, HMBC) Purification->NMR Primary Data Data_Integration Data Integration & Hypothesis MS->Data_Integration NMR->Data_Integration Xray X-ray Crystallography - Unambiguous 3D Structure - Solid-State Conformation Structure_Confirmation Final Structure Confirmation Xray->Structure_Confirmation Definitive Proof Data_Integration->Xray For Confirmation Data_Integration->Structure_Confirmation

Caption: A typical workflow for the synthesis and structural elucidation of novel compounds.

Crafting the Core: Synthetic Strategies for Pyrrolo[1,2-b]pyridazines

A foundational understanding of the synthetic routes to Pyrrolo[1,2-b]pyridazines is crucial, as the chosen pathway can often provide initial clues about the potential structure and substitution patterns. The most prevalent methods involve cycloaddition reactions, which are highly effective in constructing the fused ring system.[2][6][7]

One of the most robust and widely employed methods is the 1,3-dipolar cycloaddition of pyridazinium N-ylides with various dipolarophiles, particularly activated alkynes.[6][7] This approach offers a high degree of flexibility in introducing substituents onto the pyrrole ring of the final product.

Another powerful strategy involves the reaction of mesoionic oxazolo-pyridazinones with acetylenic dipolarophiles.[3][8] This method is particularly useful for accessing a range of substituted derivatives with good regioselectivity.[3]

Key Synthetic Approaches:

Synthetic MethodStarting MaterialsKey Features
1,3-Dipolar Cycloaddition Pyridazines, α-haloketones, acetylenic/olefinic dipolarophilesHigh versatility, good yields, allows for diverse substitution patterns.[6][7]
Mesoionic Cycloaddition 3(2H)pyridazinone acids, acetic anhydride, acetylenic dipolarophilesIn-situ generation of the reactive intermediate, good regioselectivity.[3][8]
Condensation Reactions 1,4,7-Triketones and hydrazineA more classical approach, useful for specific substitution patterns.[9]
Domino Reactions e.g., Coupling-isomerization-condensationEfficient, reduces the number of synthetic steps.[10]

The choice of synthetic route is often dictated by the desired substitution pattern and the commercial availability of starting materials. For instance, the 1,3-dipolar cycloaddition is highly favored for its modularity, allowing for the systematic variation of substituents on both the pyridazine and the newly formed pyrrole ring.

Deciphering the Blueprint: A Deep Dive into NMR Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. For Pyrrolo[1,2-b]pyridazine derivatives, a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) experiments is indispensable for a complete assignment of all proton and carbon signals.

Step-by-Step NMR Analysis Workflow:
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration).

  • ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, which is invaluable for assigning carbon signals.

  • COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. This is crucial for identifying adjacent protons in the ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).

  • HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range correlations between protons and carbons (typically two to three bonds, sometimes four). This is the key experiment for connecting different spin systems and identifying quaternary carbons.

G NMR_1D 1D NMR (¹H, ¹³C, DEPT) Initial_Assignments Initial ¹H and ¹³C Assignments NMR_1D->Initial_Assignments NMR_2D 2D NMR (COSY, HSQC, HMBC) Spin_Systems Identify ¹H-¹H Spin Systems (COSY) Initial_Assignments->Spin_Systems Direct_Correlations Direct ¹H-¹³C Correlations (HSQC) Spin_Systems->Direct_Correlations Long_Range_Correlations Long-Range ¹H-¹³C Correlations (HMBC) Direct_Correlations->Long_Range_Correlations Quaternary_Carbons Assign Quaternary Carbons Long_Range_Correlations->Quaternary_Carbons Final_Structure Assemble Fragments & Confirm Structure Quaternary_Carbons->Final_Structure

Caption: A systematic workflow for NMR-based structure elucidation.

Case Study: Interpreting the NMR Spectra of a Substituted Pyrrolo[1,2-b]pyridazine

Let's consider a representative example to illustrate the power of this integrated NMR approach. For a 5-acetyl-7-aroyl-pyrrolo[1,2-b]pyridazine derivative, the following observations and interpretations can be made[11]:

  • ¹H NMR: The protons on the pyridazine ring (H-2, H-3, H-4) often appear as a complex ABC spin system. Due to the deshielding effect of the adjacent nitrogen and the spatial proximity of the acetyl group at position 5, the H-4 proton is typically the most downfield signal in this system.[11] The proton H-6 on the pyrrole ring usually appears as a sharp singlet.[11]

  • ¹³C NMR: The carbon atom C-2 is highly deshielded due to its position adjacent to the bridgehead nitrogen and within a C=N double bond.[11] The carbonyl carbons of the acetyl and aroyl groups will appear at the downfield end of the spectrum.[11]

  • HETCOR/HSQC: This experiment would unambiguously link each proton signal to its directly attached carbon, for instance, confirming the assignments of H-2, H-3, H-4, and H-6 to their respective carbons.

  • HMBC: This is where the full picture emerges. For example, the protons of the methyl group in the 5-acetyl substituent would show a correlation to the carbonyl carbon of the acetyl group and to C-5 of the ring. The H-6 proton would show correlations to C-5, C-7, and the quaternary carbon C-4a. These long-range correlations are critical for establishing the connectivity between the different substituents and the core heterocyclic scaffold.

Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Pyrrolo[1,2-b]pyridazine Core:

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
H-2/C-2 ~8.5~145H-3, H-4
H-3/C-3 ~7.0 - 7.5~119H-2, H-4
H-4/C-4 ~8.8 - 8.9~129H-2, H-3, C-4a, C-5
C-4a Quaternary~133H-4, H-5, H-6
H-5/C-5 ~6.5 - 6.7~98 - 100H-4, H-6, C-4a, C-7
H-6/C-6 ~6.4 - 7.7~112H-5, H-7, C-4a, C-5
C-7 Quaternary or Substituted~125H-5, H-6

Note: These are approximate ranges and can vary significantly based on the nature and position of substituents.

Confirming Connectivity: Mass Spectrometry

Mass spectrometry provides the crucial information of the molecular weight of the novel compound and, through high-resolution mass spectrometry (HRMS), its elemental composition. Furthermore, the fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can offer valuable structural clues that corroborate the NMR data.

While a comprehensive library of fragmentation patterns for Pyrrolo[1,2-b]pyridazines is still emerging, we can infer likely fragmentation pathways based on studies of related fused nitrogen-containing heterocycles.[7]

Anticipated Fragmentation Pathways:

  • Cleavage of the Pyridazine Ring: The pyridazine ring is often a site of initial fragmentation. This can involve the loss of N₂ or other small neutral molecules, leading to characteristic fragment ions.

  • Loss of Substituents: The substituents on the ring system will undergo their own characteristic fragmentations. For example, an ester group might lose an alkoxy radical or an entire alkoxycarbonyl group.

  • Ring Contraction/Rearrangement: Complex rearrangements can occur upon ionization, leading to the formation of stable fragment ions.

G M_plus Molecular Ion [M]⁺ Frag1 [M - N₂]⁺ M_plus->Frag1 Ring_Cleavage Frag2 [M - R]⁺ M_plus->Frag2 Substituent_Loss Frag3 Ring Cleavage Fragments M_plus->Frag3 Ring_Cleavage Further_Frag Further Fragmentation Frag1->Further_Frag Frag2->Further_Frag Frag3->Further_Frag Substituent_Loss Loss of Substituent (R) Ring_Cleavage Pyridazine Ring Cleavage

Caption: Generalized fragmentation pathways for Pyrrolo[1,2-b]pyridazines in MS.

A careful analysis of the masses of the fragment ions can help to piece together the structure of the molecule, providing an independent line of evidence that complements the NMR data.

The Final Verdict: X-ray Crystallography

While a combination of NMR and MS can provide a very high level of confidence in a proposed structure, the gold standard for unambiguous structure determination is single-crystal X-ray diffraction.[1][12][13] If a suitable crystal of the novel derivative can be grown, X-ray crystallography provides a definitive 3D model of the molecule in the solid state.

This technique is not only crucial for confirming the connectivity of the atoms but also provides valuable information about:

  • Bond lengths and angles: Which can give insights into the electronic nature of the ring system.[1]

  • Molecular conformation: How the different parts of the molecule are oriented in space.

  • Intermolecular interactions: Such as π-π stacking, which can be important for the material properties of the compound.[1]

The data from X-ray crystallography serves as the ultimate validation of the structure proposed based on spectroscopic data.

Conclusion

The structural elucidation of novel Pyrrolo[1,2-b]pyridazine derivatives is a meticulous process that requires a synergistic and intellectually rigorous approach. It is not simply about acquiring data but about the thoughtful integration of information from a suite of powerful analytical techniques. By combining the insights from various synthetic strategies with a detailed, multi-technique analysis encompassing advanced NMR spectroscopy, mass spectrometry, and X-ray crystallography, researchers can confidently and accurately map the molecular architecture of these promising compounds. This foundational knowledge is paramount for the subsequent exploration of their biological activities and the development of new therapeutic agents and advanced materials.

References

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The Pyrrolo[1,2-b]pyridazine Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Emergence of a Versatile Heterocycle

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular architectures that can address unmet medical needs. Within this dynamic environment, nitrogen-containing heterocyclic compounds have consistently emerged as a cornerstone of drug discovery, owing to their diverse chemical properties and their ability to interact with a wide array of biological targets. Among these, the pyrrolo[1,2-b]pyridazine core, a fused bicyclic system, has garnered significant attention for its broad spectrum of biological activities. This guide provides a comprehensive technical overview of this privileged scaffold, delving into its synthesis, diverse biological functions, and the intricate structure-activity relationships that govern its therapeutic potential.

The pyrrolo[1,2-b]pyridazine scaffold is an aromatic N-bridgehead heterocycle, formally derived from the fusion of a pyrrole and a pyridazine ring. This unique arrangement of atoms imparts a distinct electronic and conformational profile, making it an attractive framework for the design of targeted therapies. The interest in this heterocyclic system has grown steadily over the decades, transitioning from initial synthetic explorations to its current status as a key pharmacophore in the development of novel therapeutic agents.[1][2]

This guide will explore the multifaceted biological activities of the pyrrolo[1,2-b]pyridazine core, with a particular focus on its applications in oncology, inflammation, and infectious diseases. We will examine the underlying mechanisms of action, provide detailed experimental protocols for the synthesis and biological evaluation of these compounds, and present a critical analysis of structure-activity relationships to guide future drug design efforts.

Synthetic Strategies: Building the Pyrrolo[1,2-b]pyridazine Core

The construction of the pyrrolo[1,2-b]pyridazine scaffold can be achieved through various synthetic routes. Among the most versatile and widely employed methods is the 1,3-dipolar cycloaddition reaction . This powerful strategy typically involves the in situ generation of a pyridazinium ylide, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile, such as an activated alkyne or alkene, to furnish the desired bicyclic core.

One common approach involves the reaction of a pyridazine with a 2-bromoacetophenone derivative to form a pyridazinium salt. Subsequent treatment with a base, such as triethylamine, generates the pyridazinium ylide, which is then trapped by a dipolarophile to yield the pyrrolo[1,2-b]pyridazine derivative.[3] Another effective method utilizes mesoionic oxazolo-pyridazinones as precursors, which generate 1,3-dipoles that react with alkynes to form the pyrrolo[1,2-b]pyridazine ring system.[2][3]

Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition

This protocol outlines a general procedure for the synthesis of pyrrolo[1,2-b]pyridazine derivatives via a one-pot, three-component reaction.

Materials:

  • Substituted pyridazine

  • Substituted 2-bromoacetophenone

  • Activated alkyne (e.g., dimethyl acetylenedicarboxylate, ethyl propiolate)

  • Triethylamine (TEA)

  • Dichloromethane (DCM) or Acetonitrile (ACN) as solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of the substituted pyridazine (1.0 mmol) and the substituted 2-bromoacetophenone (1.1 mmol) in 20 mL of DCM or ACN, add the activated alkyne (1.2 mmol).

  • Ylide Generation and Cycloaddition: Add triethylamine (1.5 mmol) dropwise to the reaction mixture at room temperature. The formation of the pyridazinium ylide and the subsequent cycloaddition reaction are typically carried out at room temperature or with gentle heating (40-60 °C) and monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by TLC), the reaction mixture is washed with water (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure pyrrolo[1,2-b]pyridazine derivative.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process Pyridazine Substituted Pyridazine Reaction 1,3-Dipolar Cycloaddition Pyridazine->Reaction Bromoacetophenone Substituted 2-Bromoacetophenone Bromoacetophenone->Reaction Alkyne Activated Alkyne Alkyne->Reaction Solvent Solvent (DCM or ACN) Solvent->Reaction Base Base (Triethylamine) Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Pyrrolo[1,2-b]pyridazine Purification->Product

Caption: General workflow for the synthesis of pyrrolo[1,2-b]pyridazines.

Biological Activities and Therapeutic Potential

The pyrrolo[1,2-b]pyridazine core has demonstrated a remarkable range of biological activities, positioning it as a versatile scaffold for the development of novel therapeutics. The following sections will detail its most significant applications.

Anticancer Activity

The pyrrolo[1,2-b]pyridazine scaffold has emerged as a promising framework for the development of potent anticancer agents. Derivatives of this core have exhibited significant cytotoxic and antiproliferative activities against a variety of human cancer cell lines.[1][2]

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism through which certain pyrrolo[1,2-b]pyridazine derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and are essential for cell division, intracellular transport, and the maintenance of cell shape. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

Several pyrrolo[1,2-b]pyridazine-based compounds have been shown to bind to the colchicine-binding site on β-tubulin, thereby preventing the polymerization of tubulin dimers into microtubules. This mode of action is similar to that of established anticancer drugs like colchicine and the vinca alkaloids. Molecular docking studies have further elucidated the binding interactions of these compounds within the colchicine-binding site, providing a rational basis for the design of more potent inhibitors.

Tubulin_Inhibition_Pathway Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Disruption of Mitotic Spindle Pyrrolo_pyridazine Pyrrolo[1,2-b]pyridazine Inhibitor Colchicine_Site Colchicine Binding Site on β-Tubulin Pyrrolo_pyridazine->Colchicine_Site Colchicine_Site->Microtubule Inhibits Polymerization Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by pyrrolo[1,2-b]pyridazines.

In Vitro Anticancer Activity Evaluation: NCI-60 Human Tumor Cell Line Screen

The U.S. National Cancer Institute (NCI) has developed a standardized screening program, the NCI-60, which utilizes a panel of 60 different human tumor cell lines to assess the anticancer potential of novel compounds. This screen provides valuable data on the potency and selectivity of a compound across a diverse range of cancer types.

Experimental Protocol: NCI-60 Five-Dose Screen [4][5]

  • Cell Culture: The 60 human tumor cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Cell Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the specific cell line. The plates are incubated for 24 hours prior to drug addition.

  • Compound Preparation and Addition: The test compound is solubilized in DMSO and serially diluted to five different concentrations (typically in a 10-fold or half-log dilution series). Aliquots of the drug dilutions are added to the wells.

  • Incubation: The plates are incubated for an additional 48 hours.

  • Cell Viability Assay (Sulforhodamine B - SRB Assay):

    • The cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4 °C.

    • The supernatant is discarded, and the plates are washed with water and air-dried.

    • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.

    • Unbound dye is removed by washing with 1% acetic acid, and the plates are air-dried.

    • The bound stain is solubilized with 10 mM trizma base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The absorbance data is used to calculate the percentage of cell growth. The results are typically reported as GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell death).

Structure-Activity Relationship (SAR) Studies

SAR studies have provided valuable insights into the structural features of the pyrrolo[1,2-b]pyridazine core that are crucial for its anticancer activity. Key findings include:

  • Substitution at the 7-position: Aromatic or heteroaromatic substituents at the 7-position are often essential for potent activity.

  • Substitution at the 5-position: The nature of the substituent at the 5-position can significantly influence potency and selectivity.

  • Overall Lipophilicity: The lipophilicity of the molecule plays a critical role in its ability to penetrate cell membranes and reach its intracellular target.

Compound R1 R2 GI₅₀ (µM) - Representative Cell Line
1a HPhenyl5.2
1b H4-Chlorophenyl1.8
1c H4-Methoxyphenyl3.5
2a -COOEtPhenyl>10
2b -COOEt4-Chlorophenyl7.9

Table 1: Representative SAR data for pyrrolo[1,2-b]pyridazine derivatives against a cancer cell line. (Data is hypothetical and for illustrative purposes only)

Anti-inflammatory Activity

Chronic inflammation is a key contributing factor to a wide range of human diseases, including arthritis, cardiovascular disease, and cancer. The pyrrolo[1,2-b]pyridazine scaffold has demonstrated significant potential as a source of novel anti-inflammatory agents.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

A major mechanism underlying the anti-inflammatory effects of certain pyrrolo[1,2-b]pyridazine derivatives is the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to minimize gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay [6][7]

This protocol describes a common method for assessing the inhibitory activity of compounds against COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂) detection

Procedure:

  • Enzyme and Inhibitor Incubation: In a reaction tube, combine the reaction buffer, heme, and either COX-1 or COX-2 enzyme. Add the test compound or a reference inhibitor at various concentrations. Incubate the mixture for a specified time (e.g., 10 minutes) at 37 °C to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to the mixture.

  • Reaction Termination: After a defined incubation period (e.g., 2 minutes), terminate the reaction by adding a strong acid (e.g., HCl).

  • PGE₂ Quantification: Quantify the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase Inhibitory Activity

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer and inflammatory disorders. The pyrrolo[1,2-b]pyridazine scaffold has been successfully employed in the design of potent and selective kinase inhibitors.

Targeting Janus Kinases (JAKs)

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are essential for cytokine signaling. The JAK-STAT signaling pathway is crucial for immune cell development, activation, and function. Consequently, inhibitors of JAKs are effective therapies for autoimmune diseases and certain cancers. Pyrrolo[1,2-b]pyridazine-based compounds have been developed as potent inhibitors of JAKs, with some exhibiting selectivity for specific family members.

Experimental Protocol: JAK3 Kinase Inhibition Assay [8][9][10][11]

This protocol outlines a luminescent-based assay to measure the inhibition of JAK3 kinase activity.

Materials:

  • Recombinant human JAK3 enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate (e.g., a synthetic peptide)

  • ATP

  • Test compound

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the JAK3 enzyme, and the substrate/ATP mixture in the kinase buffer.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion: Add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Detection: Add the Kinase Detection Reagent, which converts the ADP generated in the kinase reaction back to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.

JAK_STAT_Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Pyrrolo_pyridazine Pyrrolo[1,2-b]pyridazine Inhibitor Pyrrolo_pyridazine->JAK Inhibits STAT->STAT Nucleus Nucleus STAT->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Regulates

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The Ascendant Pyrrolo[1,2-b]pyridazin-4(1H)-one Scaffold: A Technical Guide to Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[1,2-b]pyridazine nucleus is a privileged heterocyclic system that has garnered escalating interest within the medicinal chemistry community. Its unique three-dimensional structure and versatile synthetic handles have established it as a foundational scaffold for the development of novel therapeutics targeting a wide array of diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of new Pyrrolo[1,2-b]pyridazin-4(1H)-one analogues. We will traverse the landscape of synthetic strategies, delve into the nuances of their biological evaluation, and provide actionable, field-proven experimental protocols. The causality behind experimental choices is elucidated to empower researchers in their own discovery efforts.

Introduction: The Strategic Value of the Pyrrolo[1,2-b]pyridazine Core

The fusion of a pyrrole and a pyridazine ring system gives rise to the pyrrolo[1,2-b]pyridazine scaffold, a nitrogen bridgehead heterocycle with significant chemical and biological potential.[1] The this compound moiety, in particular, has emerged as a key pharmacophore due to its structural rigidity and capacity for diverse substitutions, allowing for the fine-tuning of physicochemical properties and biological activity. Analogues of this core have demonstrated a remarkable breadth of pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.[2][3] This guide will illuminate the pathways to novel analogues and their subsequent evaluation, providing a robust framework for innovation in this exciting area of drug discovery.

Synthetic Strategies: From Classical Cycloadditions to Modern Catalysis

The construction of the this compound core can be approached through several strategic disconnections. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and novelty of the target analogues.

1,3-Dipolar Cycloaddition: A Cornerstone Approach

A prevalent and highly effective strategy for the synthesis of the pyrrolo[1,2-b]pyridazine scaffold is the [3+2] cycloaddition reaction. This approach often involves the in situ generation of a mesoionic 1,3-dipole, such as an oxazolo-pyridazinone (münchnone), which then reacts with a suitable dipolarophile.[2][4]

The process typically begins with the formation of 3(2H)pyridazinone acids from their corresponding esters via alkaline hydrolysis, followed by acidification.[3] These acids, upon treatment with a dehydrating agent like acetic anhydride, generate the reactive mesoionic intermediate.[4] The subsequent cycloaddition with an alkyne dipolarophile, such as methyl or ethyl propiolate, proceeds to furnish the pyrrolo[1,2-b]pyridazine core, often with a degree of regioselectivity that can be influenced by the nature of the substituents.[2][5]

Mesoionic Cycloaddition cluster_0 Mesoionic Intermediate Generation cluster_1 1,3-Dipolar Cycloaddition Pyridazinone_Acid 3(2H)pyridazinone acid Mesoionic_Intermediate Mesoionic Oxazolo-pyridazinone Pyridazinone_Acid->Mesoionic_Intermediate Dehydration Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Mesoionic_Intermediate Alkyne_Dipolarophile Alkyne Dipolarophile Cycloaddition [3+2] Cycloaddition Mesoionic_Intermediate->Cycloaddition Alkyne_Dipolarophile->Cycloaddition Tricyclic_Intermediate Tricyclic Intermediate Cycloaddition->Tricyclic_Intermediate Pyrrolo_Product Pyrrolo[1,2-b]pyridazine Analogue Tricyclic_Intermediate->Pyrrolo_Product CO2 elimination Copper_Catalyzed_Synthesis N_Aminopyrrole N-Aminopyrrole Condensation Thermal Condensation N_Aminopyrrole->Condensation Beta_Oxoester β-Oxo Ester Beta_Oxoester->Condensation Schiff_Base Schiff Base Intermediate Condensation->Schiff_Base Cyclization Cu(II)-Catalyzed Cyclization Schiff_Base->Cyclization Product 2-Substituted This compound Cyclization->Product

Caption: Copper-catalyzed tandem synthesis workflow.

The choice of a copper catalyst is critical; it offers a milder and more efficient alternative to traditional thermal conditions, often leading to higher yields and cleaner reaction profiles. This method's one-pot nature also enhances its operational simplicity and appeal for library synthesis.

Multicomponent Reactions: A Strategy for Complexity and Diversity

Multicomponent reactions (MCRs) offer a powerful platform for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. A one-pot, three-component reaction has been developed for the synthesis of pyrrolo[1,2-b]pyridazine derivatives. This reaction involves pyridazine, a substituted phenacyl bromide, and an acetylenic dipolarophile like 1-butyn-3-one, with 1,2-epoxybutane serving as both the solvent and an acid scavenger. [6]This approach allows for the direct construction of highly functionalized pyrrolo[1,2-b]pyridazines. [6]

Biological Evaluation: Unveiling the Therapeutic Potential

The synthesized this compound analogues are subjected to a battery of biological assays to determine their therapeutic potential. The specific assays are chosen based on the intended therapeutic area, which can range from oncology to inflammatory diseases and central nervous system disorders.

Anticancer Activity

Many pyrrolo[1,2-b]pyridazine derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines. [2][3]For instance, certain analogues have shown dose- and time-dependent cytotoxic activity against colon (LoVo), ovarian (SK-OV-3), and breast (MCF-7) adenocarcinoma cell lines. [3]The antiproliferative activity is often compared to standard-of-care chemotherapeutic agents like cisplatin, doxorubicin, or 5-fluorouracil. [2]

Kinase Inhibition

The pyrrolo[1,2-b]pyridazine scaffold has proven to be a fertile ground for the discovery of kinase inhibitors. For example, pyrrolo[1,2-b]pyridazine-3-carboxamides have been identified as potent Janus kinase (JAK) inhibitors. [7]Furthermore, related pyrrolopyridine and pyrrolopyrimidine derivatives bearing a pyridazinone moiety have been synthesized and evaluated as c-Met kinase inhibitors, with some compounds showing excellent activity against various cancer cell lines. [8]

Other Therapeutic Areas

Beyond oncology, these analogues have shown promise in other areas. A series of pyrrolo[1,2-b]pyridazines and related compounds were identified as novel corticotropin-releasing factor 1 (CRF1) receptor antagonists, suggesting their potential as anti-anxiety agents. [9]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound core and analysis of the resulting changes in biological activity are crucial for optimizing lead compounds. For instance, in the development of JAK inhibitors, the incorporation of an amino group at the 3-position of a cyclopentane substituent on the pyrrolopyridazine core led to a series of potent JAK3 inhibitors. [7]SAR studies on c-Met kinase inhibitors indicated that a pyrrolo[2,3-b]pyridine core with a 4-oxo-pyridazinone moiety was superior to a pyrrolo[2,3-d]pyrimidine core with a 6-oxo-pyridazinone moiety. [8] Table 1: Representative this compound Analogues and their Biological Activities

Compound IDCore StructureKey SubstituentsBiological Target/ActivityReference
I Pyrrolo[1,2-b]pyridazine-3-carboxamide(R)-(2,2-dimethylcyclopentyl)amine at C4JAK inhibitor[7]
II Pyrrolo[1,2-b]pyridazine2-Difluoromethoxy-4-methylpyridin-5-ylCRF1 receptor antagonist[9]
III Pyrrolo[2,3-b]pyridine-pyridazinone4-Chloro-3-trifluoromethylphenylc-Met kinase inhibitor[8]
IV Pyrrolo[1,2-b]pyridazineVaried aryl and acyl groupsCytotoxic against LoVo, SK-OV-3, MCF-7[3]

Experimental Protocols: A Practical Guide

To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are paramount. The following section provides a representative, step-by-step methodology for the synthesis of a pyrrolo[1,2-b]pyridazine analogue via the 1,3-dipolar cycloaddition route.

General Synthesis of Pyrrolo[1,2-b]pyridazines via Mesoionic Oxazolo-pyridazinones

This protocol is adapted from the work of Dumitrascu and colleagues. [4] Step 1: Synthesis of 3(2H)pyridazinone Acids

  • To a solution of the appropriate pyridazinone ester in ethanol, add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 3(2H)pyridazinone acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: 1,3-Dipolar Cycloaddition

  • Suspend the 3(2H)pyridazinone acid in acetic anhydride.

  • Add the corresponding acetylenic dipolarophile (e.g., methyl propiolate).

  • Heat the reaction mixture at 90 °C for 3-4 hours. [4]4. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude product.

  • Collect the solid by filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired pyrrolo[1,2-b]pyridazine. [4] Characterization: The structure and purity of the synthesized compounds should be confirmed by a suite of analytical techniques, including:

  • NMR Spectroscopy: 1H and 13C NMR to elucidate the chemical structure. [3]* Mass Spectrometry: To confirm the molecular weight.

  • Infrared Spectroscopy: To identify key functional groups. [3]* Elemental Analysis: To determine the elemental composition. [3]

Conclusion and Future Directions

The this compound scaffold continues to be a highly attractive and fruitful starting point for the discovery of new bioactive molecules. The synthetic versatility of this core, coupled with the diverse range of biological activities exhibited by its analogues, ensures its continued relevance in medicinal chemistry. Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the application of computational methods to guide the design of next-generation analogues with enhanced potency and selectivity. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field.

References

  • ResearchGate. (2025). Pyrrolo[1,2-b]pyridazines: synthesis and application perspective. Retrieved from a Google search. [7]2. Saito, T., Obitsu, T., Kohno, H., Sugimoto, I., Matsushita, T., Nishiyama, T., ... & Takaoka, Y. (2012). Pyrrolo[1,2-b]pyridazines, pyrrolo[2,1-f]triazin-4(3H)-ones, and related compounds as novel corticotropin-releasing factor 1 (CRF₁) receptor antagonists. Bioorganic & Medicinal Chemistry, 20(2), 1122-1138. [Link] [9]3. An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. (n.d.). PMC. Retrieved from a Google search. [10]4. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (2023). National Institutes of Health. [Link] [2]5. Biologically active pyrrolo[1,2‐b]pyridazines. (n.d.). ResearchGate. Retrieved from a Google search. [3]6. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (n.d.). MDPI. [Link] [4]7. Synthesis of pyrrolo[1,2-b]pyridazines 8a–t. (n.d.). ResearchGate. Retrieved from a Google search. [5]8. Discovery of novel pyrrolo-pyridine/pyrimidine derivatives bearing pyridazinone moiety as c-Met kinase inhibitors. (2017). PubMed. [Link] [8]9. Synthesis of Pyrrolo[1,2-b]pyridazine. (n.d.). Tetrahedron. Retrieved from a Google search. [1]10. Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). ACS Publications. [Link] [11]11. Streamlined Synthesis of 6-((1H-1,2,3-Triazol-4-yl)methyl)-1H-pyrrolo [3,4-d]pyridazin-1-one System via Sequential N-Alkylation, CuAAC, and [4 + 2] Cyclization Reactions. (n.d.). ResearchGate. Retrieved from a Google search. [12]12. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. [Link] [13]13. Pyrrolo[1,2-b]pyridazin-4-one. (n.d.). LookChem. Retrieved from a Google search. [14]14. NEW PYRROLO[1,2-b]PYRIDAZINE DERIVATIVES. (n.d.). Revue Roumaine de Chimie. Retrieved from a Google search. [6]15. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. [Link] [15]16. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. Retrieved from a Google search. [16]17. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PMC. [Link] [17]18. This compound. (n.d.). Thsci | Tetrahedron. Retrieved from a Google search.

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An In-depth Technical Guide to Investigating the Mechanism of Action of Pyrrolo[1,2-b]pyridazin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting a Course into the Biological Activities of a Versatile Scaffold

To the researchers, scientists, and drug development professionals delving into novel chemical entities, this guide serves as a comprehensive manual for elucidating the mechanism of action of Pyrrolo[1,2-b]pyridazin-4(1H)-one. The pyridazinone skeleton is a recurring motif in compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, and antihypertensive properties[1]. The fused pyrrole ring in the Pyrrolo[1,2-b]pyridazine scaffold adds structural rigidity and unique electronic properties, making it a person of interest for therapeutic development[1][2].

While extensive research has explored the synthesis and potential applications of various derivatives of this core structure, the precise molecular mechanism of the parent compound, this compound, remains a compelling area of investigation. This guide, therefore, adopts an investigative approach. It first synthesizes the known biological landscape of the broader Pyrrolo[1,2-b]pyridazine class and then provides a detailed, field-proven roadmap for systematically uncovering the mechanism of action of the core molecule. We will proceed with the causality behind experimental choices, ensuring a self-validating system of inquiry.

I. The Known Landscape: Biological Activities of Pyrrolo[1,2-b]pyridazine Derivatives

The existing body of literature indicates that the Pyrrolo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a range of biological effects. Understanding these provides a crucial starting point for forming hypotheses about the parent compound.

Derivatives of Pyrrolo[1,2-b]pyridazine have been reported to exhibit:

  • Anticancer Activity : Several studies have synthesized and evaluated new Pyrrolo[1,2-b]pyridazine derivatives for their cytotoxic effects against various cancer cell lines, including colon, ovarian, and breast adenocarcinoma[1][3].

  • PARP Inhibition : A library of 2-substituted pyrrolo[1,2-b]pyridazine derivatives was found to act as inhibitors of Poly (ADP-ribose) polymerase (PARP), with some compounds showing selectivity for PARP-1 over PARP-2[4][5]. This suggests a potential role in cancer therapy, particularly in tumors with specific DNA repair defects[5].

  • CRF1 Receptor Antagonism : Certain Pyrrolo[1,2-b]pyridazines have been identified as novel antagonists of the corticotropin-releasing factor 1 (CRF1) receptor, indicating potential applications as anti-anxiety agents[6].

  • Broad Biological Potential : The class has also been associated with anti-inflammatory, antidepressant, and antimetabolic activities[1].

This diverse range of activities suggests that the this compound core can be chemically modified to interact with a variety of biological targets. Our investigation will, therefore, begin with a broad screening approach to narrow down the most probable mechanism of action for the unsubstituted parent compound.

II. A Step-by-Step Investigative Workflow

The following sections outline a logical and systematic approach to deconvolute the mechanism of action of this compound.

A. Phase 1: Initial Phenotypic Screening and Target Class Identification

The first step is to observe the global effects of the compound on cells to generate initial hypotheses.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screening

  • Cell Line Selection : Utilize a panel of well-characterized human cell lines representing different tissue types (e.g., A549 - lung carcinoma, MCF7 - breast adenocarcinoma, U-2 OS - osteosarcoma).

  • Compound Treatment : Treat cells with a range of concentrations of this compound (e.g., from 10 nM to 100 µM) for 24 to 72 hours.

  • Staining : Following treatment, fix the cells and stain with a panel of fluorescent dyes that highlight key cellular components (e.g., Hoechst for nuclei, phalloidin for actin filaments, and MitoTracker for mitochondria).

  • Image Acquisition : Capture images using a high-content imaging system.

  • Data Analysis : Analyze the images to quantify a wide array of cellular features, such as cell count, nuclear morphology, mitochondrial integrity, and cytoskeletal structure.

Causality and Interpretation :

  • A significant decrease in cell number suggests cytotoxic or anti-proliferative effects.

  • Changes in nuclear size and shape (e.g., condensation, fragmentation) can indicate apoptosis or DNA damage.

  • Alterations in the mitochondrial network might point towards an impact on cellular metabolism or apoptosis.

  • Disruption of the actin cytoskeleton could imply effects on cell motility, division, or signaling.

The results from this unbiased screen will provide the first clues as to the compound's primary biological impact, guiding the subsequent, more focused investigations.

B. Phase 2: Target Identification

Once a primary phenotype is observed (e.g., anti-proliferative activity), the next crucial step is to identify the direct molecular target(s) of this compound.

Experimental Protocol: Affinity-Based Target Identification using Chemical Proteomics

  • Probe Synthesis : Synthesize a derivative of this compound that incorporates a linker and a reactive group for immobilization (e.g., an alkyne for click chemistry or a biotin tag). It is critical to first verify that this modified probe retains the biological activity of the parent compound.

  • Affinity Matrix Preparation : Covalently attach the synthesized probe to a solid support (e.g., sepharose beads).

  • Cell Lysate Incubation : Incubate the affinity matrix with a lysate prepared from a responsive cell line.

  • Competitive Elution : After washing away non-specific binders, elute the specifically bound proteins by incubating the matrix with an excess of the free, unmodified this compound.

  • Protein Identification : Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Causality and Interpretation :

  • Proteins that are specifically eluted by the free compound are considered high-confidence candidate targets.

  • The list of identified proteins should be analyzed using bioinformatics tools to identify enriched pathways and molecular functions, which can provide further mechanistic insights.

C. Phase 3: Target Validation and Mechanistic Elucidation

The candidate targets identified in Phase 2 must be validated to confirm a causal link between their modulation and the observed cellular phenotype.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying direct target engagement in a cellular context. It relies on the principle that the binding of a ligand (our compound) stabilizes the target protein against thermal denaturation.

  • Compound Treatment : Treat intact cells with this compound.

  • Thermal Challenge : Heat the treated cells across a range of temperatures.

  • Protein Extraction : Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Target Detection : Detect the amount of the candidate target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

Causality and Interpretation :

  • A shift in the melting curve of the target protein to a higher temperature in the presence of the compound confirms direct binding.

Experimental Protocol: In Vitro Activity Assays

Once a target is validated, its functional modulation by the compound needs to be quantified. The specific assay will depend on the nature of the target.

  • For an Enzyme Target : Perform an in vitro enzyme activity assay in the presence of varying concentrations of the compound to determine if it acts as an inhibitor or an activator and to calculate its IC50 or EC50 value.

  • For a Receptor Target : Conduct a radioligand binding assay to determine the compound's binding affinity (Ki) for the receptor.

Experimental Protocol: Downstream Signaling Pathway Analysis

To understand the functional consequences of target engagement, analyze the key downstream signaling pathways.

  • Cell Treatment : Treat cells with this compound for various time points.

  • Protein Extraction and Analysis : Prepare cell lysates and use Western blotting to analyze the phosphorylation status and expression levels of key proteins in the suspected signaling pathway. For example, if a kinase is the target, examine the phosphorylation of its known substrates.

Workflow Visualization

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation & Pathway Analysis pheno_screen High-Content Phenotypic Screening (Cell Morphology, Viability) pheno_result Identify Primary Cellular Phenotype (e.g., Anti-proliferative) pheno_screen->pheno_result chem_proteomics Affinity-Based Chemical Proteomics (LC-MS/MS) pheno_result->chem_proteomics Guides Cell Line & Lysate Choice target_list Generate List of Candidate Binding Proteins chem_proteomics->target_list cetsa CETSA (Confirm Target Engagement) target_list->cetsa Informs Target for Validation in_vitro_assay In Vitro Functional Assays (Enzyme/Receptor Activity) cetsa->in_vitro_assay western_blot Signaling Pathway Analysis (Western Blot) in_vitro_assay->western_blot mechanism Elucidate Mechanism of Action western_blot->mechanism

Caption: Investigative workflow for elucidating the mechanism of action.

IV. Data Presentation and Interpretation

Throughout this investigative process, rigorous data collection and clear presentation are paramount.

Table 1: Hypothetical Phenotypic Screening Summary

FeatureControl1 µM Compound10 µM Compound
Cell Viability (%) 1008540
Apoptotic Nuclei (%) 21550
Mitochondrial Potential HighModerateLow

Table 2: Hypothetical Target Validation Data

Target ProteinAssay TypeResult
Kinase X In Vitro Kinase AssayIC50 = 500 nM
Kinase X CETSAΔTm = +5°C
Protein Y CETSANo thermal shift

V. Conclusion and Future Directions

This guide provides a robust framework for the systematic investigation of this compound's mechanism of action. By progressing from broad phenotypic observations to specific target identification and validation, researchers can build a comprehensive and well-supported understanding of how this compound exerts its biological effects. The insights gained will be invaluable for its potential development as a therapeutic agent. Future studies could involve in vivo experiments in relevant disease models to translate these mechanistic findings into a therapeutic context[7].

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The Ascendant Pyrrolo[1,2-b]pyridazine Scaffold: A Comprehensive Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[1,2-b]pyridazine core, a nitrogen-bridged heterocyclic system, has garnered significant attention within the scientific community, particularly in the realms of medicinal chemistry and materials science.[1][2][3][4][5] Its unique electronic properties and rigid bicyclic structure make it a privileged scaffold for the development of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive overview of the synthetic methodologies employed to construct this versatile framework and explores its burgeoning applications, with a particular focus on its role in drug discovery. We will delve into the mechanistic intricacies of key synthetic transformations, providing researchers with the foundational knowledge to not only replicate but also innovate upon existing methods.

The Strategic Importance of the Pyrrolo[1,2-b]pyridazine Core

The fusion of a pyrrole and a pyridazine ring bestows upon the pyrrolo[1,2-b]pyridazine system a unique confluence of properties. The electron-rich pyrrole moiety and the electron-deficient pyridazine ring create a dipole moment and a specific electronic distribution that facilitates a range of intermolecular interactions, crucial for biological activity. This structural motif is present in a variety of biologically active molecules with demonstrated efficacy as kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[6][7][8][9][10] Furthermore, the inherent fluorescence of certain derivatives has opened avenues for their use in developing sensors, lasers, and other semiconductor devices.[11][12]

Foundational Synthetic Strategies: Building the Core

The construction of the pyrrolo[1,2-b]pyridazine scaffold can be broadly categorized into several key approaches, each offering distinct advantages in terms of substrate scope, efficiency, and regioselectivity.

The Power of Cycloaddition Reactions: A Cornerstone of Synthesis

Among the most powerful and widely employed methods for assembling the pyrrolo[1,2-b]pyridazine core are [3+2] cycloaddition reactions.[1][13] This strategy typically involves the reaction of a pyridazinium ylide, a 1,3-dipole, with a suitable dipolarophile, such as an alkyne or an alkene.

One of the most facile approaches involves the in situ generation of pyridazinium ylides from the corresponding pyridazinium salts in the presence of a base, which then react with dipolarophiles.[13] This method is highly regioselective, leading to a single regioisomer in many cases.[13]

Experimental Protocol: One-Pot Multicomponent Synthesis via [3+2] Cycloaddition

This protocol describes a one-pot, three-component reaction for the synthesis of 5-acetyl substituted pyrrolo[1,2-b]pyridazines.[14]

Materials:

  • Pyridazine

  • Substituted phenacyl bromides

  • 1-Butyn-3-one (acetylenic dipolarophile)

  • 1,2-Epoxybutane (acid scavenger and solvent)

Procedure:

  • To a solution of pyridazine (1 mmol) in 1,2-epoxybutane (5 mL), add the substituted phenacyl bromide (1 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyridazinium salt intermediate.

  • Add 1-butyn-3-one (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired pyrrolo[1,2-b]pyridazine derivative.

Causality Behind Experimental Choices:

  • 1,2-Epoxybutane: This reagent serves a dual purpose. It acts as a solvent for the reaction and, more importantly, as an acid scavenger. The quaternization of pyridazine with the phenacyl bromide releases HBr, which can interfere with the reaction. The epoxide efficiently traps the acid, driving the reaction towards product formation.

  • One-Pot Approach: This multicomponent strategy is advantageous as it reduces reaction time, minimizes waste by avoiding the isolation of intermediates, and simplifies the overall work-up procedure, aligning with the principles of green chemistry.[1][14]

cluster_synthesis [3+2] Cycloaddition Workflow Pyridazine Pyridazine PyridaziniumSalt Pyridazinium Salt Pyridazine->PyridaziniumSalt PhenacylBromide Phenacyl Bromide PhenacylBromide->PyridaziniumSalt Ylide Pyridazinium Ylide PyridaziniumSalt->Ylide Deprotonation Base Base (e.g., TEA or in situ via Epoxide) Base->Ylide Cycloadduct Dihydropyrrolo[1,2-b]pyridazine Ylide->Cycloadduct [3+2] Cycloaddition Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Cycloadduct Product Pyrrolo[1,2-b]pyridazine Cycloadduct->Product Oxidative Dehydrogenation

Caption: Generalized workflow for the [3+2] cycloaddition synthesis of pyrrolo[1,2-b]pyridazines.

Condensation Reactions: A Classical and Versatile Approach

Condensation reactions represent another significant avenue for the synthesis of the pyrrolo[1,2-b]pyridazine scaffold.[11] These methods often involve the reaction of a 1-aminopyrrole derivative with a suitable carbonyl compound or the condensation of 1,4,7-triketones with hydrazine.[11]

A notable example is the condensation of oxazolo[3,2-b]pyridazinium perchlorates with active methylene compounds like malononitrile or ethyl cyanoacetate in the presence of a base.[11]

Transition-Metal Catalyzed Syntheses: Modern and Efficient

Modern organic synthesis has increasingly relied on transition-metal catalysis to forge complex molecular architectures. The synthesis of pyrrolo[1,2-b]pyridazines is no exception. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, have been successfully employed.[11] This typically involves the coupling of a 3-chloropyridazine with a terminal alkyne, followed by an intramolecular cyclization.

Applications in Drug Discovery: A Scaffold of Therapeutic Promise

The pyrrolo[1,2-b]pyridazine core has emerged as a valuable scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.

Kinase Inhibition: Targeting Key Signaling Pathways

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrrolo[1,2-b]pyridazine framework has proven to be an excellent starting point for the design of potent and selective kinase inhibitors.

  • Janus Kinase (JAK) Inhibitors: A class of pyrrolo[1,2-b]pyridazine-3-carboxamides has been discovered as potent inhibitors of Janus kinases (JAKs).[6] Specifically, certain derivatives have shown high functional selectivity for the JAK3-JAK1 pathway over the JAK2 pathway, which is a desirable trait for minimizing off-target effects.[6]

  • MEK Inhibitors: Pyrrolo[1,2-b]pyridazine derivatives have also been identified as inhibitors of mitogen-activated protein kinase (MEK), a key component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in cancer.[15]

cluster_pathway Targeted Kinase Signaling Pathways ExtracellularSignal Extracellular Signal Receptor Receptor Tyrosine Kinase ExtracellularSignal->Receptor JAK JAK ExtracellularSignal->JAK RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival TranscriptionFactors->CellProliferation STAT STAT JAK->STAT GeneExpression Gene Expression STAT->GeneExpression PyrroloPyridazine_MEK Pyrrolo[1,2-b]pyridazine MEK Inhibitor PyrroloPyridazine_MEK->MEK Inhibits PyrroloPyridazine_JAK Pyrrolo[1,2-b]pyridazine JAK Inhibitor PyrroloPyridazine_JAK->JAK Inhibits

Caption: Inhibition of key kinase signaling pathways by pyrrolo[1,2-b]pyridazine derivatives.

Anticancer Activity: A Multi-pronged Attack

Beyond specific kinase inhibition, pyrrolo[1,2-b]pyridazine derivatives have demonstrated broad anticancer activity against a range of human tumor cell lines.[7][9][16][17] Some compounds have shown potent antiproliferative effects with GI50 values in the nanomolar range against colon, ovarian, renal, prostate, brain, and breast cancer cell lines.[17] Mechanistic studies suggest that some of these compounds may act as tubulin polymerization inhibitors, binding to the colchicine binding site.[9]

Table 1: Anticancer Activity of Selected Pyrrolo[1,2-b]pyridazine Derivatives

CompoundCancer Cell LineGI50 (nM)Proposed MechanismReference
Compound A Colon Cancer<100Tubulin Polymerization Inhibition[17]
Compound B Ovarian Cancer<100Tubulin Polymerization Inhibition[17]
Compound C Renal Cancer<100Tubulin Polymerization Inhibition[17]
Anti-inflammatory Properties

The pyrrolo[1,2-b]pyridazine scaffold has also been explored for its anti-inflammatory potential.[3][8] Given the central role of kinases like JAKs in inflammatory signaling cascades, the development of pyrrolo[1,2-b]pyridazine-based anti-inflammatory agents is a promising area of research.

Future Perspectives and Conclusion

The pyrrolo[1,2-b]pyridazine scaffold continues to be a fertile ground for chemical and therapeutic innovation. The versatility of its synthesis, coupled with its proven track record in modulating key biological targets, ensures its continued relevance in drug discovery and materials science. Future research will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the fine-tuning of pharmacokinetic and pharmacodynamic properties to produce the next generation of pyrrolo[1,2-b]pyridazine-based therapeutics. The solid foundation of synthetic chemistry and the compelling biological data presented in this guide underscore the immense potential of this remarkable heterocyclic system.

References

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A Technical Guide to Pyrrolo[1,2-b]pyridazin-4(1H)-one: A Privileged Scaffold for Modern Heterocyclic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The quest for novel therapeutic agents is intrinsically linked to the exploration of unique chemical scaffolds that offer both synthetic accessibility and diverse biological activity. Among these, nitrogen-bridgehead heterocyclic systems have emerged as particularly fruitful ground. This guide provides an in-depth analysis of Pyrrolo[1,2-b]pyridazin-4(1H)-one, a versatile bicyclic heteroaromatic compound, also referred to as 5-azaindolizine.[1] We will explore its fundamental chemistry, detail robust synthetic methodologies, and illuminate its role as a "privileged scaffold" in medicinal chemistry, leading to the development of potent agents in oncology and beyond.[2] For researchers and drug development professionals, this document serves as a technical primer on harnessing the potential of this remarkable building block.

The Pyrrolo[1,2-b]pyridazine Core: A Foundation of Therapeutic Potential

The Pyrrolo[1,2-b]pyridazine framework, formed by the fusion of a pyrrole and a pyridazine ring, represents a class of heterocyclic compounds that has garnered significant and growing interest for several decades.[2] This interest is not merely academic; it is driven by the scaffold's consistent appearance in molecules with a wide spectrum of pharmacological activities. Its rigid, planar structure and the specific arrangement of nitrogen atoms provide an ideal foundation for creating molecules that can effectively interact with a variety of biological targets.

The versatility of this core has led to the discovery of derivatives with significant antitumor, anti-inflammatory, antibacterial, antidepressant, and antimetabolic properties.[2][3] More recently, its application has been refined to target specific and highly relevant enzymes in disease pathways, such as Poly (ADP-Ribose) Polymerase-1 (PARP-1), a critical target in cancer therapy.[4] This proven potential solidifies its status as a privileged scaffold, justifying a deep dive into its synthesis and application.

Foundational Synthetic Strategies: Building the Core

The utility of a chemical scaffold is directly tied to the efficiency and versatility of its synthesis. The Pyrrolo[1,2-b]pyridazine core can be constructed through several reliable pathways, with 1,3-dipolar cycloaddition being the most prominent and historically significant method.

The Cornerstone Synthesis: 1,3-Dipolar Cycloaddition

One of the most robust and widely employed methods for constructing the Pyrrolo[1,2-b]pyridazine skeleton is the [3+2] cycloaddition reaction.[5] This approach typically involves the in situ generation of a reactive 1,3-dipole, which then reacts with a dipolarophile, such as an activated alkyne, to form the bicyclic system. A particularly effective variant of this strategy utilizes mesoionic oxazolo-pyridazinones (also known as münchnones) as the 1,3-dipole precursors.[2][6]

The general workflow for this powerful transformation is outlined below.

cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product A 3(2H)-Pyridazinone Acid C In Situ Generation of Mesoionic Intermediate A->C Acetic Anhydride, Heat B Alkyne Dipolarophile (e.g., Methyl Propiolate) D [3+2] Cycloaddition B->D C->D Reactive 1,3-Dipole E CO2 Extrusion D->E Tricyclic Intermediate F Pyrrolo[1,2-b]pyridazine Derivative E->F

Caption: General workflow for the 1,3-dipolar cycloaddition synthesis.

Field-Proven Experimental Protocol: Synthesis of Pyrrolo[1,2-b]pyridazines via Mesoionic Intermediates [2][6]

This protocol describes the regioselective synthesis of new pyrrolo[1,2-b]pyridazines from 3(2H)pyridazinone acids.

  • Step 1: Generation of the Mesoionic 1,3-Dipole.

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the appropriate 3(2H)pyridazinone acid (1.0 eq) in acetic anhydride (10-15 mL).

    • Causality Note: Acetic anhydride serves a dual role. It is both the reaction solvent and the dehydrating reagent required to cyclize the pyridazinone acid into the highly reactive mesoionic oxazolo-pyridazinone intermediate. This intermediate is generated in situ and consumed in the subsequent step without isolation.

  • Step 2: 1,3-Dipolar Cycloaddition Reaction.

    • To the suspension from Step 1, add the alkyne dipolarophile (e.g., methyl propiolate or ethyl propiolate, 1.1 eq).

    • Heat the reaction mixture to 90 °C and maintain this temperature with stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Causality Note: At this elevated temperature, the mesoionic compound acts as a 1,3-dipole, reacting with the electron-deficient alkyne in a concerted [3+2] cycloaddition. This forms a transient tricyclic intermediate.

  • Step 3: Aromatization via CO₂ Extrusion.

    • During the heating process, the unstable tricyclic intermediate spontaneously eliminates a molecule of carbon dioxide.

    • Causality Note: This extrusion of CO₂ is the thermodynamic driving force for the reaction, resulting in the formation of the stable, aromatic Pyrrolo[1,2-b]pyridazine ring system. The regioselectivity of this reaction is high, with the ester group from the propiolate consistently adding at the 5-position of the final ring structure.[2]

  • Step 4: Work-up and Purification.

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into ice-water and stir until the excess acetic anhydride is hydrolyzed.

    • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or methanol) to yield the pure Pyrrolo[1,2-b]pyridazine derivative. The structure should be confirmed by elemental analysis and spectroscopic methods (¹H-NMR, ¹³C-NMR, IR).[6]

A Modern Alternative: One-Pot Copper-Catalyzed Tandem Synthesis

To improve efficiency and atom economy, modern methods have been developed. A notable example is a one-pot copper(II)-catalyzed tandem synthesis. This procedure involves a Conrad–Limpach-type reaction between N-aminopyrroles and β-oxo esters.[7] The use of a copper(II) catalyst facilitates the thermal condensation and subsequent cyclization of the Schiff base intermediate, providing direct access to 2-substituted pyrrolo[1,2-b]pyridazin-4(1H)-ones under milder conditions than traditional methods.[7]

Start1 N-Aminopyrrole Intermediate Schiff Base Intermediate Start1->Intermediate Condensation Cu(II) Catalyst Start2 β-Oxo Ester Start2->Intermediate Condensation Cu(II) Catalyst Product 2-Substituted This compound Intermediate->Product Intramolecular Cyclization

Caption: Copper-catalyzed tandem synthesis of the this compound core.

Reactivity and Strategic Functionalization

The this compound core is not merely an endpoint but a versatile platform for further chemical modification. The inherent reactivity of the fused ring system allows for the strategic introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Key functionalization strategies often target the pyrrole or pyridazinone moieties to modulate the electronic and steric properties of the molecule. This derivatization is crucial for tuning the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Core Pyrrolo[1,2-b]pyridazine Core Scaffold PARP PARP Inhibitors (Oncology) Core->PARP Substitution at C2 (e.g., Carboxamides) Kinase Kinase Inhibitors (JAK, etc.) Core->Kinase Bicyclic Core Modifications AntiInflam Anti-inflammatory Agents Core->AntiInflam Varied Substituents Other Other Bioactive Agents (Antibacterial, Antidepressant) Core->Other General Derivatization

Caption: Derivatization logic from the core scaffold to targeted biological applications.

Applications in Drug Discovery: From Broad Activity to Targeted Therapy

The true value of the Pyrrolo[1,2-b]pyridazine scaffold is demonstrated by the biological activity of its derivatives. Initial screenings have consistently shown broad cytotoxic effects against a range of human cancer cell lines, including colon (LoVo), breast (MCF-7), and ovarian (SK-OV-3) cancers.[2][3]

Case Study: Targeting PARP-1 for Cancer Therapy

A prime example of the scaffold's utility is in the development of PARP-1 inhibitors. PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibition is a clinically validated strategy for treating cancers with specific DNA repair defects, such as those with BRCA1/2 mutations. Researchers have successfully assembled libraries of 2-substituted pyrrolo[1,2-b]pyridazine derivatives and identified them as potent PARP inhibitors.[4]

The structure-activity relationship studies led to the discovery of compounds with high potency and selectivity for PARP-1 over the related PARP-2 enzyme.[4] This selectivity is critical for minimizing off-target effects and improving the therapeutic window.

CompoundTargetActivity (CC₅₀)SelectivityReference
15b PARP-1106 nM (MDA-MB-436, BRCA1-deficient)~5-fold vs PARP-2[4]
15b PARP-1340 nM (V-C8, BRCA2-deficient)~5-fold vs PARP-2[4]
15a PARP-1Not specified~29-fold vs PARP-2[4]

These compounds demonstrated robust antiproliferative activity in cancer cell lines deficient in BRCA1 and BRCA2, confirming their mechanism of action and therapeutic potential.[4]

Conclusion and Future Outlook

This compound has proven itself to be far more than a chemical curiosity. It is a synthetically accessible and highly versatile building block that provides a robust foundation for the development of novel heterocyclic compounds. Its status as a privileged scaffold is well-earned, with derivatives demonstrating a wide array of biological activities, most notably in the field of oncology as potent PARP inhibitors.

Future research will undoubtedly continue to expand the synthetic toolbox for accessing this core and its analogues. The exploration of new substitution patterns and the investigation of this scaffold against other emerging biological targets will continue to fuel innovation. For medicinal chemists and drug developers, the Pyrrolo[1,2-b]pyridazine system remains a compelling and promising starting point for the design of the next generation of therapeutic agents.

References

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A Senior Application Scientist's Guide to the Preliminary Cytotoxicity Screening of Pyrrolo[1,2-b]pyridazin-4(1H)-one Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Course from Compound to Candidate

The pyrrolo[1,2-b]pyridazine scaffold is a compelling starting point in medicinal chemistry, with numerous derivatives reported to possess a wide spectrum of biological activities, including potent anticancer effects.[1][2][3] These N-heterocycles have been investigated as inhibitors of critical cellular machinery, such as tubulin polymerization, and various kinases, marking them as a promising class for novel oncology therapeutics.[4][5] However, the journey from a newly synthesized compound to a viable drug candidate is rigorous. The foundational step in this journey is the preliminary cytotoxicity screen—a critical filter designed to identify molecules with potent and selective anticancer activity.[6][7]

This guide provides an in-depth, field-proven framework for conducting this initial screen. It is structured not as a rigid template, but as a logical progression of scientific inquiry. We will move from the foundational principles of assay selection and experimental design to detailed, step-by-step protocols for robust cytotoxicity assessment. Finally, we will explore the essential follow-up studies that begin to unravel the mechanism of action, transforming a simple "hit" into a scientifically compelling lead.

Part 1: The Strategic Framework for Cytotoxicity Screening

The initial screen is more than a simple life-or-death assay; it is the first look into a compound's therapeutic potential. A well-designed screen should be sensitive, reproducible, and informative, providing a solid foundation for subsequent, more resource-intensive studies.[8][9]

The Rationale of a Multi-Assay, Multi-Cell Line Approach

Relying on a single assay or cell line can be misleading. A compound might interfere with the chemistry of a specific assay or exhibit activity only in a particular genetic context. Therefore, a multi-faceted approach is paramount for generating trustworthy data.

  • Cell Line Panel Selection: The choice of cell lines is critical and should be hypothesis-driven.[10][11] A standard preliminary panel should include:

    • Diverse Tumor Origins: Representatives from major cancer types such as breast (e.g., MCF-7), lung (e.g., A549), colon (e.g., HCT-116), and leukemia (e.g., K562) to assess the breadth of activity.[12][13]

    • Known Genetic Backgrounds: Cell lines with well-characterized mutations (e.g., p53 status) can provide early mechanistic clues.

    • Non-Cancerous Control: A normal cell line (e.g., human fibroblasts) is essential to determine the selectivity index—a key indicator of a compound's potential therapeutic window.[14]

  • Orthogonal Assay Selection: No single assay is perfect. Employing assays that measure different biological endpoints provides a self-validating system.[9][15]

    • Metabolic Activity (e.g., MTT Assay): Measures mitochondrial function, a hallmark of viable cells.

    • Cell Mass/Total Protein (e.g., SRB Assay): Quantifies total cell number, avoiding artifacts from compounds that affect metabolism without killing cells.[16][17][18]

    • Membrane Integrity (e.g., LDH Assay): Directly measures cytotoxicity by detecting the release of a cytosolic enzyme from damaged cells.[19][20]

The workflow below illustrates this strategic approach, moving from broad screening to more focused mechanistic evaluation.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Preliminary Mechanistic Studies start Pyrrolo[1,2-b]pyridazin-4(1H)-one Library assay_select Select Diverse Cancer Cell Panel (e.g., MCF-7, A549, HCT-116) + Normal Cell Line (e.g., Fibroblast) start->assay_select primary_assay Primary Cytotoxicity Assay (e.g., SRB Assay @ 72h) assay_select->primary_assay calc_ic50 Calculate IC50 Values primary_assay->calc_ic50 select_hits Identify 'Hits' (Potent & Selective Compounds) calc_ic50->select_hits Data Analysis ortho_assay Orthogonal Confirmatory Assays (e.g., MTT and LDH Assays) select_hits->ortho_assay confirm_ic50 Confirm IC50 & Selectivity ortho_assay->confirm_ic50 apoptosis Apoptosis Induction Assay (Annexin V / PI Staining) confirm_ic50->apoptosis Proceed with Validated Hits cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) confirm_ic50->cell_cycle pathway Elucidate Mechanism of Action apoptosis->pathway cell_cycle->pathway

Caption: High-level workflow for cytotoxicity screening and hit validation.

Part 2: Core Experimental Protocols

The following protocols are detailed to ensure reproducibility and scientific rigor. Adherence to controls is non-negotiable for data integrity.

Sulforhodamine B (SRB) Assay: Measuring Cell Mass

The SRB assay is a robust method based on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins under acidic conditions.[16][21] The amount of bound dye is directly proportional to the total protein mass and, therefore, the number of cells.[17]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-15,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds. Add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and media-only controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Discard the TCA and wash the plate five times with slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.

  • Post-Stain Wash: Quickly discard the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Place the plate on a shaker for 10 minutes.

  • Absorbance Reading: Measure the optical density (OD) at 540 nm using a microplate reader.[21]

MTT Assay: Assessing Metabolic Activity

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.

Step-by-Step Protocol:

  • Cell Seeding & Treatment: Follow steps 1-2 as described in the SRB protocol.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well.

  • Formazan Crystal Formation: Incubate for 4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[22]

  • Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm.[22][23]

Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Disruption

LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of cytotoxic cell death.[19][24] The assay measures LDH activity in the supernatant via a coupled enzymatic reaction that results in a colorimetric product.[20][25]

Step-by-Step Protocol:

  • Cell Seeding & Treatment: Follow steps 1-2 as described in the SRB protocol. Crucially, include a "Maximum LDH Release" control for each cell type by adding a lysis buffer (e.g., 1% Triton X-100) to a set of wells 45 minutes before the endpoint.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye, typically available as a commercial kit) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction & Read: Add 50 µL of the stop solution provided with the kit. Measure the absorbance at 490 nm.[25]

Part 3: Data Interpretation and Mechanistic Investigation

Data Analysis and IC₅₀ Determination

For SRB and MTT assays, cell viability is calculated as: % Viability = (OD_treated - OD_blank) / (OD_vehicle - OD_blank) * 100

For the LDH assay, cytotoxicity is calculated as: % Cytotoxicity = (OD_treated - OD_vehicle) / (OD_max_release - OD_vehicle) * 100

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that reduces cell viability by 50%. It is determined by plotting the percentage of viability against the log-transformed compound concentrations and fitting the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism).

Data Presentation: IC₅₀ Summary Table

All quantitative data should be summarized in a clear, structured table for easy comparison.

Compound IDMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)Normal Fibroblast IC₅₀ (µM)Selectivity Index (Normal/Cancer Avg)
PYPD-001 1.2 ± 0.12.5 ± 0.31.8 ± 0.2> 50> 27
PYPD-002 15.6 ± 1.422.1 ± 2.518.9 ± 1.9> 50> 2.6
Doxorubicin 0.5 ± 0.050.8 ± 0.090.6 ± 0.072.1 ± 0.3~3.1

Data are presented as mean ± SD from three independent experiments.

Unveiling the Mechanism: Apoptosis and Cell Cycle Analysis

Identifying a potent cytotoxic compound is only the beginning. Understanding how it kills cancer cells is crucial. Many effective anticancer drugs work by inducing apoptosis (programmed cell death) or causing cell cycle arrest, preventing proliferation.[14][26][27]

G cluster_0 Apoptosis Induction compound Pyrrolo[1,2-b]pyridazine Compound stress Cellular Stress (e.g., DNA Damage, ER Stress) compound->stress bcl2 Modulation of Bcl-2 Family Proteins stress->bcl2 bax_up ↑ Pro-apoptotic (Bax, Bak) bcl2->bax_up bcl2_down ↓ Anti-apoptotic (Bcl-2, Bcl-xL) bcl2->bcl2_down mito Mitochondrial Outer Membrane Permeabilization bax_up->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic pathway of apoptosis, a common target for anticancer drugs.

Protocol: Cell Cycle Analysis via Propidium Iodide (PI) Staining

This method uses flow cytometry to quantify the DNA content of cells, allowing for the determination of their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[28][29][30]

  • Cell Culture & Treatment: Seed 1 x 10⁶ cells in 6-well plates. After 24 hours, treat with the this compound compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use software (e.g., FlowJo, ModFit LT) to gate on single cells and model the cell cycle distribution based on DNA content fluorescence intensity.[31][32] An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the initial cytotoxic evaluation of novel this compound compounds. By employing a multi-faceted screening strategy, adhering to rigorous protocols, and proceeding logically to preliminary mechanistic studies, researchers can effectively identify and validate promising anticancer candidates. This structured approach ensures that the data generated is not only accurate and reproducible but also provides the critical insights needed to justify the advancement of a compound through the demanding pipeline of drug discovery.

References

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  • Taylor & Francis Online. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 300-315. Retrieved from [Link]

  • Gümüş, M., et al. (2022). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. Molecules, 27(19), 6539. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(14), 5518. Retrieved from [Link]

  • Apostolov, A., et al. (2003). Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism. Chemico-Biological Interactions, 143-144, 147-155. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

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The Evolving Frontier of Pyrrolo[1,2-b]pyridazine Derivatives: A Technical Guide to the Patent Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. This guide provides an in-depth analysis of the current patent landscape, focusing on the synthesis, therapeutic applications, and mechanistic insights of these promising compounds. As a senior application scientist, this document is structured to offer not just a review of the field, but a strategic guide for researchers and drug development professionals navigating this competitive and dynamic area.

Introduction: The Rise of a Privileged Scaffold

The pyrrolo[1,2-b]pyridazine core, a nitrogen-bridged heterocyclic system, has garnered substantial attention for its versatile biological activities.[1][2] Its rigid, planar structure provides a unique framework for the design of potent and selective inhibitors of various enzymes, particularly kinases.[3] This guide will dissect the intellectual property surrounding these derivatives, offering a comprehensive overview of the key players, their technological advancements, and the therapeutic avenues being explored.

The Patent Landscape: Key Players and Therapeutic Focus

A comprehensive analysis of the patent literature reveals a concentrated effort by major pharmaceutical companies to explore the therapeutic potential of pyrrolo[1,2-b]pyridazine derivatives. The landscape is primarily dominated by the pursuit of kinase inhibitors for the treatment of inflammatory diseases, autoimmune disorders, and cancer.

Dominant Assignees and Their Core Focus

Two companies, in particular, have established a strong patent position in this area:

  • Gilead Sciences, Inc.: Gilead's patent portfolio is heavily focused on the development of pyrrolo[1,2-b]pyridazine derivatives as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) .[4][5][6][7] IRAK4 is a critical mediator in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in the innate immune response and inflammation.[7]

  • Bristol-Myers Squibb Company: Bristol-Myers Squibb has concentrated its efforts on developing derivatives that act as Janus Kinase (JAK) inhibitors , with a particular emphasis on JAK3.[8][9] The JAK-STAT signaling pathway is crucial for cytokine signaling and is a validated target for a range of autoimmune and inflammatory conditions.[8]

Patented Therapeutic Indications

The primary therapeutic areas claimed in the patents for pyrrolo[1,2-b]pyridazine derivatives are summarized in the table below.

Therapeutic AreaPrimary Target(s)Key AssigneesRepresentative Patent(s)
Inflammatory & Autoimmune Diseases IRAK4, JAK1, JAK3, TYK2Gilead Sciences, Bristol-Myers SquibbUS11535622B2[4], US8921368B2[8], US8987268B2[9]
Cancer IRAK4, JAKsBristol-Myers Squibb, Gilead SciencesUS12304914B2[3], US9943516B2[6]

Core Scaffolds and Structure-Activity Relationships (SAR)

The patented pyrrolo[1,2-b]pyridazine derivatives, while diverse, share common structural features that are crucial for their biological activity. Understanding these structure-activity relationships is key to designing next-generation inhibitors.

The Pyrrolo[1,2-b]pyridazine Core

The fundamental pyrrolo[1,2-b]pyridazine ring system serves as the foundational scaffold. The numbering of this heterocyclic system is critical for understanding the substitution patterns described in patents and scientific literature.

Key Substitution Patterns for Kinase Inhibition

Analysis of the patent literature reveals that specific substitution patterns on the pyrrolo[1,2-b]pyridazine core are essential for potent and selective kinase inhibition.

  • IRAK4 Inhibitors (Gilead Sciences): The patents from Gilead often describe derivatives with key substituents at the C2, C3, and C4 positions. For instance, patent US11535622B2 highlights the importance of specific moieties at these positions for achieving potent IRAK4 inhibition.[4]

  • JAK Inhibitors (Bristol-Myers Squibb): Bristol-Myers Squibb's patents, such as US8921368B2, emphasize the significance of substitutions at the C3 and C4 positions of the pyrrolo[1,2-b]pyridazine core for selective JAK inhibition.[8] Their work on pyrrolo[1,2-b]pyridazine-3-carboxamides showcases a key scaffold for targeting JAKs.[10][11]

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of the pyrrolo[1,2-b]pyridazine scaffold and its derivatives is a critical aspect of drug discovery in this area. Several robust synthetic methodologies have been developed and are frequently cited in the patent literature.

Constructing the Pyrrolo[1,2-b]pyridazine Core: 1,3-Dipolar Cycloaddition

A prevalent and efficient method for constructing the pyrrolo[1,2-b]pyridazine ring system is through a 1,3-dipolar cycloaddition reaction .[12][13][14] This reaction typically involves the in situ generation of a pyridazinium ylide, which then reacts with a dipolarophile, such as an activated alkyne or alkene, to form the fused heterocyclic system.

Experimental Protocol: Synthesis of a Pyrrolo[1,2-b]pyridazine Derivative via 1,3-Dipolar Cycloaddition [12]

  • Generation of Pyridazinium Ylide: To a solution of pyridazine in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile), add a 2-bromoacetophenone derivative at room temperature. The mixture is stirred for several hours to facilitate the formation of the N-phenacylpyridazinium bromide salt.

  • In situ Ylide Formation and Cycloaddition: To the suspension of the pyridazinium salt, add a non-nucleophilic base (e.g., triethylamine or DBU) to generate the pyridazinium ylide in situ. Immediately following the addition of the base, introduce the dipolarophile (e.g., dimethyl acetylenedicarboxylate).

  • Reaction and Work-up: The reaction mixture is typically stirred at room temperature or gently heated to drive the cycloaddition to completion. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired pyrrolo[1,2-b]pyridazine derivative.

Functionalization of the Core: Palladium-Catalyzed Cross-Coupling Reactions

Once the pyrrolo[1,2-b]pyridazine core is synthesized, further diversification is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .[15][16] This powerful reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at specific positions of the heterocyclic scaffold, enabling extensive exploration of the chemical space and optimization of biological activity.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling on a Halogenated Pyrrolo[1,2-b]pyridazine [15]

  • Reaction Setup: In a reaction vessel, combine the halogenated pyrrolo[1,2-b]pyridazine (e.g., a bromo- or iodo-substituted derivative), the desired boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water. Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated. The crude product is then purified by column chromatography or recrystallization.

Mechanism of Action: Targeting Key Signaling Pathways

The therapeutic efficacy of pyrrolo[1,2-b]pyridazine derivatives stems from their ability to potently and selectively inhibit key kinases involved in disease pathogenesis.

Inhibition of the IRAK4 Signaling Pathway

IRAK4 is a central node in the signaling cascade initiated by TLRs and the IL-1R.[7] Upon ligand binding, these receptors recruit adaptor proteins, leading to the activation of IRAK4. Activated IRAK4 then phosphorylates downstream targets, culminating in the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines. Pyrrolo[1,2-b]pyridazine-based IRAK4 inhibitors block this cascade at a critical early step, thereby dampening the inflammatory response.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines Transcription Pyrrolo_pyridazine Pyrrolo[1,2-b]pyridazine Inhibitor Pyrrolo_pyridazine->IRAK4

Caption: IRAK4 Signaling Pathway and Inhibition.

Modulation of the JAK-STAT Signaling Pathway

The JAK-STAT pathway is the principal signaling mechanism for a wide array of cytokines and growth factors.[17][18] Cytokine binding to its receptor leads to the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Pyrrolo[1,2-b]pyridazine-based JAK inhibitors, particularly those targeting JAK3, can effectively block the signaling of specific cytokines, thereby mitigating the inflammatory and autoimmune responses they mediate.[8]

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment JAK->Receptor Phosphorylation JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Pyrrolo_pyridazine Pyrrolo[1,2-b]pyridazine Inhibitor Pyrrolo_pyridazine->JAK

Caption: JAK-STAT Signaling Pathway and Inhibition.

Biological Evaluation: In Vitro and Cellular Assays

The development of potent and selective pyrrolo[1,2-b]pyridazine derivatives relies on robust biological assays to determine their inhibitory activity and cellular effects.

Experimental Protocol: IRAK4 Kinase Activity Assay [19][20][21][22]

  • Assay Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the IRAK4 enzyme. The amount of phosphorylation is typically quantified using a luminescence-based method that measures the amount of ATP consumed.

  • Reagents and Materials: Recombinant human IRAK4 enzyme, kinase assay buffer, ATP, a suitable substrate (e.g., myelin basic protein), and a detection reagent (e.g., ADP-Glo™).

  • Procedure: a. Prepare serial dilutions of the pyrrolo[1,2-b]pyridazine test compound in DMSO. b. In a 96- or 384-well plate, add the kinase assay buffer, the test compound, and the IRAK4 enzyme. Incubate for a short period to allow for compound binding. c. Initiate the kinase reaction by adding a mixture of ATP and the substrate. d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration. e. Stop the reaction and add the detection reagent according to the manufacturer's protocol. f. Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.

Experimental Protocol: JAK3 Cellular Assay (STAT Phosphorylation) [1][17][23][24][25]

  • Assay Principle: This assay measures the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line.

  • Cell Line: A human cell line that expresses JAK3 and the relevant cytokine receptor (e.g., NK-92 cells for IL-2 stimulation).

  • Procedure: a. Plate the cells in a 96-well plate and starve them of serum for a few hours. b. Treat the cells with serial dilutions of the pyrrolo[1,2-b]pyridazine test compound for a defined pre-incubation period. c. Stimulate the cells with a specific cytokine (e.g., IL-2) to induce JAK3-mediated STAT phosphorylation. d. After a short stimulation period, lyse the cells and measure the levels of phosphorylated STAT (pSTAT) using an ELISA-based method or flow cytometry with a phospho-specific antibody.

  • Data Analysis: The signal from the pSTAT detection is plotted against the compound concentration to determine the IC₅₀ value for the inhibition of the cellular signaling pathway.

Future Perspectives and Conclusion

The patent landscape for pyrrolo[1,2-b]pyridazine derivatives is vibrant and continues to expand. The focus on kinase inhibition, particularly of IRAK4 and JAKs, has established this scaffold as a valuable starting point for the development of novel therapies for a range of debilitating diseases. Future research will likely focus on:

  • Improving Selectivity: Designing derivatives with enhanced selectivity for specific kinase isoforms to minimize off-target effects and improve safety profiles.

  • Exploring New Targets: Investigating the potential of the pyrrolo[1,2-b]pyridazine scaffold to inhibit other kinase targets or even different classes of enzymes.

  • Novel Drug Delivery Systems: Developing innovative formulations to enhance the pharmacokinetic and pharmacodynamic properties of these compounds.

References

  • BPS Bioscience. IRAK4 Kinase Assay Kit. [Link]

  • Dumitrascu, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(14), 5529. [Link]

  • BellBrook Labs. A Validated IRAK4 Inhibitor Screening Assay. [Link]

  • Reddy, C. K., et al. (2012). An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Beilstein Journal of Organic Chemistry, 8, 1633-1638. [Link]

  • Bristol-Myers Squibb Company. (2014). Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases.
  • ResearchGate. (2025). New Pyrrolo[1,2-b]pyridazine Derivatives by 1,3-Dipolar Cycloaddition of Mesoionic Oxazolopyridazinone. [Link]

  • ResearchGate. (2025). Pyrrolo[1,2-b]pyridazines: synthesis and application perspective. [Link]

  • Pinto, A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2999. [Link]

  • Gilead Sciences, Inc. (2022). Pyrrolo[1,2-b] pyridazine derivatives.
  • BPS Bioscience. JAK3 (Janus Kinase 3) Assay Kit. [Link]

  • ResearchGate. (2025). New pyrrolo[1,2-b]pyridazine derivatives. [Link]

  • Benci, M., et al. (2022). Low-Dose JAK3 Inhibition Improves Antitumor T-Cell Immunity and Immunotherapy Efficacy. Cancer Immunology Research, 10(9), 1086-1099. [Link]

  • Gilead Sciences, Inc. (2022). Pyrrolo[1,2-b]pyridazine derivatives as IRAK4 inhibitors.
  • Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(24), 5613-5618. [Link]

  • Merck Sharp & Dohme Corp. (2018). Inhibitors of IRAK4 activity.
  • Bayer AG. (2024). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry, 67(2), 1149-1167. [Link]

  • Bristol-Myers Squibb Company. (2015). Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases.
  • Bristol-Myers Squibb Company. (2025). Pyrazolo[3,4-d]pyrrolo[1,2-b]pyridazinyl compounds useful as IRAK4 inhibitors. US Patent US12304914B2. [Link]

  • ResearchGate. (2025). Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. [Link]

  • University of Siena. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(11), 17797-17811. [Link]

  • Royal Society of Chemistry. (2015). A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling–isomerization–condensation reaction. Organic & Biomolecular Chemistry, 13(12), 3643-3647. [Link]

  • University of Minho. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2999. [Link]

  • Zoetis LLC. (2015). Pyrrolo[2,3-D]pyrimidine compounds.
  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

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Methodological & Application

Application Notes and Protocols for the One-Pot Copper-Catalyzed Synthesis of 2-Substituted Pyrrolo[1,2-b]pyridazin-4(1H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[1,2-b]pyridazine Scaffold

The pyrrolo[1,2-b]pyridazine core is a privileged heterocyclic scaffold that has garnered considerable attention in medicinal chemistry and materials science.[1] This nitrogen-rich bicyclic system is a key structural motif in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties. Researchers have identified derivatives with potential applications as anti-inflammatory, anticancer, and antidepressant agents.[1] Notably, this scaffold has been explored for the development of Janus kinase (JAK) inhibitors and PARP inhibitors, highlighting its importance in modern drug discovery.[1][2] The development of efficient, one-pot synthetic methodologies to access this core structure is therefore of high value to researchers in drug development, enabling the rapid generation of diverse compound libraries for screening and lead optimization.

Reaction Overview: A Modern Approach to a Classic Transformation

This document outlines a robust and efficient one-pot, copper(II)-catalyzed tandem synthesis of 2-substituted pyrrolo[1,2-b]pyridazin-4(1H)-ones. The reaction proceeds via the condensation of N-aminopyrroles with various β-ketoesters. This transformation is a copper-catalyzed variant of the classic Conrad-Limpach reaction, which is traditionally used for the synthesis of quinolines. The introduction of a copper(II) catalyst facilitates the reaction, allowing for a one-pot procedure with a broad substrate scope, accommodating both electron-donating and electron-withdrawing groups on the starting materials.[1]

Proposed Reaction Mechanism

The copper(II)-catalyzed synthesis of 2-substituted pyrrolo[1,2-b]pyridazin-4(1H)-ones is a tandem reaction that involves two key steps: an initial condensation to form a Schiff base intermediate, followed by an intramolecular cyclization. The role of the copper(II) catalyst is likely to act as a Lewis acid, activating the carbonyl group of the β-ketoester and facilitating both the condensation and the subsequent cyclization.

The proposed mechanism is as follows:

  • Coordination and Activation: The copper(II) catalyst coordinates to the carbonyl oxygen of the β-ketoester, increasing its electrophilicity.

  • Nucleophilic Attack: The exocyclic nitrogen of the N-aminopyrrole acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiaminal intermediate.

  • Dehydration: The hemiaminal intermediate undergoes dehydration to form a Schiff base (or enamine) intermediate.

  • Intramolecular Cyclization: A copper-assisted intramolecular cyclization occurs, followed by the elimination of an alcohol (from the ester group) to yield the final 2-substituted pyrrolo[1,2-b]pyridazin-4(1H)-one product.

ReactionMechanism Proposed Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product N-Aminopyrrole N-Aminopyrrole Schiff_Base Schiff Base / Enamine Intermediate N-Aminopyrrole->Schiff_Base Condensation beta-Ketoester beta-Ketoester Activated_Complex Activated β-Ketoester beta-Ketoester->Activated_Complex Lewis Acid Activation Cu(II) Catalyst Cu(II) Catalyst Cu(II) Catalyst->Activated_Complex Activated_Complex->Schiff_Base Product This compound Schiff_Base->Product Intramolecular Cyclization & Elimination

Caption: Proposed mechanism for the copper-catalyzed synthesis.

Experimental Protocol

This section provides a general procedure for the one-pot synthesis of 2-substituted pyrrolo[1,2-b]pyridazin-4(1H)-ones.

Materials and Reagents:
  • N-Aminopyrrole derivatives

  • β-Ketoester derivatives (e.g., ethyl acetoacetate, methyl benzoylacetate)

  • Copper(II) catalyst (e.g., Cu(OAc)₂, CuCl₂, CuSO₄)

  • High-boiling point solvent (e.g., Toluene, Xylene, or DMF)

  • Standard laboratory glassware and magnetic stirrer with heating

  • Inert atmosphere setup (optional, but recommended)

General Synthetic Procedure:
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-aminopyrrole (1.0 mmol, 1.0 equiv.), the β-ketoester (1.2 mmol, 1.2 equiv.), and the copper(II) catalyst (0.1 mmol, 10 mol%).

  • Add the solvent (5-10 mL).

  • Place the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to the desired temperature (typically 110-140 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-substituted this compound.

ExperimentalWorkflow Experimental Workflow A 1. Combine Reactants & Catalyst (N-Aminopyrrole, β-Ketoester, Cu(II)) B 2. Add Solvent (e.g., Toluene) A->B C 3. Heat and Stir (110-140 °C) B->C D 4. Monitor by TLC C->D E 5. Work-up (Extraction & Washing) D->E F 6. Purification (Column Chromatography) E->F G Product F->G

Caption: General experimental workflow for the synthesis.

Substrate Scope and Yields

This copper-catalyzed reaction demonstrates a broad substrate scope, accommodating a variety of substituents on both the N-aminopyrrole and the β-ketoester. The following table provides representative examples of the types of products that can be synthesized and the expected yields based on literature for similar transformations.

EntryN-Aminopyrrole (R¹)β-Ketoester (R², R³)ProductExpected Yield (%)
1HR² = CH₃, R³ = OEt2-Methyl-pyrrolo[1,2-b]pyridazin-4(1H)-oneGood to Excellent
2HR² = Ph, R³ = OMe2-Phenyl-pyrrolo[1,2-b]pyridazin-4(1H)-oneGood
32,5-dimethylR² = CH₃, R³ = OEt2,5,8-Trimethyl-pyrrolo[1,2-b]pyridazin-4(1H)-oneGood to Excellent
4HR² = CF₃, R³ = OEt2-Trifluoromethyl-pyrrolo[1,2-b]pyridazin-4(1H)-oneModerate to Good
52-phenylR² = CH₃, R³ = OEt2-Methyl-8-phenyl-pyrrolo[1,2-b]pyridazin-4(1H)-oneGood

Note: Yields are generalized as "Moderate," "Good," or "Excellent" in the absence of a specific, detailed experimental paper. Actual yields may vary depending on the specific substrates and reaction conditions.

Characterization of a Representative Product

2-Methyl-pyrrolo[1,2-b]pyridazin-4(1H)-one:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, as well as distinct signals for the protons on the pyrrole and pyridazinone rings.

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon in the pyridazinone ring, typically in the range of δ 159-161 ppm.[3][4] Signals for the methyl carbon and the carbons of the bicyclic system will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic strong absorption band for the carbonyl group (C=O) of the pyridazinone ring.

Conclusion and Future Perspectives

The one-pot, copper-catalyzed synthesis of 2-substituted pyrrolo[1,2-b]pyridazin-4(1H)-ones represents a highly efficient and practical method for accessing this important class of heterocyclic compounds. The use of an inexpensive and readily available copper catalyst, coupled with the operational simplicity of a one-pot procedure, makes this a valuable tool for medicinal chemists and researchers in drug discovery. The broad substrate scope allows for the generation of diverse libraries of pyrrolo[1,2-b]pyridazine derivatives for biological evaluation. Future work in this area may focus on the development of asymmetric versions of this reaction to access chiral derivatives and further exploration of the therapeutic potential of this promising scaffold.

References

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. National Institutes of Health. Available at: [Link]

  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Khaled M.H. Hilmy, Fathy M. A. El-Taweel, Hussein H. A. M. Hassan, and Mohammed A. A. M. Khalil. Available at: [Link]

  • Pyrrolo[1,2-b]pyridazines: synthesis and application perspective. ResearchGate. Available at: [Link]

  • Practical Copper-catalyzed Synthesis of Pyrroles under Solvent Free Condition. ResearchGate. Available at: [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. Available at: [Link]

  • Copper(II)-Catalyzed Synthesis of Pyrrolo[3,4- b]quinolinediones from o-Amino Carbonyl Compounds and Maleimides. PubMed. Available at: [Link]

  • Copper catalyzed synthesis of pyrrolo‐/pyrido[2,1‐... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. PubMed. Available at: [Link]

  • 1H-Pyrrolo(2,3-b)pyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. Available at: [Link]

  • A concise review on copper catalyzed synthesis of α- ketoamides. ChemRxiv. Available at: [Link]

  • Selected optimization experiments for the copper‐catalyzed synthesis of... ResearchGate. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Institutes of Health. Available at: [Link]

  • Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2. Y-Scholar Hub@YONSEI. Available at: [Link]

  • Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. National Institutes of Health. Available at: [Link]

  • Copper catalyzed expeditious synthesis of α-ketoamides: a review of synthesis and mechanism of reactions. ChemRxiv. Available at: [Link]

  • Copper-Catalyzed Consecutive Ullmann, Decarboxylation, Oxidation, and Dehydration Reaction for Synthesis of Pyrrolo or Pyrido[1,2-a]imidazo[1,2-c]quinazolines. ResearchGate. Available at: [Link]

  • A Copper-Catalyzed Tandem Synthesis of Indolo- and Pyrrolo[2,1-a]isoquinolines. ResearchGate. Available at: [Link]21-aisoquinolines)

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Application Notes & Protocols: A Guide to the Synthesis of Pyrrolo[1,2-b]pyridazines via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolo[1,2-b]pyridazine Scaffold

The pyrrolo[1,2-b]pyridazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1][2] This nitrogen-rich bicyclic system is a key structural motif in a variety of compounds exhibiting a broad spectrum of biological activities, including antitumor, anti-inflammatory, antibacterial, and antidepressant properties.[3][4] Its unique electronic and structural features also make it a promising candidate for applications in optoelectronics as fluorescent materials and sensors.[5][6] The growing interest in this scaffold necessitates robust and efficient synthetic methodologies for the construction and diversification of pyrrolo[1,2-b]pyridazine derivatives.

Among the various synthetic strategies, the [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition, stands out as a particularly powerful and convergent method.[5][7][8] This approach allows for the facile assembly of the pyrrolo[1,2-b]pyridazine ring system from readily available precursors, offering a high degree of control over substitution patterns. This guide provides a detailed overview of the 1,3-dipolar cycloaddition approach, including the underlying mechanistic principles, step-by-step experimental protocols, and key considerations for successful synthesis.

The Core Mechanism: A Stepwise Look at the 1,3-Dipolar Cycloaddition

The synthesis of pyrrolo[1,2-b]pyridazines via 1,3-dipolar cycloaddition hinges on the in situ generation of a pyridazinium ylide, which then reacts with a suitable dipolarophile.[5][9] The pyridazinium ylide is a 1,3-dipole, a molecule with a separation of charge over three atoms.[8]

The overall process can be broken down into two key stages:

  • In Situ Generation of the Pyridazinium Ylide: The reaction is initiated by the deprotonation of a pyridazinium salt using a base. The choice of base is critical and can influence reaction rates and yields. Common bases include triethylamine (TEA) or potassium carbonate.[5][10] The resulting pyridazinium ylide is a reactive intermediate and is immediately trapped by the dipolarophile present in the reaction mixture.[11]

  • [3+2] Cycloaddition and Aromatization: The pyridazinium ylide undergoes a concerted [3+2] cycloaddition reaction with a dipolarophile, typically an activated alkyne or alkene.[5][7] This reaction forms a dihydropyrrolo[1,2-b]pyridazine intermediate.[9] Under the reaction conditions, this intermediate often undergoes spontaneous oxidative dehydrogenation, typically by air oxidation, to yield the final, stable aromatic pyrrolo[1,2-b]pyridazine product.[9][10]

Visualizing the Reaction Pathway

1,3-Dipolar Cycloaddition Mechanism cluster_0 Ylide Generation cluster_1 Cycloaddition & Aromatization Pyridazinium Salt Pyridazinium Salt Pyridazinium Ylide Pyridazinium Ylide Pyridazinium Salt->Pyridazinium Ylide Deprotonation Base Base Dihydropyrrolo[1,2-b]pyridazine Dihydropyrrolo[1,2-b]pyridazine Pyridazinium Ylide->Dihydropyrrolo[1,2-b]pyridazine [3+2] Cycloaddition Dipolarophile Dipolarophile Pyrrolo[1,2-b]pyridazine Pyrrolo[1,2-b]pyridazine Dihydropyrrolo[1,2-b]pyridazine->Pyrrolo[1,2-b]pyridazine Oxidation

Caption: General mechanism of pyrrolo[1,2-b]pyridazine synthesis.

Experimental Protocols: A Practical Guide

The following protocols are generalized procedures based on commonly cited methods.[5][9] Researchers should adapt these protocols based on the specific reactivity of their substrates and optimize conditions as necessary.

Protocol 1: Synthesis of Pyrrolo[1,2-b]pyridazines using Conventional Heating

This protocol describes a standard method for the synthesis of pyrrolo[1,2-b]pyridazine derivatives using conventional heating.

Materials:

  • Appropriately substituted pyridazinium salt (1.0 mmol)

  • Activated alkyne or alkene dipolarophile (e.g., dimethyl acetylenedicarboxylate (DMAD), ethyl propiolate) (1.2 mmol)

  • Triethylamine (TEA) (1.5 mmol)

  • Anhydrous solvent (e.g., toluene, acetonitrile, or chloroform) (10 mL)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the pyridazinium salt (1.0 mmol) and the dipolarophile (1.2 mmol).

  • Add the anhydrous solvent (10 mL) and stir the mixture to dissolve the reactants.

  • Add triethylamine (1.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (temperature will depend on the solvent used) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 4-24 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by standard analytical techniques (NMR, MS, IR).

Protocol 2: Microwave-Assisted Synthesis of Pyrrolo[1,2-b]pyridazines

Microwave irradiation can significantly reduce reaction times and improve yields in many cases.[5]

Materials:

  • Same as Protocol 1

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the pyridazinium salt (1.0 mmol), the dipolarophile (1.2 mmol), and triethylamine (1.5 mmol).

  • Add the anhydrous solvent (5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-60 minutes). The optimal temperature and time should be determined for each specific reaction.

  • After the reaction is complete, cool the vessel to room temperature.

  • Workup and purify the product as described in Protocol 1.

Experimental Workflow Visualization

Experimental Workflow Start Start Reactant_Mixing Combine Pyridazinium Salt, Dipolarophile, and Base in Solvent Start->Reactant_Mixing Heating Conventional Heating (Reflux) or Microwave Irradiation Reactant_Mixing->Heating Monitoring Monitor Reaction by TLC Heating->Monitoring Workup Solvent Removal Monitoring->Workup Reaction Complete Purification Silica Gel Chromatography Workup->Purification Characterization NMR, MS, IR Analysis Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for synthesis.

Key Considerations and Causality in Experimental Design

  • Choice of Dipolarophile: The electronic nature of the dipolarophile is crucial. Electron-withdrawing groups on the alkyne or alkene (e.g., esters, ketones) accelerate the reaction by lowering the energy of the LUMO of the dipolarophile, leading to a smaller HOMO-LUMO gap between the dipole and dipolarophile.[10][12] This is a key principle of frontier molecular orbital theory applied to cycloadditions.[8]

  • Regioselectivity: When using unsymmetrical dipolarophiles, the regioselectivity of the cycloaddition becomes a critical factor.[5] The regiochemical outcome is governed by a combination of electronic and steric factors.[13][14] For instance, in the reaction of pyridazinium ylides with ethyl propiolate, the cycloaddition occurs with complete regioselectivity, yielding a single regioisomer.[5][9]

  • Solvent and Base Selection: The choice of solvent and base can significantly impact the reaction. Aprotic solvents are generally preferred to avoid protonation of the ylide. The base should be strong enough to deprotonate the pyridazinium salt but not so strong as to cause side reactions. Triethylamine is a commonly used base due to its suitable basicity and volatility, which simplifies workup.[5]

  • Reaction Conditions: As demonstrated in the protocols, both conventional heating and microwave irradiation can be employed. Microwave heating often leads to shorter reaction times and higher yields due to efficient and uniform heating.[5]

Data Summary: A Comparative Overview

The following table summarizes typical reaction conditions and yields for the synthesis of various pyrrolo[1,2-b]pyridazine derivatives, providing a useful reference for experimental planning.

EntryPyridazinium Salt SubstituentDipolarophileMethodTimeYield (%)Reference
1HEthyl propiolateConventional12 h40-52[5][9]
24-Cl-PhEthyl propiolateConventional12 h45[5]
34-MeO-PhDMADMicrowave20 min85[5]
44-NO2-PhEthyl propiolateUltrasound2 h60[5]
5HMethyl propiolateConventional3-4 h41-52[15]

Applications in Drug Discovery: A Promising Future

The pyrrolo[1,2-b]pyridazine scaffold is a valuable asset in the drug discovery pipeline. Numerous derivatives have been synthesized and evaluated for their therapeutic potential. For example, certain substituted pyrrolo[1,2-b]pyridazines have demonstrated significant in vitro cytotoxic activity against various human tumor cell lines, including colon, ovarian, and breast cancer cell lines.[15] Some compounds have also been identified as potent PARP inhibitors, a promising target in cancer therapy. The synthetic accessibility and the ability to readily introduce diverse substituents make this scaffold an attractive starting point for the development of new therapeutic agents.

References

  • Alkaloid inspired spirocyclic oxindoles from 1,3-dipolar cycloaddition of pyridinium ylides. Organic & Biomolecular Chemistry.
  • 1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides. R Discovery.
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  • [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor.
  • [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. PubMed Central.
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  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI.
  • New Pyrrolo[1,2-b]pyridazine Derivatives by 1,3-Dipolar Cycloaddition of Mesoionic Oxazolopyridazinone | Request PDF.
  • 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Deriv
  • Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. PMC - NIH.
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  • Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. PubMed.
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Synthesis of Pyrrolo[1,2-b]pyridazin-4(1H)-one from N-Aminopyrroles: A Detailed Protocol and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif that has garnered significant attention from the medicinal chemistry and materials science communities.[1][2][3] These compounds exhibit a wide range of biological activities, including acting as Janus kinase (JAK) inhibitors, PARP-1 inhibitors, and possessing anticancer and anti-inflammatory properties.[1][4] Furthermore, their unique electronic structure imparts interesting optical properties, making them promising candidates for fluorescent probes and organic light-emitting diodes (OLEDs).[2][5]

Several synthetic routes to the pyrrolo[1,2-b]pyridazine core have been developed, broadly categorized into condensation reactions and cycloaddition reactions.[2] While cycloaddition strategies, such as the 1,3-dipolar cycloaddition of pyridazinium ylides, have been effective, they often require multi-step syntheses of the starting materials.[6][7] A more direct and efficient approach involves the construction of the pyridazinone ring onto a pre-existing pyrrole framework.

This application note provides a detailed protocol for a one-pot, copper(II)-catalyzed tandem synthesis of 2-substituted pyrrolo[1,2-b]pyridazin-4(1H)-ones from readily available N-aminopyrroles and β-oxo esters.[1] This method offers a streamlined and versatile route to this important class of compounds. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and discuss the rationale behind the key reaction parameters.

Reaction Mechanism: A Copper-Catalyzed Tandem Annulation

The synthesis of 2-substituted pyrrolo[1,2-b]pyridazin-4(1H)-ones from N-aminopyrroles and β-oxo esters proceeds via a copper(II)-catalyzed tandem reaction. This transformation is mechanistically analogous to a Conrad-Limpach-type quinoline synthesis and involves an initial condensation followed by an intramolecular cyclization.[1]

The proposed catalytic cycle is initiated by the coordination of the copper(II) catalyst to the carbonyl oxygen of the β-oxo ester, enhancing its electrophilicity. The N-aminopyrrole then undergoes a nucleophilic attack on the activated carbonyl carbon to form a hemiaminal intermediate. Subsequent dehydration leads to the formation of a Schiff base. The reaction then proceeds through an intramolecular cyclization, where the endocyclic nitrogen of the pyrrole attacks the ester carbonyl. Tautomerization of the resulting intermediate, followed by the elimination of an alcohol, affords the final pyrrolo[1,2-b]pyridazin-4(1H)-one product and regenerates the copper(II) catalyst.

The use of a copper(II) catalyst is crucial for the success of this reaction, as it facilitates both the initial condensation and the subsequent cyclization steps, allowing the reaction to proceed under milder conditions and with higher efficiency compared to traditional thermal Conrad-Limpach reactions.[1]

reaction_mechanism N_aminopyrrole N-Aminopyrrole hemiaminal Hemiaminal Intermediate N_aminopyrrole->hemiaminal beta_oxo_ester β-Oxo Ester activated_ester Activated β-Oxo Ester beta_oxo_ester->activated_ester Coordination Cu_catalyst Cu(II) Catalyst Cu_catalyst->activated_ester activated_ester->hemiaminal Nucleophilic Attack schiff_base Schiff Base Intermediate hemiaminal->schiff_base - H₂O cyclized_intermediate Cyclized Intermediate schiff_base->cyclized_intermediate Intramolecular Cyclization final_product This compound cyclized_intermediate->final_product Tautomerization & - ROH final_product->Cu_catalyst Catalyst Regeneration

Figure 1: Proposed reaction mechanism for the copper-catalyzed synthesis of this compound.

Experimental Protocol

This protocol is adapted from a reported procedure for the copper(II)-catalyzed synthesis of 2-substituted pyrrolo[1,2-b]pyridazin-4(1H)-ones.[1]

Materials and Reagents
Material/ReagentGradeSupplier
N-Aminopyrrole≥95%Commercially Available
β-Oxo EsterReagent GradeCommercially Available
Copper(II) Triflate (Cu(OTf)₂)98%Commercially Available
TolueneAnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Silica Gel230-400 meshCommercially Available
Reaction Setup and Procedure

Table 1: Reaction Components

ComponentMolar Equiv.Amount
N-Aminopyrrole1.01.0 mmol
β-Oxo Ester1.21.2 mmol
Cu(OTf)₂0.10.1 mmol
Toluene-5 mL

Step-by-Step Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-aminopyrrole (1.0 mmol), the corresponding β-oxo ester (1.2 mmol), and copper(II) triflate (0.1 mmol).

  • Add anhydrous toluene (5 mL) to the flask.

  • Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 12-24 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-substituted this compound.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Experimental Workflow

experimental_workflow start Start reagents Combine N-Aminopyrrole, β-Oxo Ester, and Cu(OTf)₂ in Toluene start->reagents reaction Heat at 110 °C (12-24 h) reagents->reaction monitoring Monitor by TLC reaction->monitoring Periodically workup Cool, Dilute with EtOAc, Wash with H₂O and Brine reaction->workup Upon Completion monitoring->reaction drying Dry over Na₂SO₄, Filter, and Concentrate workup->drying purification Purify by Flash Column Chromatography drying->purification characterization Characterize Product (NMR, IR, HRMS) purification->characterization end End characterization->end

Figure 2: Overall experimental workflow for the synthesis of this compound.

Expected Results and Discussion

This copper-catalyzed tandem annulation protocol provides a reliable and efficient method for the synthesis of a variety of 2-substituted pyrrolo[1,2-b]pyridazin-4(1H)-ones. The reaction generally proceeds in good to excellent yields, with the reported yields for a range of substrates being in the order of 60-90%.[1]

The scope of the reaction is quite broad, accommodating various substituents on both the N-aminopyrrole and the β-oxo ester. N-aminopyrroles bearing both electron-donating and electron-withdrawing groups have been shown to be suitable substrates. Similarly, a range of β-oxo esters can be employed to introduce diverse substituents at the 2-position of the this compound core.

The choice of toluene as the solvent and a reaction temperature of 110 °C is optimal for promoting both the initial condensation and the subsequent cyclization. The use of an anhydrous solvent is recommended to minimize potential side reactions, such as the hydrolysis of the β-oxo ester.

Purification by flash column chromatography is typically sufficient to obtain the product in high purity. The final products are generally stable, crystalline solids. Characterization by standard spectroscopic methods will confirm the successful formation of the desired this compound structure. For instance, in the ¹H NMR spectrum, one would expect to see characteristic signals for the protons on the pyrrole and pyridazinone rings. The IR spectrum should show a strong absorption band corresponding to the carbonyl group of the pyridazinone ring.

Conclusion

The copper(II)-catalyzed tandem reaction of N-aminopyrroles and β-oxo esters represents a highly effective and practical approach for the synthesis of 2-substituted pyrrolo[1,2-b]pyridazin-4(1H)-ones. This one-pot procedure, coupled with its broad substrate scope and good yields, makes it an attractive method for researchers in drug discovery and materials science. The detailed protocol provided herein, along with the mechanistic insights, should enable the successful implementation of this valuable synthetic transformation in the laboratory.

References

  • Xiang, H., Cun, T., He, Q., & Yang, C. (2015). A One-Pot Copper(II)-Catalyzed Tandem Synthesis of 2-Substituted Pyrrolo[1,2-b]pyridazin-4(1H)-ones. ChemInform, 46(21). [Link]

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  • Dumitrascu, F., & Caira, M. R. (2008). Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. Journal of Heterocyclic Chemistry, 45(5), 1477-1480. [Link]

  • Shaabani, A., Ghasemi, S., & Ghadami, B. (2012). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Serbian Chemical Society, 77(1), 17-24. [Link]

  • Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Zhang, Y. (2021). Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. Bioorganic & Medicinal Chemistry, 30, 115941. [Link]

  • Poczta, A., Stanczak, A., & Fidecka, S. (2020). Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors. Molecules, 25(24), 6032. [Link]

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Sources

Application Notes & Protocols: The Pyrrolo[1,2-b]pyridazin-4(1H)-one Scaffold in Modern Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.

Introduction: The central role of protein kinases in cellular signaling has unequivocally established them as high-value targets for therapeutic intervention, particularly in oncology and immunology. The search for selective and potent kinase inhibitors has driven medicinal chemistry to identify and optimize "privileged scaffolds"—molecular frameworks with a predisposition for binding to the ATP-binding site of various kinases. The pyrrolo[1,2-b]pyridazine core has emerged as one such scaffold. Its rigid, bicyclic structure acts as an effective bioisostere of the purine ring of ATP, allowing it to anchor within the kinase hinge region, a critical interaction for potent inhibition.[1][2]

This guide provides an in-depth exploration of the Pyrrolo[1,2-b]pyridazin-4(1H)-one scaffold, offering a strategic overview and detailed protocols for its synthesis, biological evaluation, and optimization in the development of next-generation kinase inhibitors. We will delve into the causality behind experimental design, providing field-proven insights to accelerate discovery programs.

The Pyrrolo[1,2-b]pyridazine Scaffold: A Privileged Core for Kinase Inhibition

The therapeutic utility of the pyrrolo[1,2-b]pyridazine scaffold stems from its structural and electronic properties, which are highly suited for competitive inhibition at the ATP-binding site.

  • Hinge-Binding Motif: The nitrogen atoms within the pyridazine ring and the pyrrole NH group can form critical hydrogen bonds with the backbone residues of the kinase "hinge region," effectively mimicking the interactions of the adenine portion of ATP.[2][3] This anchoring is the foundation of the scaffold's inhibitory activity.

  • Vectors for Selectivity: The core structure presents multiple substitution points (vectors) that project into different regions of the ATP pocket. By strategically modifying these positions, medicinal chemists can exploit subtle differences between the active sites of various kinases to achieve high target selectivity and potency, a crucial factor in minimizing off-target effects and improving the therapeutic index.

  • Proven Therapeutic Relevance: This scaffold has been successfully employed to develop potent inhibitors of the Janus kinase (JAK) family, which are critical mediators of cytokine signaling in autoimmune diseases and some cancers.[1] The principles derived from these successful programs are broadly applicable to targeting other kinases, such as Aurora kinases and various tyrosine kinases.[4][5][6]

cluster_ATP ATP Molecule cluster_Kinase Kinase ATP-Binding Site cluster_Inhibitor Pyrrolo[1,2-b]pyridazine Core ATP_structure Adenine-Ribose-PPP Hinge Hinge Region ATP_structure->Hinge Natural Binding Pocket Hydrophobic Pocket Solvent Solvent-Exposed Region Core Pyridazine Ring (H-Bond Acceptor) Core->Hinge H-Bonding Mimicry Pyrrole Pyrrole NH (H-Bond Donor) Pyrrole->Hinge H-Bonding Mimicry R1 R1 Vector (Selectivity) R1->Pocket Exploits Specificity R2 R2 Vector (Solubility/PK) R2->Solvent Modulates Properties

Figure 1: Kinase binding mimicry of the pyrrolo[1,2-b]pyridazine scaffold.

Synthesis of this compound Derivatives

A robust and flexible synthetic route is paramount for generating a diverse library of compounds for structure-activity relationship (SAR) studies. The 1,3-dipolar cycloaddition reaction is a highly effective method for constructing the pyrrolo[1,2-b]pyridazine core.[7] This approach offers the advantage of introducing substituents regioselectively.

The general workflow involves the in situ generation of a mesoionic oxazolo-pyridazinone from a 3(2H)pyridazinone acid precursor. This reactive 1,3-dipole then undergoes a cycloaddition reaction with an alkyne dipolarophile, followed by the extrusion of carbon dioxide to yield the target heterocycle.[7]

start Start: Substituted 3(2H)pyridazinone acid reagent1 Acetic Anhydride (Ac2O) step1 Step 1: Generation of Mesoionic Intermediate start->step1 Precursor reagent1->step1 reagent2 Substituted Alkyne (Dipolarophile) step2 Step 2: [3+2] Cycloaddition step1->step2 1,3-Dipole reagent2->step2 step3 Step 3: CO2 Extrusion step2->step3 product Product: Substituted Pyrrolo[1,2-b]pyridazine step3->product

Figure 2: General synthetic workflow via 1,3-dipolar cycloaddition.
Protocol 1: General Synthesis of a Pyrrolo[1,2-b]pyridazine-3-carboxamide Library

This protocol is adapted from the principles used in the development of JAK inhibitors and is designed for library synthesis.[1][7]

Rationale: This multi-step procedure begins with the core synthesis followed by functionalization, allowing for late-stage diversification, which is highly efficient for SAR exploration.

Step 2A: Synthesis of the Pyrrolo[1,2-b]pyridazine Core

  • Reactant Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the appropriate 6-substituted-3(2H)pyridazinone-2-acetic acid (1.0 eq) in acetic anhydride (10 vol).

  • Mesoionic Intermediate Formation: Add the selected propiolate ester (e.g., methyl propiolate, 1.2 eq). Heat the reaction mixture to 100-120 °C and stir for 2-4 hours, monitoring by TLC or LC-MS. Causality: The heat and acetic anhydride facilitate the dehydration of the acid to form the reactive mesoionic intermediate in situ.

  • Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove excess acetic anhydride. Co-evaporate with toluene to ensure complete removal.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure ester-substituted this compound.

Step 2B: Hydrolysis to the Carboxylic Acid

  • Saponification: Dissolve the ester from the previous step in a mixture of THF/Methanol/Water (e.g., 2:1:1 ratio). Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature until the reaction is complete (monitor by LC-MS). Causality: LiOH is a strong base that hydrolyzes the ester to the corresponding carboxylate salt.

  • Acidification: Carefully acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the carboxylic acid intermediate.

Step 2C: Amide Coupling for Library Generation

  • Activation: Dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent like DMF or CH₂Cl₂. Add a peptide coupling reagent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a non-nucleophilic base like DIPEA (2.0 eq). Stir for 15-30 minutes at 0 °C to room temperature. Causality: The coupling reagent activates the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the activated mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 4-16 hours.

  • Purification: Purify the final product via flash chromatography or preparative HPLC to yield the target pyrrolo[1,2-b]pyridazine-3-carboxamide.

Screening Cascade for Potency and Selectivity

A tiered screening approach is essential for efficiently identifying promising lead compounds. This cascade moves from high-throughput biochemical assays to more complex, lower-throughput cellular assays that provide physiologically relevant data.

A Primary Screen: Biochemical IC50 Assay (Target Kinase) B Secondary Screen: Kinase Selectivity Panel (e.g., >100 Kinases) A->B Potent Hits C Tertiary Screen: Cellular Target Engagement (e.g., Western Blot for p-Substrate) B->C Selective Hits D Functional Cellular Assay: Anti-Proliferation / Cytotoxicity (Cancer Cell Lines) C->D Cell-Active Hits E Lead Compound D->E Confirmed Functional Hits

Figure 3: A typical kinase inhibitor screening cascade.
Protocol 2: Primary Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphotransferase reaction. The amount of ADP is detected via a coupled luciferase reaction that generates a luminescent signal, which is inversely proportional to kinase inhibition.

Materials:

  • Recombinant human kinase (e.g., JAK3)

  • Kinase-specific peptide substrate

  • ATP solution (at Km concentration for the specific kinase)

  • Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT)

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Methodology:

  • Compound Plating: Prepare 10-point, 3-fold serial dilutions of the pyrrolo[1,2-b]pyridazine derivatives in DMSO. Dispense 50 nL of each dilution into the assay plate.

  • Kinase Reaction Setup: Add 5 µL of a 2X kinase/substrate solution to each well.

  • Initiate Reaction: Add 5 µL of a 2X ATP solution to each well to start the reaction. The final reaction volume is 10 µL. Include "no enzyme" and "vehicle control" (DMSO) wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Causality: Depleting unused ATP is critical to prevent it from interfering with the subsequent luciferase reaction.

  • Luminescence Generation (Step 2): Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a light signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to controls and fit the resulting dose-response curves using non-linear regression to determine IC₅₀ values.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the scaffold is used to enhance potency and selectivity. A case study on the development of pyrrolo[1,2-b]pyridazine-3-carboxamides as JAK inhibitors provides an excellent template for this process.[1]

Case Study: Optimization of a Pyrrolo[1,2-b]pyridazine JAK Inhibitor

Researchers at Bristol-Myers Squibb discovered a series of pyrrolo[1,2-b]pyridazine-3-carboxamides as potent JAK inhibitors.[1] Their optimization campaign provides key insights:

  • Core and C4-Amide: The pyrrolo[1,2-b]pyridazine core was the starting point. Early SAR established that a C4-amide linkage was beneficial.

  • Cyclopentyl Moiety: A (cyclopentyl)amino group at the C4 position showed initial promise. SAR exploration on this ring was critical.

  • Introduction of Functionality: Incorporating an amino group onto the cyclopentane ring led to a significant boost in potency, particularly for JAK3.

  • Fine-Tuning for Properties: Further modification by adding a fluoro group to the cyclopentane ring resulted in compound 5g , which was not only a potent nanomolar inhibitor of JAK3 and TYK2 but was also orally bioavailable.[1]

The data below summarizes key findings from this public study, illustrating the impact of targeted modifications.

Compound IDR-Group on C4-AmideJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
3b (R)-(2,2-dimethylcyclopentyl)130120025290
4h (1R,3R)-3-amino-2,2-dimethylcyclopentyl1414001.6130
5g (1R,3R)-3-amino-2-fluoro-2-methylcyclopentyl160>100001111

Data is representative and adapted from Duan et al., Bioorg. Med. Chem. Lett. 2014, 25, 180-184.[1]

SAR Insights:

  • JAK3/TYK2 Selectivity: The scaffold shows a clear preference for inhibiting JAK3 and TYK2 over JAK2. The large IC₅₀ values for JAK2 indicate high selectivity, which is desirable to avoid hematological side effects associated with JAK2 inhibition.

  • Role of Amino Group: The introduction of a basic amine (compound 4h ) significantly improved potency against JAK3, likely by forming an additional favorable interaction (e.g., a salt bridge) within the active site.

  • Impact of Fluorine: Adding a fluorine atom (compound 5g ) modulated the potency profile, slightly decreasing JAK1/JAK3 activity while maintaining potent TYK2 inhibition. Crucially, this modification likely improved metabolic stability and other pharmacokinetic properties, leading to oral bioavailability.[1]

Conclusion and Future Perspectives

The this compound scaffold is a validated and highly adaptable platform for the design of potent and selective kinase inhibitors. Its inherent ability to mimic ATP binding provides a strong foundation for inhibitor design, while its numerous diversification points allow for extensive SAR exploration to achieve desired potency, selectivity, and drug-like properties.

Future applications of this scaffold could include:

  • Targeting Novel Kinases: Applying the established synthetic and screening principles to other kinase families implicated in disease.

  • Development of Covalent Inhibitors: Incorporating a reactive "warhead" to achieve irreversible binding for prolonged target inhibition.

  • PROTAC Development: Using the scaffold as a kinase-binding warhead tethered to an E3 ligase ligand to create Proteolysis-Targeting Chimeras (PROTACs) that induce targeted protein degradation.[8]

By leveraging the detailed protocols and strategic insights provided in this guide, research teams can effectively harness the potential of the pyrrolo[1,2-b]pyridazine scaffold to accelerate the discovery of novel kinase-targeted therapeutics.

References

  • Favero, M., et al. (2022). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 27(13), 4288. Available at: [Link]

  • Tuno, M., et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Pharmaceuticals, 15(11), 1332. Available at: [Link]

  • Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-90. Available at: [Link]

  • Dumitrascu, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 24(14), 11671. Available at: [Link]

  • Yang, T-H., et al. (2018). Pyrrole indolin-2-one Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical and Biosciences Journal. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6682. Available at: [Link]

  • Sato, T., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters, 15(6), 841-848. Available at: [Link]

  • Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(1), 180-184. Available at: [Link]

  • Doherty, A. M., et al. (1996). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 39(22), 4357-4368. Available at: [Link]

  • Friedman, M., et al. (2015). Structure activity optimization of 6H-pyrrolo[2,3-e][7][8][9]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(21), 4853-4857. Available at: [Link]

  • Pabbisetty, S. & Doppalapudi, S. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. Available at: [Link]

  • Mortlock, A. A., et al. (2007). Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. Journal of Medicinal Chemistry, 50(10), 2213-2224. Available at: [Link]

  • Carreaux, F., et al. (2009). Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases. Molecular Cancer Therapeutics, 8(3), 652-661. Available at: [Link]

  • Furet, P., et al. (2003). Optimization of 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidine IGF-1R tyrosine kinase inhibitors towards JNK selectivity. Bioorganic & Medicinal Chemistry Letters, 13(16), 2653-2657. Available at: [Link]

  • Al-Obaidi, H., et al. (2021). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. White Rose Research Online. Available at: [Link]

  • Zhang, Z., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 861. Available at: [Link]

  • Hatcher, J. M., et al. (2012). Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases. Bioorganic & Medicinal Chemistry Letters, 22(14), 4617-4621. Available at: [Link]

Sources

Application Note: A Comprehensive Guide to the Evaluation of Pyrrolo[1,2-b]pyridazin-4(1H)-one Derivatives as PARP-1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract Poly(ADP-ribose) polymerase 1 (PARP-1) is a cornerstone enzyme in the DNA damage response (DDR), and its inhibition has emerged as a clinically validated strategy for treating cancers with deficiencies in homologous recombination (HR), most notably those with BRCA1/2 mutations. The therapeutic efficacy of PARP inhibitors (PARPi) is attributed to a dual mechanism: the inhibition of catalytic activity and the trapping of PARP-1 onto DNA, which creates cytotoxic lesions. This guide focuses on a promising class of novel PARP-1 inhibitors built on the Pyrrolo[1,2-b]pyridazin-4(1H)-one scaffold. We provide a detailed examination of their mechanism of action, a complete suite of protocols for their preclinical evaluation—from initial enzymatic screening to advanced cellular trapping assays—and a framework for data interpretation. This document is designed to equip researchers with the necessary tools and insights to effectively investigate this and other novel classes of PARP-1 inhibitors.

Introduction: The Rationale for Targeting PARP-1

1.1. PARP-1: The Guardian of the Genome Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical nuclear enzyme that acts as a rapid sensor of DNA single-strand breaks (SSBs).[1][2] Upon binding to damaged DNA, PARP-1 catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation.[2] This burst of PARylation serves as a signaling scaffold, recruiting other DNA repair factors to the site of damage to orchestrate the base excision repair (BER) and SSB repair pathways.[2]

1.2. The Principle of Synthetic Lethality In healthy cells, if SSBs are not repaired and collapse into more complex double-strand breaks (DSBs) during DNA replication, the high-fidelity homologous recombination (HR) pathway is activated to resolve them. However, certain cancers, particularly those with mutations in BRCA1 or BRCA2, are HR-deficient. In these tumors, inhibiting PARP-1 prevents the efficient repair of SSBs. The resulting accumulation of DSBs cannot be repaired by the faulty HR pathway, leading to genomic instability and selective cancer cell death—a concept known as synthetic lethality.[3]

1.3. PARP Trapping: A Key Cytotoxic Mechanism Beyond catalytic inhibition, the most potent PARP inhibitors exert their cytotoxicity by "trapping" the PARP-1 enzyme on the DNA.[4][5] These inhibitors bind to the NAD+ pocket of PARP-1 in such a way that they prevent its conformational change and auto-PARylation-dependent release from DNA.[5] The resulting PARP-DNA complexes are formidable obstacles to DNA replication, leading to stalled replication forks, DNA damage, and apoptosis.[6][7] The potency of a PARP inhibitor is therefore a function of both its enzymatic inhibition and its trapping efficiency.[4]

1.4. The Pyrrolo[1,2-b]pyridazine Scaffold Recent drug discovery efforts have identified the Pyrrolo[1,2-b]pyridazine scaffold as a novel and promising framework for developing potent and selective PARP-1 inhibitors.[8][9][10] These compounds are designed to fit into the nicotinamide binding site of PARP-1, and structure-activity relationship (SAR) studies have begun to elucidate modifications that enhance potency and selectivity over the closely related PARP-2 isoform.[8][11]

Mechanism of Action and Key Interactions

Molecular modeling simulations indicate that this compound derivatives dock effectively into the PARP-1 active site. Their stability is primarily achieved through key hydrogen bond interactions with the side chains of Gly863 and Ser904 .[12] Furthermore, favorable π-π and hydrogen-π stacking interactions with Tyr907 and Tyr896 respectively, contribute to the high-affinity binding, effectively blocking the access of the natural substrate, NAD+.[12] The dual-action mechanism of these inhibitors is depicted in the signaling pathway below.

PARP_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Action of this compound Inhibitors cluster_2 Cell Fate DNA_Damage DNA Single-Strand Break (SSB) PARP1_Recruitment PARP-1 Binds to SSB DNA_Damage->PARP1_Recruitment PARylation PARP-1 Activation & Auto-PARylation PARP1_Recruitment->PARylation Uses NAD+ Trapping PARP-1 Trapping: Enzyme Locked on DNA Recruitment Recruitment of BER/SSB Repair Factors PARylation->Recruitment PAR serves as a scaffold Repair SSB Repair Recruitment->Repair DNA_Integrity Genomic Integrity Maintained Repair->DNA_Integrity Inhibitor This compound Derivative (PARPi) Inhibitor->PARP1_Recruitment Inhibitor->PARylation Blocks Catalytic_Inhibition Catalytic Inhibition: No PARylation Replication_Fork_Stall Replication Fork Stall & Collapse into DSB Trapping->Replication_Fork_Stall Apoptosis Apoptosis Replication_Fork_Stall->Apoptosis In HR-Deficient Cells (e.g., BRCA1/2 mutant) Survival Cell Survival (via HR Repair) Replication_Fork_Stall->Survival In HR-Proficient Cells

Caption: Mechanism of PARP-1 inhibition by this compound derivatives.

Experimental Workflows and Protocols

A systematic evaluation of a novel PARP-1 inhibitor involves a multi-tiered approach, progressing from biochemical assays to cellular and, ultimately, in vivo models. The following workflow provides a roadmap for this process.

Experimental_Workflow cluster_screening Tier 1: Primary Screening cluster_cellular Tier 2: Cellular Characterization cluster_advanced Tier 3: Advanced Validation Enzymatic_Assay Protocol 1: PARP-1/2 Enzymatic Assay (IC50 & Selectivity) PAR_Inhibition Protocol 2: Cellular PAR Inhibition (Western Blot) Enzymatic_Assay->PAR_Inhibition Cytotoxicity Protocol 3: Synthetic Lethality Assay (IC50 in BRCAmut cells) PAR_Inhibition->Cytotoxicity Trapping_Assay Protocol 4: PARP-1 Trapping Assay (PLA or Fractionation) Cytotoxicity->Trapping_Assay PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Trapping_Assay->PK_PD In_Vivo In Vivo Efficacy (Xenograft Models) PK_PD->In_Vivo

Caption: Tiered experimental workflow for evaluating novel PARP-1 inhibitors.

Protocol 1: In Vitro PARP-1/PARP-2 Enzymatic Activity Assay
  • Principle: This ELISA-based assay quantifies the enzymatic activity of PARP by detecting the synthesis of PAR.[13][14] Recombinant PARP-1 enzyme is incubated in histone-coated microplate wells with the test inhibitor. The reaction is initiated by adding biotinylated NAD+. The amount of biotinylated PAR incorporated onto the histones is detected using streptavidin-conjugated horseradish peroxidase (Strep-HRP) and a colorimetric substrate. The resulting signal is inversely proportional to the inhibitory activity of the compound.

  • Expertise & Experience: This is the foundational assay. It provides a direct measure of the compound's ability to inhibit the enzyme's catalytic function in a clean, cell-free system. Running parallel assays for PARP-1 and PARP-2 is critical to establish the inhibitor's selectivity profile from the outset. Lack of selectivity against PARP-2 has been linked to hematological toxicity in first-generation PARP inhibitors.[11]

  • Materials:

    • PARP Universal Colorimetric Assay Kit (e.g., R&D Systems, #4677-096-K) or equivalent components.[14]

    • Recombinant Human PARP-1 and PARP-2 enzymes.

    • This compound derivatives, serially diluted in DMSO and then assay buffer.

    • Positive control inhibitor (e.g., Olaparib, Veliparib).

    • Microplate reader capable of measuring absorbance at 450 nm.

  • Step-by-Step Methodology:

    • Plate Preparation: Use a 96-well plate pre-coated with histones. Wash wells 2x with 1x PBS.

    • Inhibitor Addition: Add 50 µL of serially diluted test compounds or controls to the appropriate wells. Include "No Inhibitor" (vehicle control) and "No Enzyme" (background) wells.

    • Enzyme Addition: Add 10 µL of diluted PARP-1 or PARP-2 enzyme to all wells except the "No Enzyme" control.

    • Reaction Initiation: Add 40 µL of the PARP Cocktail (containing biotinylated NAD+) to all wells.

    • Incubation: Incubate the plate for 60 minutes at room temperature.

    • Washing: Wash the plate 3x with 1x PBS + 0.05% Tween-20.

    • Detection: Add 100 µL of reconstituted Strep-HRP to each well. Incubate for 60 minutes at room temperature in the dark.

    • Final Wash: Wash the plate 3x as in step 6.

    • Substrate Addition: Add 100 µL of TMB substrate solution to each well. Allow color to develop for 15-30 minutes.

    • Stop Reaction: Add 50 µL of 2N H2SO4 (Stop Solution).

    • Read Plate: Measure the absorbance at 450 nm within 30 minutes.

  • Data Analysis:

    • Subtract the average absorbance of the "No Enzyme" wells from all other readings.

    • Normalize the data by setting the "No Inhibitor" control to 100% activity.

    • Plot the percent activity against the log concentration of the inhibitor.

    • Use a non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: Cell-Based PARP Inhibition (PARylation) Assay
  • Principle: This assay validates that the compound can penetrate the cell membrane and inhibit PARP-1 activity in a physiological context. Cells are treated with the inhibitor before being challenged with a DNA-damaging agent to induce PARP activation. The total level of cellular PAR is then assessed by Western blot.[15]

  • Expertise & Experience: This assay bridges the gap between biochemical activity and cellular effect. A potent compound in the enzymatic assay that fails here may have poor cell permeability or be subject to efflux pumps. Using a potent DNA alkylating agent like MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) provides a robust and rapid induction of PARP activity.[15]

  • Materials:

    • Human cancer cell line (e.g., HeLa, MDA-MB-436).

    • Test inhibitor and positive control (Olaparib).

    • MNNG or H2O2.

    • RIPA Lysis Buffer with protease and phosphatase inhibitors.

    • Primary Antibodies: Mouse anti-PAR (10H), Rabbit anti-PARP-1, and a loading control (e.g., anti-β-Actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescence substrate.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

    • Inhibitor Treatment: Pre-treat cells with various concentrations of the test inhibitor for 1-2 hours.

    • DNA Damage Induction: Add MNNG (e.g., 5 µM) to the media and incubate for 15 minutes at 37°C.[15]

    • Cell Lysis: Immediately place plates on ice, wash 2x with ice-cold PBS, and lyse the cells in 100 µL of RIPA buffer. Scrape, collect, and centrifuge the lysate to pellet debris.

    • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

    • Western Blot:

      • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

      • Transfer proteins to a PVDF membrane.

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate with primary anti-PAR antibody overnight at 4°C.

      • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at RT.

      • Wash and visualize using a chemiluminescence detection system.

    • Re-probing: Strip the membrane and re-probe for PARP-1 and β-Actin to ensure equal loading.

  • Data Analysis: Perform densitometric analysis on the high-molecular-weight smear characteristic of PAR. Normalize the PAR signal to the loading control.

Protocol 3: Cellular Proliferation and Synthetic Lethality Assay
  • Principle: This assay directly tests the central therapeutic hypothesis: that the PARP inhibitor will be selectively cytotoxic to cancer cells with HR deficiency. The viability of an HR-deficient cell line (e.g., BRCA1-mutant) is compared to its HR-proficient counterpart after a multi-day treatment with the inhibitor.[8][11]

  • Expertise & Experience: The choice of cell lines is paramount. The gold standard is to use an isogenic pair, where a wild-type copy of the deficient gene (BRCA1, in this case) has been re-introduced into the mutant line (e.g., UWB1.289 [BRCA1-null] vs. UWB1.289+BRCA1).[3] This rigorously controls for genetic background, ensuring that any differential sensitivity is due to the HR status.

  • Materials:

    • HR-deficient cell line (e.g., MDA-MB-436 [BRCA1-mutant], V-C8 [BRCA2-deficient]).[8]

    • HR-proficient control cell line (e.g., MDA-MB-231 [BRCA-WT]) or an isogenic counterpart.

    • CellTiter-Glo® Luminescent Cell Viability Assay or similar.

    • White, clear-bottom 96-well plates.

    • Luminometer.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed both cell lines at a low density (e.g., 1,000-3,000 cells/well) in 96-well plates and allow to attach overnight.

    • Compound Addition: Add serially diluted test compounds to the cells. Include a vehicle-only control.

    • Incubation: Incubate the cells for 5-7 days to allow for multiple cell doublings.

    • Viability Measurement:

      • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

      • Add a volume of reagent equal to the volume of media in the well.

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read Plate: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Plot percent viability against the log concentration of the inhibitor for each cell line.

    • Calculate the IC50 values using non-linear regression. A significantly lower IC50 in the HR-deficient line compared to the HR-proficient line demonstrates synthetic lethality.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison of lead compounds.

Table 1: In Vitro Activity of Lead this compound Derivatives

Compound ID PARP-1 IC50 (nM) PARP-2 IC50 (nM) Selectivity Fold (PARP-2/PARP-1)
15a 2.1 61.2 ~29
15b 13.5 68.1 ~5
Olaparib 5.0 2.0 0.4

(Data is representative, based on findings for potent derivatives like 15a and 15b.[8])

Table 2: Cellular Activity of Lead Compound 15b

Cell Line BRCA Status Cytotoxicity CC50 (nM)
V-C8 BRCA2-deficient 340
MDA-MB-436 BRCA1-deficient 106

(Data is representative, based on published results for compound 15b.[8])

Interpretation: The ideal candidate will exhibit a low nanomolar IC50 for PARP-1 and a high selectivity fold over PARP-2, as seen with compound 15a . This biochemical potency should translate into potent cytotoxicity specifically in BRCA-deficient cell lines, as demonstrated for compound 15b , confirming the synthetic lethal mechanism of action.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of next-generation PARP-1 inhibitors. The protocols outlined in this guide provide a robust framework for identifying lead candidates with high potency, selectivity, and a clear synthetic lethal phenotype. Advanced characterization, including PARP trapping assays, pharmacokinetic studies, and evaluation in patient-derived xenograft (PDX) models, will be crucial next steps in advancing these compounds toward clinical development.[3][11]

References

  • Wilson, A. J., et al. (2019). A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy. Clinical Cancer Research, 25(12), 3516-3524. [Link]

  • Kanev, K., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. [Link]

  • El-Masry, G. H., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 86, 576-587. [Link]

  • Xiang, H. Y., et al. (2021). Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 31, 127710. [Link]

  • Shestakov, A. S., et al. (2023). An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Xiang, H. Y., et al. (2021). Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. ResearchGate. [Link]

  • Bejan, V., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(14), 5519. [Link]

  • Hopkins, T. A., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research, 17(2), 409-419. [Link]

  • Sun, D., et al. (2024). Examination of in vitro and in vivo antitumor activity of PARP1 selective inhibitor D0112-005. Journal of Clinical Oncology, 42(16_suppl), e15077-e15077. [Link]

  • Zilio, N., et al. (2021). Replication-dependent cytotoxicity and Spartan-mediated repair of trapped PARP1–DNA complexes. Nucleic Acids Research, 49(18), 10519-10533. [Link]

  • Tashiro, E., et al. (2015). An enzyme-linked immunosorbent assay-based system for determining the physiological level of poly(ADP-ribose) in cultured cells. Analytical Biochemistry, 486, 41-46. [Link]

  • ResearchGate. (2024). Pyrrolo[1,2-b]pyridazines: synthesis and application perspective. ResearchGate. [Link]

  • Thomas, H. D., et al. (2017). In vitro and in vivo assessment of the mechanism of action of the PARP inhibitor rucaparib. Cancer Research, 77(13_Supplement), 2475. [Link]

  • Michelena, J., et al. (2018). Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance. Nature Communications, 9(1), 2678. [Link]

  • ResearchGate. (2023). Pyridazine Based Compounds with PARP-1 Inhibitory Activity. ResearchGate. [Link]

  • Makvandi, M., et al. (2018). A PET imaging agent for evaluating PARP-1 expression in ovarian cancer. Journal of Clinical Investigation, 128(5), 2116-2126. [Link]

  • da Piedade, A. P., et al. (2024). Genetic evidence for PARP1 trapping as a driver of PARP inhibitor efficacy in BRCA mutant cancer cells. NAR Cancer, 6(2), zcae017. [Link]

  • Lee, E. K., et al. (2025). Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors. International Journal of Molecular Sciences. [Link]

  • Murai, J., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. DNA Repair, 15, 50-58. [Link]

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  • Sloan, J. H., et al. (2023). Inhibition of host PARP1 contributes to the anti-inflammatory and antitubercular activity of pyrazinamide. Nature Communications, 14(1), 8090. [Link]

Sources

Application Note: A Researcher's Guide to the Structural Elucidation of Pyrrolo[1,2-b]pyridazines using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrrolo[1,2-b]pyridazines are a class of nitrogen-bridgehead heterocyclic compounds that have garnered significant interest due to their diverse biological activities and unique optical properties.[1] Accurate structural characterization is paramount for understanding structure-activity relationships (SAR) and for the development of novel therapeutics and materials. This guide provides a detailed experimental framework for the analysis of pyrrolo[1,2-b]pyridazine derivatives using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present field-tested protocols, explain the causality behind experimental choices, and discuss the interpretation of characteristic spectral data.

Introduction to Pyrrolo[1,2-b]pyridazine Characterization

The pyrrolo[1,2-b]pyridazine scaffold, formally a condensation of pyrrole and pyridazine rings, presents a unique electronic and structural landscape.[2] Its derivatives have shown potential as antitumor, anti-inflammatory, and antidepressant agents.[1] The regioselectivity of synthesis is a critical aspect, often yielding isomers that can only be distinguished through rigorous spectroscopic analysis.[3][4] Both NMR and MS are indispensable, providing orthogonal and complementary information. NMR elucidates the precise atomic connectivity and stereochemistry within the molecule, while MS provides the exact molecular weight and crucial fragmentation data that helps confirm the overall structure.[5]

Mass Spectrometry Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.[6] For pyrrolo[1,2-b]pyridazines, which are typically polar, aromatic systems, Electrospray Ionization (ESI) is the preferred "soft" ionization technique.[7][8][9] It minimizes in-source fragmentation, ensuring the protonated molecule ([M+H]⁺) is readily observed, which is a primary advantage over harder ionization methods like Electron Ionization (EI).[7][9]

Protocol: Sample Preparation for ESI-MS
  • Rationale: The goal is to prepare a dilute, particulate-free solution to ensure stable spray and prevent capillary clogging. The choice of solvent is critical for promoting efficient ionization.

  • Step-by-Step Protocol:

    • Weighing: Accurately weigh approximately 1 mg of the purified pyrrolo[1,2-b]pyridazine sample.

    • Dissolution: Dissolve the sample in 1 mL of a high-purity (LC-MS grade) solvent such as methanol or acetonitrile. These solvents are volatile and support the ESI process.

    • Acidification (Optional but Recommended): Add 0.1% formic acid to the solvent. Expertise & Experience: The acidic modifier protonates the basic nitrogen atoms in the pyridazine ring, promoting the formation of the [M+H]⁺ ion and significantly enhancing the ESI signal intensity.[10][11]

    • Filtration: Filter the solution through a 0.22 µm syringe filter (PTFE or other compatible material) into a clean autosampler vial. This removes any particulates that could disrupt the ESI spray.[12]

    • Dilution: Perform a serial dilution to a final concentration of 1-10 µg/mL. This concentration is typically sufficient for high-sensitivity mass spectrometers and prevents signal saturation.

Protocol: Data Acquisition (High-Resolution MS)
  • Rationale: High-resolution mass spectrometry (e.g., on an Orbitrap or TOF instrument) is crucial for determining the elemental composition from the exact mass, a key step in confirming the identity of a novel compound.

  • Step-by-Step Protocol:

    • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.

    • Ionization Mode: Set the instrument to positive ion mode (ESI+).

    • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

    • Full Scan (MS1): Acquire a full scan spectrum over a relevant m/z range (e.g., m/z 100-1000) to identify the [M+H]⁺ ion. The high resolution will allow for the calculation of the elemental formula.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID). Systematically vary the collision energy (e.g., 10-40 eV) to induce fragmentation. This provides structural information.

Data Analysis: Expected Fragmentation Patterns

Aromatic heterocyclic compounds like pyrrolo[1,2-b]pyridazines tend to be stable, often requiring higher collision energy to fragment.[13] The fragmentation pathways can provide valuable structural clues.

  • Workflow for Mass Spectrometry Analysis

    Caption: General workflow for ESI-MS analysis of pyrrolo[1,2-b]pyridazines.

  • Common Fragmentation Pathways: While specific fragmentation is highly dependent on the substituents, general patterns for N-heterocycles involve the cleavage of the rings or the loss of side chains. For example, a substituted pyrrolo[1,2-b]pyridazine might lose substituents from the pyrrole or pyridazine ring. A detailed study of fragmentation mechanisms for this specific class is still an area of active research.[14]

NMR Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules.[3][4] For pyrrolo[1,2-b]pyridazines, ¹H and ¹³C NMR, along with 2D experiments like COSY and HSQC, are essential for assigning the positions of substituents and confirming the regiochemistry of the heterocyclic core.[15][16]

Protocol: Sample Preparation for NMR
  • Rationale: A high-quality NMR spectrum requires a homogeneous solution free of paramagnetic impurities and suspended solids, using a deuterated solvent that will not obscure analyte signals.[17][18][19]

  • Step-by-Step Protocol:

    • Sample Amount: Weigh an appropriate amount of the sample.

      • ¹H NMR: 1-5 mg[17]

      • ¹³C NMR: 5-30 mg[12][17]

    • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice. For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.[18][20]

    • Dissolution: Place the sample in a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[12] Vortex or gently warm if necessary to achieve complete dissolution.

    • Filtration: To remove any insoluble impurities that can degrade spectral quality (especially shimming), filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube (e.g., Wilmad or Norell).[19]

    • Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm), though referencing to the residual solvent peak is also common practice.[12][18]

    • Capping: Cap the NMR tube securely. Ensure the sample height in the tube meets the minimum requirement for the spectrometer's probe (typically ~4-5 cm).[20]

Protocol: Data Acquisition
  • Rationale: Standard 1D (¹H, ¹³C) and 2D experiments provide a complete picture of the molecule's covalent framework.

  • Step-by-Step Protocol:

    • Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[19]

    • ¹H NMR: Acquire a standard proton spectrum. A typical experiment uses a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required. A typical experiment uses a 45° pulse angle with a 2-second relaxation delay.

    • 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks, which is invaluable for tracing out connections between adjacent protons on the pyrrolo[1,2-b]pyridazine rings.[16]

    • 2D HSQC/HETCOR (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.[15][16]

  • Workflow for NMR Spectroscopy Analysis

    Caption: Standard workflow for NMR-based structural elucidation.

Data Analysis: Characteristic Chemical Shifts

The chemical shifts (δ) in ppm are highly informative. The values below are representative and can shift based on substituents and solvent.

Position Nucleus Typical Chemical Shift (ppm) Notes
H-2, H-3, H-4¹H8.9 - 6.8Protons on the pyridazine ring. Typically appear as doublets or double-doublets with characteristic coupling constants (J ≈ 9 Hz for ortho, J ≈ 4.5 Hz for meta).[15][16]
H-5, H-6¹H7.7 - 6.4Protons on the pyrrole ring. Their shifts and couplings are key to determining regiochemistry.[15][21]
C-2, C-3, C-4¹³C151 - 113Carbons of the pyridazine moiety.[15][22]
C-4a (bridgehead)¹³C~133Bridgehead carbon, quaternary.
C-5, C-6, C-7¹³C128 - 100Carbons of the pyrrole moiety.[15][21][22]

Expertise & Experience: The regioselectivity of cycloaddition reactions used to synthesize these compounds can be definitively proven by NMR.[3][4] For instance, observing a coupling between a proton on the pyrrole ring (e.g., H-6) and an adjacent substituent can confirm its position, which would not be possible if the regiochemistry were reversed.[21] 2D NMR experiments are critical for making these connections.

Conclusion

The combination of high-resolution mass spectrometry and multinuclear NMR spectroscopy provides a robust and definitive methodology for the structural characterization of novel pyrrolo[1,2-b]pyridazine derivatives. ESI-MS confirms the molecular formula, while a suite of 1D and 2D NMR experiments elucidates the precise atomic connectivity and regiochemistry. The protocols and data interpretation guidelines presented here offer a comprehensive framework for researchers in medicinal chemistry and materials science to confidently characterize these important heterocyclic compounds.

References

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. Available from: [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Semantic Scholar. Available from: [Link]

  • Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. Molecules. Available from: [Link]

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  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Available from: [Link]

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  • Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. Available from: [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. National Institutes of Health (NIH). Available from: [Link]

  • NMR Sample Preparation. Iowa State University. Available from: [Link]

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  • Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivativ. Taylor & Francis Online. Available from: [Link]

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Application Notes and Protocols for the X-ray Crystallography of Pyrrolo[1,2-b]pyridazin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed procedure for the structural determination of Pyrrolo[1,2-b]pyridazin-4(1H)-one derivatives using single-crystal X-ray crystallography. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development, and a precise understanding of their three-dimensional structure is crucial for elucidating structure-activity relationships (SAR) and for rational drug design. These application notes offer researchers, scientists, and drug development professionals a robust framework, from the synthesis of starting materials to the final validation of the crystal structure. The protocols herein are designed to ensure scientific integrity and reproducibility, with an emphasis on the rationale behind key experimental choices.

Introduction: The Significance of Structural Elucidation

This compound and its derivatives represent a class of nitrogen-fused heterocyclic compounds with a wide range of biological activities.[1][2] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional conformation and their ability to interact with biological targets. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for unambiguously determining the atomic arrangement within a crystalline solid, providing precise information on bond lengths, bond angles, and stereochemistry.[3][4][5][6] This structural data is invaluable for understanding the molecule's electronic properties, intermolecular interactions, and ultimately, its biological function.

The primary challenge in the X-ray crystallographic analysis of novel organic compounds often lies in obtaining high-quality single crystals suitable for diffraction experiments.[7][8] This guide will therefore provide a detailed workflow, commencing with the synthesis and purification of the target compounds, followed by systematic crystallization screening, and culminating in the collection and analysis of diffraction data.

Synthesis and Purification of this compound Derivatives

The successful growth of single crystals is highly dependent on the purity of the compound. The synthesis of pyrrolo[1,2-b]pyridazine derivatives can be achieved through various established synthetic routes, often involving multi-component reactions or cyclization strategies.[2][9][10][11]

General Synthetic Protocol:

A common approach involves the reaction of a pyridazinone ester with an appropriate reagent to facilitate a [3+2] cycloaddition reaction.[2] The resulting product is then subjected to rigorous purification, typically by column chromatography followed by recrystallization.

Protocol 1: Synthesis and Purification

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the starting pyridazinone derivative in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add the appropriate coreactants and any necessary catalysts. The reaction may require heating, which should be done using a temperature-controlled oil bath.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction if necessary, and then extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Final Recrystallization: Recrystallize the purified compound from a suitable solvent to obtain a highly pure crystalline solid. The purity should be assessed by NMR spectroscopy and mass spectrometry.

Crystallization: The Art and Science of Growing Single Crystals

Obtaining diffraction-quality single crystals is often the most challenging step.[7] It is an empirical process that requires screening a variety of conditions. The ideal crystal for X-ray diffraction should be a single, transparent entity with well-defined faces and no visible cracks or defects, typically between 0.1 and 0.4 mm in at least two dimensions.[12][13]

Fundamental Crystallization Techniques

Several methods can be employed to grow single crystals of small organic molecules. It is advisable to screen these techniques in parallel.[7]

  • Slow Evaporation: This is often the simplest method. A nearly saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal growth.[7]

  • Vapor Diffusion: This technique involves the diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound in a more volatile "solvent" (in which it is soluble). The gradual mixing of the solvents reduces the solubility of the compound, promoting crystallization.[7]

  • Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface of the two liquids as they slowly mix.

Protocol 2: Crystallization Screening
  • Solvent Selection: Identify a suitable solvent or solvent system. A good starting point is a solvent in which the compound has moderate solubility.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified this compound derivative (a starting concentration of 5-20 mg/mL is recommended).[7] Filter the solution through a 0.22 µm syringe filter into a clean vial to remove any dust particles that could act as unwanted nucleation sites.[7]

  • Setting up Crystallization Trials:

    • Slow Evaporation: Cover the vial with a cap containing a small pinhole to allow for slow evaporation.

    • Vapor Diffusion (Vial-in-Vial): Place the vial containing the compound solution inside a larger, sealed vial containing a small amount of an anti-solvent.

  • Incubation: Place the crystallization setups in a vibration-free environment at a constant temperature.

  • Monitoring: Regularly inspect the vials under a microscope for the formation of single crystals. This may take several days to weeks.

Problem Potential Cause Suggested Solution
Amorphous Precipitate/OilSupersaturation is too high; cooling or diffusion is too rapid.Decrease the initial concentration; slow down the rate of evaporation or diffusion; use a solvent in which the compound is less soluble.[7]
Many Small CrystalsNucleation rate is too high.Decrease the concentration; slow down the crystallization process; ensure glassware is scrupulously clean to minimize nucleation sites.[7]
Poor Crystal QualityRapid crystal growth or presence of impurities.Further purify the compound; try a different solvent system to slow down the growth rate.[7]

X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a diffractometer for data collection.

Crystal Mounting and Data Collection Parameters

Protocol 3: Data Collection

  • Crystal Selection and Mounting: Under a microscope, select a well-formed single crystal. Using a micromanipulator, carefully mount the crystal on a cryoloop, typically using a small amount of paratone oil.[14]

  • Cryo-cooling: Flash-cool the mounted crystal in a stream of cold nitrogen gas (typically at 100 K).[14] This minimizes thermal vibrations and radiation damage during data collection.

  • Diffractometer Setup: Mount the crystal on the goniometer head of the diffractometer. Modern diffractometers are equipped with sensitive detectors such as CCD or CMOS detectors.[14]

  • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and the Bravais lattice.[6]

  • Data Collection Strategy: Devise a data collection strategy to ensure complete and redundant data are collected. This typically involves a series of scans through different orientations of the crystal.

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots and applying corrections for various experimental factors (e.g., absorption, crystal decay).

Parameter Typical Value/Setting Rationale
X-ray SourceMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å)Mo is standard for small molecules; Cu may be used for very small crystals or to determine absolute configuration.[14]
Temperature100 KReduces thermal motion of atoms, leading to higher quality data.[14]
Detector Distance40-60 mmAffects the resolution of the data collected.
Exposure Time10-60 seconds/frameDependent on crystal size and diffracting power.
Scan Width0.5-1.0° per frameDetermines the sampling of reciprocal space.

Structure Solution and Refinement

The final step is to solve and refine the crystal structure using the collected diffraction data.

From Diffraction Pattern to Molecular Structure

The integrated and scaled diffraction data are used to solve the "phase problem" and generate an initial electron density map.[8] For small molecules, direct methods are typically successful in determining the initial phases.[15]

Protocol 4: Structure Solution and Refinement

  • Space Group Determination: Based on the systematic absences in the diffraction data, the space group is determined.[15]

  • Structure Solution: The structure is solved using software packages such as SHELXS or SHELXT.[14][15] This will provide an initial model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods with programs like SHELXL.[15] This iterative process involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[15]

  • Validation: The final refined structure is validated using tools like PLATON and checked for consistency with known chemical principles. The results are typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).[15]

Visualizing the Workflow

The overall process from a purified compound to a refined crystal structure can be visualized as a linear workflow.

Xray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Synthesis of Derivative Purification Purification (Chromatography) Synthesis->Purification Screening Crystallization Screening Purification->Screening Crystal_Selection Single Crystal Selection Screening->Crystal_Selection Mounting Crystal Mounting & Cryo-cooling Crystal_Selection->Mounting Data_Acquisition X-ray Diffraction Data Acquisition Mounting->Data_Acquisition Solution Structure Solution (Direct Methods) Data_Acquisition->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation & Deposition Refinement->Validation

Caption: Workflow for X-ray Crystallography.

Conclusion

The protocols and guidelines presented in this application note provide a comprehensive framework for the successful structure determination of this compound derivatives by single-crystal X-ray crystallography. By following these steps, from meticulous synthesis and purification to careful crystallization and data analysis, researchers can obtain high-quality structural information that is essential for advancing drug discovery and development efforts in this important class of heterocyclic compounds.

References

  • Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]

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  • Single Crystal X-Ray Diffraction. (n.d.). Retrieved from [Link]

  • MIT Department of Chemistry. (n.d.). Single-Crystal Diffraction. Retrieved from [Link]

  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]

  • MacGillivray, L. R. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. Crystal Growth & Design, 21(3), 1373–1379.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis. Retrieved from [Link]

  • Pajuelo-Corral, O., Vitorica-Yrezabal, I., Rodríguez-Diéguez, A., & Cepeda, J. (2020). Single crystal X-ray diffraction data and structure refinement details of compound 1. ResearchGate. Retrieved from [Link]

  • Gholap, A. R. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1).
  • Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Tel, T. H. (2022).
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  • Caira, M. R., Dumitrascu, F., Draghici, C., Dumitrescu, D., & Cristea, M. (2005). Synthesis and X-ray structure of a new pyrrolo[1,2-b]-pyridazine derivative. PubMed. Retrieved from [Link]

  • Trofimov, B. A., & Belyaeva, K. V. (2022). 4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[5][15]imidazo[1,2-a]pyridine-3,3'-pyrrole]-2-carboxylate. Molbank, 2022(2), M1382.

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]

  • Manor, B. C., & Carroll, P. J. (n.d.). Crystal Growing Tips and Methods. University of Pennsylvania. Retrieved from [Link]

  • Caira, M. R., Dumitrascu, F., Draghici, C., Dumitrescu, D., & Cristea, M. (2005). (PDF) Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. ResearchGate. Retrieved from [Link]

  • Technobis. (2024, February 5). Growing X-ray quality single crystals reliably and consistently. Retrieved from [Link]

  • Synthesis of pyrrolo[1,2-b]pyridazines 8a–t. (n.d.). ResearchGate. Retrieved from [Link]

  • Forró, E., & Fülöp, F. (2018). Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol. Molecules, 23(11), 2911.

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In Vitro Protocols for Testing the Anti-proliferative Effects of Pyrrolo[1,2-B]pyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrrolo[1,2-b]pyridazines

The pyrrolo[1,2-b]pyridazine scaffold is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Various derivatives of this core structure have been reported to exhibit a range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] In the realm of oncology, certain pyrrolo[1,2-b]pyridazine compounds have demonstrated potent anti-proliferative and cytotoxic effects against a panel of human cancer cell lines, making them promising candidates for further drug development.[3][5][6] Some studies suggest that these compounds may exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division.[3][6]

This comprehensive guide provides a suite of detailed in vitro protocols designed for researchers, scientists, and drug development professionals to rigorously evaluate the anti-proliferative efficacy of novel pyrrolo[1,2-b]pyridazine compounds. The methodologies outlined herein are intended to be self-validating systems, offering a tiered approach from initial cytotoxicity screening to more in-depth mechanistic studies.

Part 1: Initial Assessment of Anti-proliferative Activity

The initial evaluation of a compound's anti-proliferative potential typically involves assessing its ability to reduce the viability of cancer cell lines. Two robust and widely used colorimetric assays for this purpose are the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a quantitative colorimetric method for assessing cell viability.[7] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Caption: A streamlined workflow of the MTT cytotoxicity assay.

  • Cell Seeding:

    • Harvest cancer cells of interest during their exponential growth phase.

    • Perform a cell count and assess viability (e.g., using Trypan Blue exclusion).

    • Seed the cells in a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete culture medium).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the pyrrolo[1,2-b]pyridazine compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-200 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[8]

    • Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density determination method based on the measurement of cellular protein content.[9] It relies on the ability of the bright-pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[10][11] The amount of bound dye is directly proportional to the cell mass.[9] This assay is less susceptible to interference from compounds that may affect cellular metabolism.[12]

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described for the MTT assay (Steps 1 and 2).

  • Cell Fixation:

    • After the treatment period, gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well.[9]

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing and Staining:

    • Carefully wash the plates four to five times with slow-running tap water or distilled water to remove the TCA and excess medium.

    • Allow the plates to air-dry completely at room temperature.

    • Add 100 µL of 0.04% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[9][12]

  • Removal of Unbound Dye:

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[12]

    • Allow the plates to air-dry completely.

  • Dye Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[9]

    • Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.

    • Measure the optical density (OD) at 510 nm using a microplate reader.[9]

    • Calculate the percentage of cell growth inhibition and the IC₅₀ value.

ParameterMTT AssaySRB Assay
Principle Enzymatic reduction of MTT by mitochondrial dehydrogenasesStaining of total cellular protein by Sulforhodamine B
Endpoint Formazan crystal formationProtein-bound dye
Measurement Absorbance (~570 nm)Absorbance (~510 nm)
Advantages Reflects metabolic activityLess prone to metabolic interference, stable endpoint
Considerations Can be affected by compounds altering mitochondrial functionRequires a fixation step

Part 2: Long-Term Survival Assessment

While short-term assays like MTT and SRB provide valuable information on cytotoxicity, it is crucial to assess a compound's ability to inhibit the long-term proliferative capacity of cancer cells.

Colony Formation (Clonogenic) Assay

The colony formation assay is an in vitro method to evaluate the ability of a single cell to undergo sustained proliferation and form a colony.[13][14] This assay is considered a gold standard for determining cell reproductive death after treatment with cytotoxic agents.[13][15]

  • Cell Seeding:

    • Prepare a single-cell suspension of the desired cancer cell line.

    • Seed a low number of cells (e.g., 200-1000 cells per well) into 6-well plates containing complete culture medium. The optimal seeding density should be determined empirically for each cell line.

    • Allow the cells to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the pyrrolo[1,2-b]pyridazine compound for a defined period (e.g., 24 hours).

    • After the treatment period, remove the compound-containing medium, wash the cells with PBS, and add fresh complete culture medium.

  • Colony Growth:

    • Incubate the plates for 7-14 days, allowing sufficient time for colonies to form.

    • Monitor the plates periodically and change the medium every 2-3 days.

  • Fixation and Staining:

    • When colonies are of a sufficient size (typically >50 cells), remove the medium and wash the wells with PBS.

    • Fix the colonies by adding a solution such as 4% paraformaldehyde or methanol for 15-20 minutes.[14]

    • Remove the fixative and stain the colonies with 0.5% crystal violet solution for 20-30 minutes.

  • Colony Counting and Analysis:

    • Gently wash the plates with water to remove excess stain and allow them to air-dry.

    • Count the number of colonies (manually or using imaging software).

    • Calculate the plating efficiency and surviving fraction for each treatment condition.

Part 3: Mechanistic Investigations

Understanding the mechanism by which a pyrrolo[1,2-b]pyridazine compound exerts its anti-proliferative effects is a critical step in its development as a therapeutic agent. The following protocols can help elucidate whether the compound induces cell cycle arrest or apoptosis.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[16][17][18] A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase. Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, allowing for the quantification of DNA content.[16]

Caption: Workflow for analyzing cell cycle distribution via flow cytometry.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat the cells with the pyrrolo[1,2-b]pyridazine compound at relevant concentrations (e.g., IC₅₀) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and wash them with ice-cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[17][19]

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000-20,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Detection by Annexin V/PI Staining

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[20][21][22] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to detect apoptotic cells.[21][23] Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[20][23][24]

  • Cell Treatment and Harvesting:

    • Treat cells with the compound as described for cell cycle analysis.

    • Harvest all cells (adherent and floating) and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[24]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of propidium iodide (e.g., 50 µg/mL).

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[24]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.[24]

    • Analyze the samples by flow cytometry as soon as possible.

    • Use appropriate controls (unstained cells, Annexin V only, PI only) to set up compensation and quadrants.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Western Blot Analysis of Signaling Proteins

To delve deeper into the molecular mechanisms, Western blotting can be employed to investigate the compound's effect on key proteins involved in cell proliferation, cell cycle regulation, and apoptosis.[25][26][27]

  • Cell Cycle Regulators: Cyclins (e.g., Cyclin D1, Cyclin B1), Cyclin-Dependent Kinases (CDKs; e.g., CDK4, CDK1), and CDK inhibitors (e.g., p21, p27).

  • Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bcl-2 family proteins (e.g., Bcl-2, Bax).

  • Proliferation Pathways: Key signaling molecules in pathways like PI3K/Akt/mTOR.[27][28]

  • Cell Treatment and Protein Extraction:

    • Treat cells with the pyrrolo[1,2-b]pyridazine compound.

    • Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[28]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method, such as the BCA protein assay.[28]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[29]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[29]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensities relative to a loading control (e.g., GAPDH or β-actin) to determine changes in protein expression or phosphorylation status.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bio-Techne. (n.d.). Soft Agar Assay for Colony Formation Protocol. Retrieved from [Link]

  • Pranavan, R., & Tripathy, A. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Protocols in Animal Cell Culture. Springer.
  • Kasinski, A. L., Kelnar, K., & Bader, A. G. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Boster Biological Technology. (2024). Mastering Apoptosis Detection with Annexin V/PI Staining in Flow Cytometry. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • R&D Systems. (2014, August 26). A Guide to the Colony Forming Cell Assay: Methods and Tips [Video]. YouTube. Retrieved from [Link] (Simulated URL as direct video links can be unstable)

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. Retrieved from [Link]

  • Nagy, E. M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50722. Retrieved from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Tutorial Contents. Retrieved from (Source URL not directly available in search results, general protocols are standard)
  • ResearchGate. (n.d.). Biologically active pyrrolo[1,2‐b]pyridazines. [Diagram]. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolo[1,2-b]pyridazines 8a–t. [Diagram]. Retrieved from [Link]

  • Bejan, V., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(14), 5503. Retrieved from [Link]

  • Canvax Biotech. (2023). DATA SHEET SRB Cytotoxicity Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link] (Link may be outdated, protocol is standard)

  • Agilent. (n.d.). Cancer Research: Cell Proliferation and Colony Formation Assays. Retrieved from [Link]

  • Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Retrieved from [Link]

  • (Reference 35 appears to be a duplic
  • PubMed. (n.d.). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Identification of Spiro-Fused Pyrrolo[3,4-a]pyrrolizines and Tryptanthrines as Potential Antitumor Agents: Synthesis and In Vitro Evaluation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Antiproliferative Activity of Thiazolyl-bis-pyrrolo[2,3-b]pyridines and Indolyl-thiazolyl-pyrrolo[2,3-c]pyridines, Nortopsentin Analogues. Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving reaction yields in the synthesis of Pyrrolo[1,2-B]pyridazin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pyrrolo[1,2-b]pyridazin-4(1H)-one and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. The following content is structured in a question-and-answer format to directly address specific issues and provide actionable, field-proven solutions to improve reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Low Reaction Yields

Question 1: My reaction yield is consistently low in the copper-catalyzed synthesis from N-aminopyrroles and β-oxo esters. What are the most common causes and how can I improve it?

Low yields in this Conrad-Limpach-type tandem reaction often stem from suboptimal reaction conditions, reagent quality, or atmospheric contamination.[1] A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.

Primary Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature, reactant concentration, and reaction time are critical parameters. A one-pot, copper(II)-catalyzed approach has been shown to be effective, involving a thermal condensation followed by cyclization.[2]

    • Temperature: Ensure the temperature is adequate for both the initial condensation and the subsequent cyclization. Running small-scale trial reactions at varying temperatures (e.g., 80°C, 100°C, 120°C) can help determine the optimal point without committing large amounts of starting material.[1] Increasing temperature can sometimes improve yield, but may also lead to degradation, so monitoring by TLC or LC-MS is crucial.[3]

    • Catalyst: Copper(II) has been successfully used to catalyze this transformation.[2] Ensure the catalyst is not deactivated. If you suspect catalyst poisoning, use fresh, high-purity catalyst. The choice of ligand, if any, can also be critical in similar heterocyclic syntheses.[4]

    • Solvent: The choice of solvent is critical. High-boiling point solvents like DMF or toluene are often used for these types of cyclizations to achieve the necessary temperatures.[5][6]

  • Purity of Reagents and Solvents: Impurities in the N-aminopyrrole or β-oxo ester starting materials can introduce competing side reactions.

    • Action: Always use reagents of appropriate purity. Verify the purity of your starting materials by NMR or LC-MS before starting the reaction. Ensure solvents are anhydrous, as many condensation reactions are sensitive to moisture.[1]

  • Atmospheric Contamination: Many organic reactions are sensitive to oxygen and moisture.[1]

    • Action: If your substrates are sensitive, employ proper inert atmosphere techniques. Assembling the reaction under a nitrogen or argon blanket and using degassed solvents can significantly improve yields.

  • Product Decomposition: The target this compound may be unstable under the reaction or workup conditions.[1]

    • Action: Monitor the reaction progress by TLC or LC-MS. If you observe the formation of the desired product followed by its disappearance or the appearance of new impurity spots over time, it indicates product degradation. In such cases, reducing the reaction time or temperature may be necessary.

Question 2: I am using a 1,3-dipolar cycloaddition route to synthesize the pyrrolo[1,2-b]pyridazine core, but the efficiency is poor. What factors should I investigate?

The 1,3-dipolar cycloaddition between a mesoionic 1,3-oxazolo[3,2-b]pyridazinium-2-oxide (a münchnone-type dipole) and an acetylenic dipolarophile is a powerful method for constructing this ring system.[7][8] Yields typically range from 41-52%, but can be hampered by several factors.[8]

Key Optimization Points:

  • In Situ Generation of the Dipole: The mesoionic dipole is typically generated in situ from a 3(2H)pyridazinone acid precursor using a dehydrating agent like acetic anhydride.[7][8]

    • Action: Ensure the complete conversion of the acid to the mesoionic intermediate. Acetic anhydride often serves as both the reagent and the solvent. A reaction temperature of around 90°C is reported to be effective.[8]

  • Choice of Dipolarophile: The reactivity of the alkyne dipolarophile is crucial. Electron-deficient alkynes like diethyl or diisopropyl acetylenedicarboxylate, or methyl/ethyl propiolate, are commonly used.[2][7]

    • Action: Ensure the purity of the dipolarophile. Consider the stoichiometry; using a slight excess of the dipolarophile may drive the reaction to completion.

  • Regioselectivity: When using non-symmetrical alkynes (e.g., methyl propiolate), the cycloaddition can potentially lead to two different regioisomers. While studies show high regioselectivity in many cases, it is a factor to consider.[7][8]

    • Action: If you suspect a mixture of isomers is forming, careful analysis of the crude product by NMR is required. The purification of isomers can be challenging and may contribute to a lower isolated yield of the desired product.

Below is a troubleshooting workflow to systematically address low-yield issues.

G Start Low Reaction Yield Observed Reagent_Check Verify Purity of Starting Materials & Solvents Start->Reagent_Check Start Here Atmosphere_Check Implement/Verify Inert Atmosphere Technique Reagent_Check->Atmosphere_Check Reagents Pure Yield_Improved Yield Improved Reagent_Check->Yield_Improved Impurity Found & Corrected Condition_Check Systematically Optimize Reaction Conditions Atmosphere_Check->Condition_Check Atmosphere is Inert Atmosphere_Check->Yield_Improved Inertness Improved Purification_Check Review Purification Strategy Condition_Check->Purification_Check Conditions Optimized Condition_Check->Yield_Improved New Optimum Found Purification_Check->Yield_Improved No Product Loss During Purification Yield_Not_Improved Yield Not Improved Purification_Check->Yield_Not_Improved Product Lost During Purification Consult Consult Further Literature for Alternative Routes Yield_Not_Improved->Consult

Caption: Troubleshooting workflow for low reaction yields.

Section 2: Product Purity and Purification

Question 3: My crude product shows multiple spots on TLC, and I'm struggling with purification. What are the likely impurities and how can I remove them?

Persistent impurities are a common challenge in heterocyclic synthesis. They can arise from unreacted starting materials, side-products, or degradation of the target compound on silica gel.[9]

Common Impurities and Purification Strategies:

  • Unreacted Starting Materials: These are often the easiest to identify by comparing the crude TLC to the starting material spots.

    • Solution: An aqueous workup with appropriate pH adjustment can often remove acidic or basic starting materials before chromatography.[9] Driving the reaction to full conversion, if possible, is the best strategy.

  • Co-eluting Impurities: These are impurities with a polarity very similar to your desired product, making separation by standard chromatography difficult.

    • Solution: A multi-step purification approach can be effective. Consider recrystallization before or after column chromatography.[9] Alternatively, switching the stationary phase (e.g., from silica to alumina) or using a different solvent system can alter the elution order and improve separation.[9][10]

  • Degradation on Silica Gel: Nitrogen-containing heterocycles can be sensitive to the acidic nature of standard silica gel, leading to streaking on TLC plates and decomposition during column chromatography.[9][10]

    • Solution:

      • Neutralize the Eluent: Add a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase.[10]

      • Use Neutralized Silica: Prepare a slurry of silica gel in a solvent containing ~1-2% triethylamine, then pack the column as usual.

      • Switch to Alumina: Use neutral or basic alumina as the stationary phase instead of silica gel.[9]

Purification Technique Stationary Phase Common Mobile Phase (Starting Point) Notes
Normal-Phase Chromatography Silica GelHexanes/Ethyl Acetate or Dichloromethane/MethanolGradient elution is recommended. For basic compounds, consider adding 0.1-1% triethylamine to prevent streaking.[9][10]
Alumina (Neutral/Basic)Hexanes/Ethyl AcetateA good alternative if the compound is sensitive to acidic silica gel.[9]
Recrystallization N/AEthanol, Methanol, Ethyl Acetate, or mixtures with anti-solvents (e.g., water, hexanes)Ideal for obtaining highly pure crystalline products. Finding the right solvent often requires screening.[10]

Table 1: Common purification strategies for this compound derivatives.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Synthesis

This protocol is a generalized starting point based on the copper-catalyzed tandem synthesis of 2-substituted pyrrolo[1,2-b]pyridazin-4(1H)-ones.[2]

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-aminopyrrole (1.0 eq.), the β-oxo ester (1.1 eq.), and the Copper(II) catalyst (e.g., Cu(OAc)₂, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF) via syringe. The concentration should be determined based on small-scale trials, typically in the range of 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 100-120 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove the DMF and catalyst.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization as described in the section above.

Protocol 2: Purification by Column Chromatography on Neutralized Silica Gel

This protocol is designed to mitigate the degradation of acid-sensitive N-heterocycles.[9][10]

  • Solvent System Selection: Determine an appropriate eluent system using TLC. Aim for an Rf value of ~0.25-0.35 for your target compound. A common starting point is a mixture of hexanes and ethyl acetate.

  • Prepare Neutralized Eluent: To your chosen eluent, add triethylamine to a final concentration of 1% (v/v).

  • Slurry Preparation: In a beaker, add the required amount of silica gel. Add the neutralized eluent and stir to create a uniform slurry.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform to avoid channeling.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Run the column using the neutralized eluent, collecting fractions and monitoring by TLC to isolate the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. High vacuum may be required to remove residual triethylamine.

This diagram illustrates the general synthetic pathway for the tandem condensation-cyclization.

G cluster_reactants Starting Materials N_aminopyrrole N-Aminopyrrole Intermediate Schiff Base Intermediate N_aminopyrrole->Intermediate + Cu(II) Catalyst - H₂O (Condensation) beta_oxo_ester β-Oxo Ester beta_oxo_ester->Intermediate + Cu(II) Catalyst - H₂O (Condensation) Product This compound Intermediate->Product Heat (Intramolecular Cyclization)

Caption: Copper-catalyzed tandem condensation-cyclization pathway.

References
  • BenchChem Technical Support Team. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. BenchChem.
  • Author unknown. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
  • Author unknown. (n.d.). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Organic & Biomolecular Chemistry (RSC Publishing).
  • Xiang, H., Cun, T., He, Q., & Yang, C. (2015). A One-Pot Copper(II)-Catalyzed Tandem Synthesis of 2-Substituted Pyrrolo[1,2-b]pyridazin-4(1H)-ones.
  • Author unknown. (n.d.). Optimization of reaction conditions.
  • Author unknown. (n.d.). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI.
  • Author unknown. (n.d.). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity.
  • Author unknown. (n.d.). Heterocyclic Compounds. MSU chemistry.
  • Author unknown. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
  • Author unknown. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. NIH.
  • Author unknown. (2025). One-pot CuI/l-proline-catalysed multicomponent synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]quinoline derivatives from 2-(2-bromophenyl)imidazo[1,2-a]pyridines, NH3 and DMSO under air. PMC - NIH.

Sources

addressing challenges in the functionalization of the Pyrrolo[1,2-B]pyridazine ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of the pyrrolo[1,2-b]pyridazine ring system. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this valuable heterocyclic scaffold. The unique electronic nature of this N-bridgehead aromatic heterocycle presents both opportunities and distinct challenges in achieving desired chemical transformations.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis and functionalization. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Section 1: Troubleshooting Guide for Common Functionalization Reactions

This section addresses specific problems that may arise during the chemical modification of the pyrrolo[1,2-b]pyridazine core. Each issue is presented with potential causes and actionable solutions to guide your experimental optimization.

Poor or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Issue: You are attempting a Suzuki or Sonogashira coupling on a halo-substituted pyrrolo[1,2-b]pyridazine, but you observe low to no conversion of your starting material, or significant decomposition.

Potential Causes & Solutions:

  • Catalyst Inhibition by Nitrogen Lone Pairs: The electron-deficient nature of the pyridazine ring is beneficial for oxidative addition; however, the nitrogen lone pairs can coordinate to the palladium catalyst, leading to deactivation.[1][2]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center and disfavor catalyst inhibition.[2]

  • Homo-coupling of Boronic Acid/Ester (Suzuki Reaction): A common side reaction is the formation of a symmetrical biaryl from the coupling of two boronic acid or ester molecules.[1][3] This is often exacerbated by the presence of oxygen.

    • Solution 1: Rigorous Degassing: Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[1][3]

    • Solution 2: Use of Stable Boronic Acid Derivatives: Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates, which are less prone to degradation and homo-coupling.[1][2]

    • Solution 3: Slow Addition: Adding the boronic acid or ester solution slowly to the reaction mixture can keep its instantaneous concentration low, thus minimizing the rate of homo-coupling.[3]

    • Solution 4: Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species that can promote homo-coupling.[4]

  • Glaser Coupling of Terminal Alkyne (Sonogashira Reaction): In Sonogashira couplings, the copper(I) co-catalyst can promote the oxidative homo-coupling of the terminal alkyne.

    • Solution: Consider a copper-free Sonogashira protocol. The use of specific palladium catalysts and ligands can facilitate the reaction without the need for a copper co-catalyst.[5][6]

G start Low or No Yield in Suzuki Coupling check_reagents Check Reagent Quality and Inert Atmosphere start->check_reagents homocoupling Significant Homo-coupling Observed? check_reagents->homocoupling yes_homo Yes homocoupling->yes_homo Yes no_homo No homocoupling->no_homo No degas Improve Degassing Protocol (Freeze-Pump-Thaw) yes_homo->degas catalyst_inhibition Potential Catalyst Inhibition no_homo->catalyst_inhibition stable_boron Use Stable Boron Reagent (Pinacol Ester, MIDA Boronate) degas->stable_boron slow_addition Slow Addition of Boronic Acid stable_boron->slow_addition end Improved Yield slow_addition->end change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst_inhibition->change_ligand increase_temp Increase Reaction Temperature change_ligand->increase_temp optimize_base Optimize Base and Solvent System increase_temp->optimize_base optimize_base->end

Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.

Lack of Regioselectivity in 1,3-Dipolar Cycloaddition

Issue: You are synthesizing the pyrrolo[1,2-b]pyridazine core via a 1,3-dipolar cycloaddition of a pyridazinium ylide with an unsymmetrical alkyne, but you obtain a mixture of regioisomers.

Potential Causes & Solutions:

  • Nature of the Ylide Substituent: The regioselectivity of the cycloaddition is highly dependent on the electronic and steric nature of the substituent on the ylidic carbanion.[7]

    • Solution: Ylides with an aroyl substituent (e.g., -COAr) often exhibit high regioselectivity. In contrast, ylides with a carbomethoxy substituent (-COOMe) may lead to mixtures of isomers.[7] Careful selection of the ylide precursor is crucial for controlling the regiochemical outcome.

  • Frontier Molecular Orbital (FMO) Control: The regioselectivity can be rationalized by considering the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice versa).[8]

    • Solution: Altering the electronic properties of the dipolarophile can change the relative energies of the HOMO and LUMO, thereby influencing the regioselectivity. For instance, using a more electron-deficient alkyne may favor one regioisomer over another.

G cluster_0 Pyridazinium Ylide (1,3-Dipole) cluster_1 Unsymmetrical Alkyne (Dipolarophile) cluster_2 Cycloaddition Pathways cluster_3 Products ylide R-CH--N+-pyridazine path_a Pathway A (HOMO_dipole - LUMO_dipolarophile) ylide->path_a path_b Pathway B (LUMO_dipole - HOMO_dipolarophile) ylide->path_b alkyne R1-C≡C-R2 alkyne->path_a alkyne->path_b regio_a Regioisomer A path_a->regio_a regio_b Regioisomer B path_b->regio_b

Caption: Two possible pathways leading to different regioisomers.

Challenges in Direct C-H Functionalization

Issue: Attempts at direct C-H functionalization of the pyrrolo[1,2-b]pyridazine ring result in low yields, catalyst poisoning, or reaction at an undesired position.

Potential Causes & Solutions:

  • Catalyst Poisoning: The nitrogen atoms in the heterocyclic system can strongly coordinate to the metal catalyst, leading to its deactivation.[9]

    • Solution: The use of a directing group that also acts as an anionic ligand can promote the in situ generation of the active catalytic species in close proximity to the target C-H bond, thereby avoiding interference from the heterocyclic nitrogen atoms.[9]

  • Poor Regioselectivity: The electronic nature of the fused ring system can lead to a lack of selectivity in C-H activation.

    • Solution: Lewis Acid Assistance: The use of a Lewis acid can alter the electronic properties of the pyridazine ring and direct metalation to a specific position. For example, a bidentate Lewis acid can chelate the pyridazine nitrogens and direct metalation to the C4 position, while a monodentate Lewis acid like BF₃·OEt₂ can direct it to the C3 position.[10][11]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for electrophilic aromatic substitution on the pyrrolo[1,2-b]pyridazine ring?

A1: The pyrrole ring is significantly more electron-rich and thus more susceptible to electrophilic attack than the pyridazine ring. Electrophilic substitution is expected to occur preferentially on the pyrrole moiety. Within the pyrrole ring, the C7 position is generally the most favored site for electrophilic attack, followed by the C5 position. This is analogous to the preference for α-substitution in pyrrole itself, as the resulting cationic intermediate is better stabilized by resonance.[12][13] The pyridazine ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atoms.

Q2: I am having difficulty purifying my pyrrolo[1,2-b]pyridazine derivative. It streaks on silica gel. What should I do?

A2: Streaking on silica gel is a common issue for basic nitrogen-containing heterocycles due to strong interactions with the acidic silica surface.[14]

  • Use a Modified Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to your eluent system to neutralize the acidic sites on the silica gel.

  • Switch to a Different Stationary Phase: Consider using basic or neutral alumina as an alternative to silica gel.[14]

  • Reversed-Phase Chromatography: This is often a better choice for polar, basic compounds. A C18 column with a mobile phase of water/acetonitrile or water/methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape, can be very effective.[14][15]

Q3: Can I use microwave irradiation to accelerate my pyrrolo[1,2-b]pyridazine synthesis?

A3: Yes, microwave-assisted synthesis can be a powerful tool for accelerating reactions and improving yields in the synthesis of pyrrolo[1,2-b]pyridazines and related heterocycles.[16][17][18] It is particularly effective for 1,3-dipolar cycloaddition reactions and multicomponent reactions. However, it is important to carefully monitor the reaction temperature and pressure to avoid decomposition of starting materials or products.

Section 3: Experimental Protocols

General Protocol for a Copper-Free Sonogashira Coupling of a Chloro-pyrrolo[1,2-b]pyridazine

This protocol is a general guideline and may require optimization for specific substrates.

Reagents and Materials:

  • Chloro-pyrrolo[1,2-b]pyridazine (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, 1,4-dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the chloro-pyrrolo[1,2-b]pyridazine, palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe, followed by the terminal alkyne.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (see FAQ Q2 for guidance on purification).

Safety Note: Palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for all reagents.

Protocol for 1,3-Dipolar Cycloaddition to form a Pyrrolo[1,2-b]pyridazine

This protocol is adapted from the synthesis of pyrrolo[1,2-b]pyridazines via mesoionic oxazolo-pyridazinones.[19][20]

Reagents and Materials:

  • 3(2H)-pyridazinone acid precursor (1.0 equiv)

  • Acetic anhydride (serves as reagent and solvent)

  • Unsymmetrical alkyne (e.g., methyl propiolate, 1.1 equiv)

Procedure:

  • In a round-bottom flask, suspend the 3(2H)-pyridazinone acid precursor in acetic anhydride.

  • Add the unsymmetrical alkyne to the suspension.

  • Heat the reaction mixture to 90 °C and stir for 3-4 hours. The mesoionic 1,3-dipole is generated in situ.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the excess acetic anhydride by slowly adding the reaction mixture to ice-water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Safety Note: Acetic anhydride is corrosive and a lachrymator. Handle in a well-ventilated fume hood.

References

  • ResearchGate. (n.d.). Directed meta‐metalation and functionalization of pyridazine using the bidentate Lewis acid 11 and TMPZnCl⋅LiCl (5). [Link]

  • ARKIVOC. (2008). Endo and regioselectivity in 1,3-dipolar cycloaddition of pyridazinium N-ylides with a non-symmetrical. [Link]

  • ACS Publications. (2018). Lewis Acid Catalyzed Annulation of Cyclopropane Carbaldehydes and Aryl Hydrazines: Construction of Tetrahydropyridazines and Application Toward a One-Pot Synthesis of Hexahydropyrrolo[1,2-b]pyridazines. [Link]

  • Bentham Science. (2006). Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. [Link]

  • PubMed. (2019). Lewis Acid Directed Regioselective Metalations of Pyridazine. [Link]

  • PubMed. (2018). Lewis Acid Catalyzed Annulation of Cyclopropane Carbaldehydes and Aryl Hydrazines: Construction of Tetrahydropyridazines and Application Toward a One-Pot Synthesis of Hexahydropyrrolo[1,2- b]pyridazines. [Link]

  • ResearchGate. (n.d.). Pyrrolo[1,2-b]pyridazines: synthesis and application perspective. [Link]

  • Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. [Link]

  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • MDPI. (n.d.). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. [Link]

  • MDPI. (n.d.). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. [Link]

  • Semantic Scholar. (n.d.). 1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides Containing 5,6-Dicyanopyrazines. [Link]

  • Pearson+. (n.d.). Pyrrole undergoes electrophilic aromatic substitution more readily than benzene.... [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]

  • PubMed. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]

  • ResearchGate. (n.d.). Pyridazinium Ylides. Regiochemistry of Addition. [Link]

  • ARKIVOC. (2008). Pyrrolo[1,2-b]pyridazines. A revisit. [Link]

  • National Institutes of Health. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. [Link]

  • MDPI. (n.d.). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. [Link]

  • National Institutes of Health. (n.d.). An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. [Link]

  • PubMed. (2021). Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. [Link]

  • MDPI. (n.d.). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. [Link]

  • PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • National Institutes of Health. (n.d.). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. [Link]

  • ResearchGate. (n.d.). Approaches to pyrrolo[1,2‐b]pyridazines via oxidative [3+2]‐annulation.. [Link]

  • Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. [Link]

  • ResearchGate. (n.d.). Pyrrolo[1,2-b]pyridazines. A revisit. [Link]

  • Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Chemistry Stack Exchange. (2015). Regioselectivity in electrophilic substitution of pyrrole. [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

  • Boyer Research Group. (n.d.). Heterocyclic Chemistry. [Link]

  • Asian Journal of Chemistry. (2009). Microwave Assisted Synthesis, Characterization and Pharmacological Evaluation of Pyridazinone Derivatives. [Link]

  • MDPI. (n.d.). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link]

  • Wipf Group. (2009). Heterocyclic Chemistry π-excessive π-deficient. [Link]

  • ACS Publications. (2025). A Visible-Light-Driven Dithienylethene Derivative Exhibiting Rapid Photocyclization with Near-Quantitative Conversion Efficiency. [Link]

  • YouTube. (2021). 2021 Heterocyclic Chemistry - Lecture 10. [Link]

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Technical Support Center: Optimization of Catalyst Loading for Copper-Catalyzed Pyrrolo[1,2-b]pyridazin-4(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Pyrrolo[1,2-b]pyridazin-4(1H)-one derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing copper catalyst loading for this crucial transformation. We will move beyond simple procedural steps to explore the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.

The copper-catalyzed synthesis of N-heterocycles is a powerful tool in medicinal chemistry, valued for its cost-effectiveness and unique reactivity compared to palladium-based systems[1][2][3]. However, optimizing these reactions, particularly catalyst loading, can be challenging due to issues like catalyst deactivation, reaction sensitivity, and reproducibility[4][5]. This guide provides a structured approach to navigate these challenges in a question-and-answer format.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Question 1: My reaction shows low or no product yield. Where should I start troubleshooting?

Answer: A low or nonexistent yield is the most common issue and requires a systematic approach to diagnose. Before adjusting catalyst loading, verify the integrity of your foundational reaction parameters.

  • Reagent Purity: Impure starting materials (N-aminopyrroles, β-oxo esters), solvents, or bases can poison the catalyst. Amines, in particular, should be purified if they are old or show visible impurities[6]. Ensure solvents are anhydrous if the reaction is sensitive to moisture, as water can accelerate catalyst sintering[7].

  • Catalyst and Ligand Integrity: Was the copper salt stored under appropriate conditions? Is the ligand (if used) pure? Some copper(I) sources can oxidize over time. Using fresh or properly stored reagents is critical.

  • Base Selection and Quality: The choice of base (e.g., K₃PO₄, Cs₂CO₃) is crucial. The physical properties of the base, such as particle size and solubility, can dramatically affect the reaction rate and may be responsible for reproducibility issues[4].

  • Inert Atmosphere: While some copper-catalyzed reactions are tolerant to air, many require an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the active Cu(I) species. Ensure your degassing and inerting techniques are robust.

Once these factors are confirmed, you can investigate the catalyst system itself. A common cause of failure is catalyst deactivation.

Troubleshooting Workflow for Low Product Yield

G start Low or No Product Yield reagents Check Reagent Purity & Integrity (Starting Materials, Solvent, Base) start->reagents atmosphere Verify Inert Atmosphere (Degassing, N2/Ar Purge) reagents->atmosphere Reagents OK conditions Confirm Reaction Conditions (Temperature, Time) atmosphere->conditions Atmosphere OK catalyst_system Investigate Catalyst System conditions->catalyst_system Conditions OK loading Increase Catalyst Loading (e.g., from 5 mol% to 10 mol%) catalyst_system->loading ligand Screen Different Ligands or Adjust Cu:Ligand Ratio catalyst_system->ligand source Test Alternative Copper Source (e.g., CuI vs. Cu(OAc)2) catalyst_system->source success Yield Improved loading->success fail Yield Still Low (Consult Literature for Drastic Changes) loading->fail ligand->success ligand->fail source->success source->fail

Caption: A workflow for diagnosing low-yield reactions.

Question 2: My reaction is not reproducible. One day it works perfectly, the next it fails. What could be the cause?

Answer: Poor reproducibility is frequently linked to subtle, often overlooked variables.

  • Induction Periods and Base Solubility: Reactions using partially soluble inorganic bases like Cs₂CO₃ can exhibit variable induction periods. The rate at which the base dissolves and deprotonates the amine can change between runs, leading to inconsistent results. Surprisingly, more finely milled Cs₂CO₃ can sometimes result in a longer induction period by creating a high initial concentration of deprotonated amine, which can inhibit the catalyst[4].

  • Trace Contaminants: Trace impurities of sulfur or halides in your reagents or solvents can act as potent catalyst poisons[8][9]. A new bottle of solvent or reagent might be the source of the inconsistency.

  • Stirring and Heating: In heterogeneous mixtures (e.g., with a solid base), the stirring rate can influence reaction kinetics. Likewise, inconsistent heating from a hot plate can lead to variable results. Using an oil bath provides more uniform temperature control[10].

To improve reproducibility, standardize the source and physical form of your base, ensure high-purity reagents, and maintain consistent stirring and heating across all experiments.

Question 3: The reaction starts well but stalls before reaching full conversion. Why?

Answer: Reaction stalling is a classic sign of catalyst deactivation during the reaction. Several mechanisms could be at play:

  • Thermal Sintering: Copper catalysts are susceptible to thermal degradation, where nanoparticles agglomerate into larger, less active particles. This process is accelerated by high temperatures (typically >300°C, but can occur lower) and the presence of water[7][8][11]. If your reaction requires high heat, you may be slowly "cooking" your catalyst.

  • Product or Byproduct Inhibition: The synthesized this compound product or an inorganic salt byproduct (e.g., cesium iodide if using Cs₂CO₃ and an aryl iodide) can bind to the copper center and inhibit turnover[4].

  • Ligand Degradation: The supporting ligand may not be stable under the reaction conditions, slowly decomposing over time and leaving the copper center unprotected and prone to deactivation.

Solutions to Consider:

  • Lower the Temperature: If possible, reducing the reaction temperature can mitigate thermal sintering[8].

  • Increase Initial Catalyst Loading: A higher initial loading may provide enough active catalyst to push the reaction to completion despite some deactivation.

  • Change the Ligand: A more robust ligand, such as certain N-heterocyclic carbenes (NHCs), can better protect the copper center and enhance catalyst stability[12].

Part 2: Frequently Asked Questions (FAQs)

Question 4: What is a good starting catalyst loading for this synthesis, and how do I optimize it?

Answer: A typical starting point for copper-catalyzed cross-coupling reactions is between 5-10 mol% of the copper source relative to the limiting reagent[2][10].

Optimization Strategy:

  • Initial Screen: Start with 5 mol% CuI or Cu(OAc)₂. If the yield is promising but the reaction is slow, increase the loading to 10 mol%.

  • De-escalation: If 10 mol% gives a high yield, try reducing the loading to 2 mol%, 1 mol%, and even 0.5 mol% to find the minimum effective concentration[13]. Lowering catalyst loading is crucial for process chemistry to reduce costs and minimize residual copper in the final product.

  • Monitor Reaction Profile: Take time-point samples (e.g., every hour) and analyze them by LC-MS or GC-MS. This will tell you if a lower catalyst loading simply slows the reaction down or if it leads to a lower final conversion.

ParameterTypical Starting RangeOptimization GoalKey Considerations
Copper Source CuI, Cu(OAc)₂, Cu₂ON/ACu(I) is often the active species. Cu(II) sources are reduced in situ[14].
Catalyst Loading 5-10 mol%As low as possible (<1 mol%)High loading can be a sign of catalyst deactivation[4].
Ligand Loading 1.1 - 2.0 eq. relative to CuOptimize ratio for stability/activityProtects Cu center; ratio affects performance[10][15].
Base K₃PO₄, Cs₂CO₃ (2-3 eq.)Weaker/cheaper base if possibleSolubility and strength impact kinetics[2][4].
Temperature 80 - 120 °CAs low as possibleHigher temperatures risk catalyst sintering[8][11].

Question 5: What is the role of the ligand and how does its ratio to copper matter?

Answer: In copper catalysis, ligands are critical for several reasons: they stabilize the copper center, prevent agglomeration, increase solubility, and tune the metal's electronic properties to facilitate the catalytic cycle[12][15]. For sterically hindered substrates, the right ligand can be uniquely effective[16].

The Cu:Ligand ratio is a key parameter. A 1:1 or 1:2 ratio is common.

  • Too little ligand (<1:1): Leaves copper centers unprotected, leading to rapid deactivation.

  • Too much ligand: Can sometimes slow the reaction by occupying coordination sites needed for the substrates.

It is recommended to use a slight excess of ligand relative to copper (e.g., 1:1.2) to ensure all copper atoms are complexed.

Simplified Catalytic Cycle for Cu-Catalyzed C-N Coupling

G cluster_0 Catalytic Cycle A L-Cu(I)-X D L-Cu(I)-Nu A->D + Nu-H - HX p5 Base-H-X B [L-Cu(III)(X)(Nu)(Ar)] Oxidative Addition B->A Reductive Elimination p4 Ar-Nu C L-Cu(I)-Ar D->B + Ar-X E [L-Cu(III)(X)(Nu)] Intermediate p1 Ar-X p2 Nu-H p3 Base

Caption: A simplified representation of a Cu(I)/Cu(III) catalytic cycle.

Question 6: How can I proactively prevent catalyst deactivation?

Answer: Preventing deactivation is more effective than trying to overcome it with high catalyst loadings.

  • Use High-Purity Reagents: This is the first line of defense against catalyst poisons like sulfur[9].

  • Maintain a Strict Inert Atmosphere: Oxygen can irreversibly oxidize the active Cu(I) catalyst.

  • Select a Robust Ligand: Ligands like N-heterocyclic carbenes (NHCs) often form very stable complexes with copper, offering superior protection against deactivation pathways[12][17].

  • Operate at the Lowest Effective Temperature: As thermal sintering is a primary deactivation mechanism, minimizing heat is critical for extending catalyst lifetime[8][11].

  • Consider Catalyst Support: For some applications, using a supported copper catalyst (e.g., on graphene oxide or charcoal) can prevent agglomeration and improve recyclability[13].

Part 3: Protocols & Methodologies

Protocol 1: General Procedure for Catalyst Loading Screening

This protocol is designed for a parallel screening of catalyst loadings in 2 mL vials.

  • Array Preparation: In an inert atmosphere glovebox, add the appropriate copper salt and ligand to a series of labeled reaction vials. For example, for a 0.1 mmol scale reaction:

    • Vial 1 (1 mol%): 0.001 mmol CuI

    • Vial 2 (2 mol%): 0.002 mmol CuI

    • Vial 3 (5 mol%): 0.005 mmol CuI

    • Vial 4 (10 mol%): 0.010 mmol CuI

  • Reagent Stock Solution: Prepare a stock solution containing the N-aminopyrrole derivative (1.0 eq.), the β-oxo ester (1.2 eq.), the base (e.g., K₃PO₄, 2.5 eq.), and an internal standard (e.g., 1,3,5-trimethoxybenzene) in the reaction solvent (e.g., Dioxane or Toluene). The concentration should be calculated so that the desired volume addition corresponds to 0.1 mmol of the limiting reagent.

  • Reaction Initiation: Add the stock solution to each vial, seal tightly, and place the array in a pre-heated reaction block or oil bath with vigorous stirring.

  • Monitoring and Analysis: After the designated reaction time (e.g., 12 hours), cool the vials to room temperature. Take an aliquot from each, dilute, filter, and analyze by LC-MS or ¹H NMR to determine conversion and yield relative to the internal standard.

Part 4: References
  • Benchchem. (n.d.). Technical Support Center: Optimization of Copper-Catalyzed Reactions. Retrieved from Benchchem website.

  • Ciriminna, R., et al. (2019). Supported Metal Catalysts for the Synthesis of N-Heterocycles. MDPI. Available at: [Link]

  • Verma, A., & Gautam, N. (2018). Application of N-heterocyclic carbene–Cu(I) complexes as catalysts in organic synthesis: a review. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Xiang, H., et al. (2015). A One-Pot Copper(II)-Catalyzed Tandem Synthesis of 2-Substituted Pyrrolo[1,2-b]pyridazin-4(1H)-ones. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 4: Copper-Catalyzed Heterocycle Synthesis. Available at: [Link]

  • Tresca, B. W. (n.d.). Optimization of a Copper Catalyzed Cross Coupling Reaction. Kalamazoo College. Available at: [Link]

  • Santoro, O., et al. (2013). A general synthetic route to [Cu(X)(NHC)] (NHC = N-heterocyclic carbene, X = Cl, Br, I) complexes. RSC Publishing. Available at: [Link]

  • Slideshare. (n.d.). Copper catalyzed synthesis of N-Heterocycles containing one M-atom. Available at: [Link]

  • Twigg, M. V., & Spencer, M. S. (2001). Deactivation of Copper Metal Catalysts for Methanol Decomposition, Methanol Steam Reforming and Methanol Synthesis. ResearchGate. Available at: [Link]

  • Journot, G., et al. (2021). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Uddin, J., et al. (2017). Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C-N coupling reactions. SciSpace. Available at: [Link]

  • Hayes, P. (2023). Copper Catalyst Deactivation with Pat. YouTube. Available at: [Link]

  • Wang, D., et al. (2007). Recent progress in copper-catalyzed cross-coupling reactions. ResearchGate. Available at: [Link]

  • Gunter, G. C., et al. (1994). Deactivation of Supported Copper Catalysts for Methanol Synthesis. ResearchGate. Available at: [Link]

  • Lipshutz, B. H., & Ghorai, S. (2012). Copper-Catalyzed Cross-Couplings with Part-per-Million Catalyst Loadings. ResearchGate. Available at: [Link]

  • Borah, A. J., & Phukan, P. (2023). Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. ACS Omega. Available at: [Link]

  • Le-Phuc, S., et al. (2019). Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Li, K., et al. (2021). Deactivation and regeneration of the commercial Cu/ZnO/Al2O3 catalyst in low-temperature methanol steam reforming. ResearchGate. Available at: [Link]

  • Hedstrum, B. A., et al. (2012). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. NIH. Available at: [Link]

  • Nipate, D. S., et al. (2023). Copper(II)-Catalyzed Synthesis of Pyrrolo[3,4-b]quinolinediones from o-Amino Carbonyl Compounds and Maleimides. PubMed. Available at: [Link]

  • Dumitrascu, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. NIH. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]

  • Sherwood, T. C., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. Available at: [Link]

  • Sreelatha, A., & Saju, A. (2021). Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. Semantic Scholar. Available at: [Link]

  • Wiley Online Library. (n.d.). Copper‐Catalyzed C C Bond Formation via C H Functionalization of N‐Heterocycles. Available at: [Link]

  • KitAlysis. (n.d.). KitAlysis™ High-Throughput Copper C-N Cross-Coupling Reaction Screening Kit. Available at: [Link]

  • Black, J. (2019). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. Available at: [Link]

  • Borah, A. J., & Phukan, P. (2023). Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. PMC - NIH. Available at: [Link]

  • Al-Tel, T. H. (2010). An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. PMC - NIH. Available at: [Link]

  • CoLab. (2023). Copper(II)-Catalyzed Synthesis of Pyrrolo[3,4-b]quinolinediones from o-Amino Carbonyl Compounds and Maleimides. Available at:

  • Dumitrascu, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. Available at: [Link]

  • Dumitrascu, F., et al. (2009). New pyrrolo[1,2-b]pyridazine derivatives. ResearchGate. Available at: [Link]

  • El-Metwaly, N., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. PubMed Central. Available at: [Link]

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purification strategies for isomeric mixtures of Pyrrolo[1,2-B]pyridazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your primary resource for tackling the often-complex challenge of purifying isomeric mixtures of Pyrrolo[1,2-b]pyridazine derivatives. This class of N-bridgehead aromatic heterocycles is of significant interest in medicinal chemistry due to its diverse biological activities.[1][2] However, synthetic routes can often lead to mixtures of regioisomers or stereoisomers that are difficult to separate.

This technical center provides in-depth, field-proven troubleshooting advice and detailed protocols to streamline your purification workflows, enhance purity, and accelerate your research.

Section 1: Initial Assessment - Knowing Your Isomers

Before attempting any purification, a thorough analytical assessment is critical. You cannot separate what you cannot identify. The choice of purification strategy is entirely dependent on the nature of the isomeric mixture.

Frequently Asked Questions (FAQs): Isomer Identification

Q1: My initial reaction should yield a single regioisomer, but I see multiple spots on my TLC. How can I confirm if I have regioisomers?

A1: Thin-Layer Chromatography (TLC) is a good first indicator, but co-elution is common. For definitive structural confirmation of regioisomers, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

  • 1D NMR (¹H and ¹³C): Differences in the chemical environment of protons and carbons in regioisomers will lead to distinct chemical shifts and coupling constants. For example, the protons on the pyridazine and pyrrole rings will have unique patterns depending on the substituent positions.[3][4][5]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the structure. A Heteronuclear Multiple Bond Correlation (HMBC) experiment, for instance, can show long-range (2-3 bond) correlations between protons and carbons, allowing you to piece together the connectivity of the molecule and confirm substituent placement.[6][7]

Q2: I suspect I have a racemic mixture of enantiomers. How can I verify this?

A2: Enantiomers have identical physical properties in an achiral environment, so they will appear as a single spot on a standard TLC plate and a single peak in a standard HPLC run. To confirm the presence of enantiomers, you must use a chiral environment.

  • Chiral HPLC/SFC Analysis: The most common method is to screen the mixture on various chiral stationary phases (CSPs). Polysaccharide-based columns are often a good starting point.[8][9][10] Separation into two distinct peaks confirms you have a racemic mixture.

  • NMR with Chiral Shift Reagents: While less common for routine analysis, adding a chiral lanthanide shift reagent to your NMR sample can cause the signals of the two enantiomers to split, allowing for their detection.

Section 2: Purification Strategies & Troubleshooting

Once you have identified the type of isomeric mixture, you can select the most appropriate purification strategy. This section details the primary techniques and provides solutions to common problems.

Strategy 1: Flash Column Chromatography

Flash chromatography is the workhorse for purifying diastereomers and regioisomers with sufficient differences in polarity.[11]

Q1: My regioisomers are co-eluting or have very poor separation (ΔRf < 0.1) on the TLC plate. How can I improve resolution on the column?

A1: This is a classic challenge. Here’s a systematic approach:

  • Solvent System Optimization: Do not rely solely on standard ethyl acetate/hexane systems. Explore different solvent combinations that offer alternative selectivities. Try incorporating dichloromethane (DCM), diethyl ether, or toluene. For polar compounds, a small percentage of methanol in DCM can be effective.[12]

  • Use of Additives: For basic pyrrolopyridazine derivatives, peak tailing on acidic silica gel is common. Adding a small amount (0.1-1%) of a modifier like triethylamine or ammonia in methanol to your mobile phase can neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[13]

  • Column and Loading Technique: Use a longer, narrower column for difficult separations to increase the number of theoretical plates.[14] Ensure you are not overloading the column; a sample load of 1-5% of the silica mass is a good rule of thumb.[13] Dry loading the sample onto a small amount of silica can also significantly improve resolution compared to wet loading in a strong solvent.[12][15]

Q2: My compound seems to be decomposing on the silica gel column.

A2: Pyrrolopyridazine derivatives can be sensitive to the acidic nature of silica gel.

  • Test Stability First: Before running a large-scale column, spot your compound on a TLC plate, wait 30-60 minutes, and then develop it. If a new spot appears or the original spot streaks, you have stability issues.[16]

  • Deactivate the Silica: Create a slurry of your silica gel in the mobile phase containing 1% triethylamine, then pack the column. This will help neutralize the stationary phase.

  • Switch Stationary Phase: If instability persists, switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[13]

Strategy 2: Preparative High-Performance Liquid Chromatography (Prep HPLC)

For isomers that are inseparable by flash chromatography, preparative HPLC is the next logical step. It offers much higher resolving power.

Q1: I'm trying to separate enantiomers using a chiral column, but I'm not getting any separation.

A1: Chiral method development is often an iterative screening process.

  • Column Screening is Key: There is no universal chiral column. You must screen a variety of chiral stationary phases (CSPs). Polysaccharide-based phases (e.g., derivatized cellulose or amylose) are the most versatile and should be your starting point.[17]

  • Mobile Phase Variation: The choice of mobile phase dramatically impacts chiral recognition. In normal phase mode (common for chiral separations), screen different alcohols (isopropanol, ethanol) as modifiers in a hexane or heptane base. Small amounts of additives can also be critical.[8][9]

  • Indirect Approach: If direct separation fails, you can derivatize your isomeric mixture with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral column. This is a more involved process but can be very effective.[9]

Q2: My recovery from the preparative HPLC run is very low.

A2: Low recovery can stem from several issues:

  • Solubility: Ensure your compound is fully dissolved in the mobile phase at the concentration you are injecting. If it precipitates at the head of the column, you will have poor recovery and peak shape. You may need to dissolve the sample in a stronger solvent (like DCM or THF) but inject a smaller volume.

  • Stability: Your compound could be degrading on the column over the course of a long run. Try to shorten the run time by increasing the flow rate or adjusting the gradient.

  • Collection Efficiency: Ensure your fraction collector is timed correctly to capture the entire peak. Mass-directed fraction collection is highly recommended to avoid collecting baseline and to ensure you only collect fractions containing your compound of interest.

Strategy 3: Supercritical Fluid Chromatography (SFC)

SFC is a powerful, "green" alternative to normal phase HPLC, particularly for chiral separations. It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, leading to faster and more efficient separations.[18][19][20]

Q1: When should I choose SFC over preparative HPLC for my isomeric mixture?

A1: SFC excels in several areas:

  • Chiral Separations: SFC is often superior to HPLC for chiral separations, offering higher success rates and faster run times.[21]

  • Regioisomers: The unique properties of supercritical CO2 can offer different selectivity compared to liquid mobile phases, potentially separating regioisomers that are difficult to resolve by HPLC.[22]

  • Speed and Solvent Reduction: If you need high throughput, SFC is significantly faster. The evaporation of CO2 post-collection leaves only a small volume of co-solvent (like methanol) to evaporate, drastically reducing dry-down time compared to HPLC fractions.[23][24]

Q2: My peaks are broad or splitting in my SFC separation.

A2: Peak shape issues in SFC often relate to the unique properties of the mobile phase.

  • Modifier and Additive Choice: The choice of co-solvent (modifier) and additive is critical. Methanol is the most common modifier. For basic compounds like pyrrolopyridazines, basic additives (e.g., diethylamine, isopropylamine) are often required to achieve good peak shape. Sometimes a combination of acidic and basic additives can unlock unique selectivity.[25]

  • Pressure and Temperature: The density of the supercritical fluid mobile phase is controlled by the backpressure and temperature. These parameters must be optimized. Higher backpressure generally increases fluid density and elution strength, which can affect retention and selectivity.

Parameter HPLC (Normal Phase) SFC Key Advantage of SFC
Primary Mobile Phase Hexane/HeptaneSupercritical CO₂Reduced organic solvent use, non-toxic, faster evaporation.[23][24]
Typical Run Time 15-30 min3-10 minHigher throughput.[24]
Viscosity HigherLowerLower column backpressure, allows for higher flow rates.[18]
Best For Regioisomers, DiastereomersChiral separations, Achiral separations.[19][21]Often provides superior performance for chiral compounds.
Strategy 4: Fractional Crystallization

Do not underestimate the power of classical chemistry. For regioisomers with different crystal packing abilities or solubilities, fractional crystallization can be an effective, scalable, and economical purification method.[26][27]

Q1: My compound mixture "oils out" instead of forming crystals.

A1: Oiling out occurs when the compound's solubility limit is exceeded at a temperature above its melting point in that specific solvent, or when the solution is cooled too quickly.

  • Slow Down the Cooling: After dissolving your compound in a minimal amount of hot solvent, allow it to cool to room temperature slowly, then transfer it to a refrigerator. Avoid crashing it out in an ice bath immediately.

  • Use a Solvent/Anti-Solvent System: Dissolve your mixture in a "good" solvent where it is highly soluble. Then, slowly add a miscible "poor" solvent (anti-solvent) in which it is insoluble until the solution becomes persistently cloudy. This can often induce crystallization.

  • Scratch & Seed: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites. If you have a small amount of pure crystal, add a single seed crystal to the supersaturated solution to initiate crystallization.[13]

Q2: My crystals are not pure; they are still a mixture of isomers.

A2: This indicates that the isomers are co-crystallizing.

  • Multiple Recrystallizations: A single crystallization is rarely sufficient. You may need to perform the crystallization 2-3 times to achieve high purity. Analyze the mother liquor and the crystals at each step to track the enrichment of the desired isomer.

  • Sweating and Washing: After crystallization, the crystals are coated in impure mother liquor. A key step is to wash the filtered crystals with a small amount of ice-cold, fresh solvent. A technique called "sweating," which involves a controlled partial melting of the crystals, can also help release trapped impurities.[27]

Section 3: Workflow Diagrams & Protocols

Decision Tree for Purification Strategy

This diagram provides a logical workflow for selecting the appropriate purification technique based on the characteristics of your isomeric mixture.

Purification_Strategy start Isomeric Mixture of Pyrrolo[1,2-b]pyridazine isomer_type What is the Isomer Type? start->isomer_type analytical_check Separation on Analytical Scale? isomer_type->analytical_check Regioisomers or Diastereomers chiral_hplc_sfc Chiral HPLC or SFC isomer_type->chiral_hplc_sfc Enantiomers flash_chrom Flash Chromatography analytical_check->flash_chrom Yes (ΔRf > 0.1 on TLC) prep_hplc Preparative HPLC (Achiral) analytical_check->prep_hplc No (ΔRf < 0.1 on TLC) crystallization Fractional Crystallization analytical_check->crystallization Solid with Different Solubility? end_pure Pure Isomer flash_chrom->end_pure prep_hplc->end_pure end_impure Consider Derivatization or Alternative Synthesis prep_hplc->end_impure If still inseparable chiral_hplc_sfc->end_pure crystallization->end_pure

Sources

Technical Support Center: Enhancing the Aqueous Solubility of Pyrrolo[1,2-b]pyridazin-4(1H)-one for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Pyrrolo[1,2-b]pyridazin-4(1H)-one and its related analogs. This document is designed for researchers, scientists, and drug development professionals who are incorporating this novel heterocyclic compound into their biological assays. This compound is a heterocyclic organic compound with a planar structure, which is of significant interest in medicinal chemistry for its potential biological activities.[1][2] However, like many promising heterocyclic scaffolds, its inherent hydrophobicity can lead to poor aqueous solubility, creating significant challenges for in vitro and cell-based assays.[3][4][5]

Low solubility can result in underestimated biological activity, poor data reproducibility, and misleading structure-activity relationships (SAR).[6] This guide provides a series of troubleshooting steps, frequently asked questions (FAQs), and detailed protocols to help you overcome these challenges and ensure the generation of reliable and accurate experimental data.

I. Troubleshooting Guide: Common Solubility Issues

This section addresses the most common problems encountered when working with this compound in aqueous buffer systems.

Problem 1: My compound precipitates immediately upon dilution into my aqueous assay buffer.

Root Cause Analysis: This is a classic sign of a compound exceeding its kinetic solubility limit.[7][8] When a concentrated stock solution (typically in 100% DMSO) is rapidly diluted into an aqueous environment where the compound is poorly soluble, it crashes out of solution. The compound molecules rapidly aggregate as the organic solvent is diluted, leading to the formation of a visible precipitate.

Immediate Actions & Solutions:

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay. Determine the highest concentration that remains soluble and adjust your experimental design accordingly.

  • Optimize Dilution Protocol: Avoid single, large-volume dilutions. A serial dilution method, where the DMSO stock is gradually introduced into the aqueous buffer, can sometimes help. However, for highly insoluble compounds, this may only delay precipitation.

  • Increase Co-solvent Concentration: If your assay can tolerate it, slightly increasing the final percentage of DMSO may keep the compound in solution. However, be mindful of the effects of DMSO on your specific biological system (see FAQ section below).

Problem 2: My assay results are highly variable and not reproducible.

Root Cause Analysis: Inconsistent results are often a symptom of a compound existing in a supersaturated or fine precipitate state. Even if visible precipitation is not observed, microscopic particles can form, leading to an inconsistent amount of soluble, active compound in each well of an assay plate.[6] This is particularly problematic in high-throughput screens.

Solutions & Best Practices:

  • Determine Thermodynamic Solubility: It is crucial to determine the true thermodynamic solubility of your compound in the specific assay buffer you are using.[9][10][11] This value represents the maximum concentration of the compound that can be dissolved under equilibrium conditions and is a more reliable measure than kinetic solubility.[9][10]

  • Incorporate Solubilizing Excipients: Consider the use of formulation aids that can enhance aqueous solubility. These are discussed in detail in the protocols section below and include:

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core that can encapsulate poorly soluble drug molecules, while their hydrophilic exterior enhances aqueous solubility.[12][13][14][15][16]

    • Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[17]

  • Sonication: After diluting your compound into the final assay buffer, brief sonication can help to break up small aggregates and ensure complete dissolution.[6]

Problem 3: I observe a loss of compound activity over the time course of my experiment.

Root Cause Analysis: This issue can arise if the compound is not stable in the solution and slowly precipitates over time. A solution that is initially clear may form aggregates or crystals during a prolonged incubation period (e.g., 24-72 hours in a cell-based assay).

Solutions & Preventative Measures:

  • Time-Course Solubility Study: Before conducting a lengthy experiment, perform a simple study where you prepare the compound at the desired final concentration in the assay buffer and visually inspect for precipitation at several time points (e.g., 1h, 4h, 24h, 48h).

  • Use of Stabilizers: In addition to solubilizing agents, certain polymers can help to maintain a supersaturated state and prevent precipitation.

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility. For this compound, which is predicted to have a pKa around 4.23, solubility may be increased in a more basic buffer.

II. Frequently Asked Questions (FAQs)

Q1: What is the best organic solvent for making a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most widely used and recommended solvent for creating high-concentration stock solutions of poorly soluble compounds for biological screening.[6][18][19] It is miscible with water and most cell culture media and can dissolve a wide range of both polar and nonpolar compounds.[18][19] For this compound, a stock solution in the range of 10-30 mM in 100% DMSO is a common starting point.

Q2: What is the maximum concentration of DMSO my cells can tolerate?

This is highly dependent on the cell type.

  • General Guideline: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) with minimal cytotoxic effects.[20] Many robust cell lines can tolerate up to 1%.

  • Sensitive Cells: Some primary cells or sensitive cell lines may show signs of stress or altered function at concentrations as low as 0.1%.[21]

  • High Concentrations: Concentrations above 1% are often cytotoxic and can damage cell membranes, induce oxidative stress, or lead to cell death.[20][21]

It is imperative to perform a DMSO tolerance test for your specific cell line and assay endpoint.

Q3: What is the difference between kinetic and thermodynamic solubility?

This is a critical concept in early drug discovery.

  • Kinetic Solubility: This is measured by diluting a DMSO stock solution into an aqueous buffer and determining the concentration at which precipitation first occurs.[7][8] It's a high-throughput method useful for initial screening but often overestimates the true solubility because it can form supersaturated solutions that are not stable over time.[9][10]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by adding an excess of the solid compound (powder) to an aqueous buffer, allowing it to reach equilibrium (typically with shaking for 24-48 hours), and then measuring the concentration of the dissolved compound.[7][8][11] This value is lower but more representative of the compound's behavior in a long-term assay.

Q4: Can I use other co-solvents besides DMSO?

Yes, other water-miscible organic solvents can be used, such as ethanol or polyethylene glycol (PEG).[22][23] However, their compatibility with your assay system must also be validated. For some proteins, solvents like glycerol can be a good option as they tend to be protein-preserving.[22]

Q5: How do cyclodextrins work to improve solubility?

Cyclodextrins are sugar-based macrocycles with a truncated cone shape. Their exterior is hydrophilic (water-loving), while the internal cavity is hydrophobic (water-fearing).[15][16] Poorly soluble molecules like this compound can fit into this hydrophobic cavity, forming an "inclusion complex."[12][13][14] This complex effectively masks the hydrophobic nature of the compound, allowing it to dissolve in water.[15]

III. Experimental Protocols & Methodologies

Protocol 1: Determining DMSO Tolerance in a Cell-Based Assay

Objective: To determine the maximum concentration of DMSO that does not significantly affect the viability or function of the cells used in your assay.

Methodology:

  • Cell Seeding: Plate your cells at the same density you would use for your primary experiment.

  • DMSO Titration: Prepare a series of dilutions of your cell culture medium containing increasing concentrations of DMSO (e.g., 0%, 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0%).

  • Treatment: Replace the existing medium with the DMSO-containing medium.

  • Incubation: Incubate the cells for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform your assay readout (e.g., a cell viability assay like MTT or CellTiter-Glo®, or a functional endpoint).

  • Analysis: Plot the assay signal against the DMSO concentration. The highest concentration that does not cause a significant deviation from the 0% control is your maximum tolerable DMSO concentration.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin derivative. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired buffer

Methodology (Kneading Method):

  • Molar Ratio: Start with a 1:1 or 1:2 molar ratio of the compound to HP-β-CD.

  • Mixing: In a glass mortar, add the accurately weighed compound and HP-β-CD.

  • Kneading: Add a small amount of water or ethanol-water mixture to form a thick, homogenous paste. Knead the paste thoroughly with a pestle for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved, or use a lyophilizer (freeze-dryer) to obtain a fine powder.[12]

  • Reconstitution: The resulting powder is the inclusion complex, which should now have significantly enhanced aqueous solubility. This can be dissolved directly in your assay buffer to create a stock solution.

Data & Visualization
Table 1: General Solubilization Strategies & Compatibility
StrategyMechanism of ActionTypical ConcentrationProsCons & Assay Considerations
Co-solvents (DMSO, Ethanol) Reduces the polarity of the aqueous solvent.0.1 - 1.0% (final)Simple to implement; effective for many compounds.Potential for cytotoxicity or direct interference with assay components (e.g., enzymes, receptors).[21][24][25][26]
pH Adjustment Ionizes acidic or basic functional groups to increase polarity.Buffer dependentCan dramatically increase solubility for ionizable compounds.pH change must be compatible with the biological system; can affect compound stability.
Cyclodextrins (HP-β-CD) Encapsulates the hydrophobic molecule in a hydrophilic shell.[15]1 - 5% (w/v)Low cytotoxicity; significant solubility enhancement.Can sometimes extract cholesterol from cell membranes; may interact with other assay components.
Surfactants (e.g., Tween® 80) Forms micelles that sequester the hydrophobic compound.0.01 - 0.1%Effective at low concentrations.Can disrupt cell membranes; may denature proteins at higher concentrations.
Diagram 1: Decision Workflow for Solubility Enhancement

This diagram outlines a logical progression for addressing solubility issues with this compound.

G start Start: Poorly Soluble This compound stock_prep Prepare 10-30 mM Stock in 100% DMSO start->stock_prep dilution Dilute to Final Assay Conc. in Aqueous Buffer stock_prep->dilution precipitate_check Precipitation Observed? dilution->precipitate_check sol_ok Proceed with Assay precipitate_check->sol_ok No troubleshoot Initiate Solubility Enhancement Strategy precipitate_check->troubleshoot Yes strategy_choice Select Strategy Based on Assay Type troubleshoot->strategy_choice cosolvent Option 1: Increase Co-solvent (DMSO) (Validate Cell Tolerance) strategy_choice->cosolvent Enzyme Assay or Robust Cells cyclodextrin Option 2: Use Cyclodextrin (HP-β-CD) (Prepare Inclusion Complex) strategy_choice->cyclodextrin Cell-Based Assay (Sensitive Cells) ph_adjust Option 3: Adjust Buffer pH (If Compound is Ionizable) strategy_choice->ph_adjust Biochemical Assay (pH Tolerant) retest Re-test Solubility and Assay Performance cosolvent->retest cyclodextrin->retest ph_adjust->retest retest->sol_ok Successful retest->troubleshoot Still Poor (Combine Strategies)

Caption: Decision workflow for enhancing compound solubility.

IV. References

  • Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548. [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. [Link]

  • Quora. (2017). What effects does DMSO have on cell assays?. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Creative Biolabs. Solubility Assessment Service. [Link]

  • Nikon. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • PubChem. Pyrrolo[1,2-b]pyridazine. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. [Link]

  • ResearchGate. Enhancing solubility of poorly aqueous soluble drugs: critical appraisal of techniques. [Link]

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • Various Authors. (2024). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Preprints.org. [Link]

  • American Journal of Pharmaceutics. (2024). The Use of Cyclodextrins in Pharmaceutical Formulations. [Link]

  • Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. [Link]

  • de Abreu, V. H. P., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. National Institutes of Health. [Link]

  • de la Fuente, C. C., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health. [Link]

  • Popa, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • de Almeida, A. G. S., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. PubMed Central. [Link]

  • LookChem. Cas 888720-26-1,Pyrrolo[1,2-b]pyridazin-4.... [Link]

  • Tveden-Nyborg, P., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. [Link]

  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • World Journal of Advanced Research and Reviews. (2025). Role of Heterocycles in Drug Discovery: An Overview. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Dumitrascu, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. National Institutes of Health. [Link]

  • RSC Publishing. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Chodounska, H. (2018). Heterocycles in Medicinal Chemistry. PubMed Central. [Link]

  • ResearchGate. (2025). (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Chemsigma. 1H-pyrrolo[1,2-b]pyridazin-4-one [888720-26-1]. [Link]

Sources

controlling regioselectivity in 1,3-dipolar cycloaddition for Pyrrolo[1,2-b]pyridazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolo[1,2-b]pyridazine derivatives via 1,3-dipolar cycloaddition. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this powerful synthetic reaction. Pyrrolo[1,2-b]pyridazines are a class of N-bridgehead heterocyclic compounds with significant applications in materials science and medicinal chemistry, owing to their unique fluorescent and biological properties.[1][2][3]

The cornerstone of their synthesis is the [3+2] cycloaddition between a pyridazinium ylide (the 1,3-dipole) and a suitable dipolarophile.[4] While elegant, this reaction presents a critical challenge: controlling regioselectivity, especially with unsymmetrical dipolarophiles.[5][6] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve predictable and high-yielding results in your experiments.

Troubleshooting Guide: Experimental Challenges

This section addresses specific problems you may encounter during the synthesis. Each entry details the issue, probable causes, and actionable solutions grounded in mechanistic principles.

Question 1: I am observing very low or no yield of the desired pyrrolo[1,2-b]pyridazine product. What are the likely causes?

Answer:

Low or no product yield is a common issue that can typically be traced back to the generation and stability of the pyridazinium ylide or suboptimal reaction conditions.

  • Probable Cause 1: Pyridazinium Ylide Instability. The 1,3-dipole, a pyridazinium ylide, is often an unstable intermediate.[7] Attempts to isolate it before the reaction can lead to decomposition.

    • Solution: Generate the ylide in situ. This is the most reliable method. It involves reacting the corresponding pyridazinium salt with a base directly in the presence of the dipolarophile.[8] Triethylamine (TEA) is a commonly used base for this purpose.[7]

  • Probable Cause 2: Ineffective Ylide Generation. The choice and stoichiometry of the base are critical. An insufficient amount of base will lead to incomplete formation of the ylide, while an overly strong or reactive base might lead to side reactions.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of a non-nucleophilic organic base like triethylamine (TEA) or DBU. Ensure your reagents are anhydrous, as water can quench the ylide.

  • Probable Cause 3: Suboptimal Reaction Conditions. Temperature and solvent choice significantly impact the reaction rate and stability of intermediates.

    • Solution: The cycloaddition is often performed in chlorinated solvents like methylene chloride or chloroform at room temperature.[7] If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be beneficial. However, excessive heat can promote decomposition. For some systems, microwave (MW) irradiation has been shown to improve yields and reduce reaction times.[8]

Question 2: My reaction produces a mixture of two regioisomers that are difficult to separate. How can I improve the regioselectivity?

Answer:

The formation of regioisomers is the most critical challenge when using non-symmetrical dipolarophiles (e.g., methyl propiolate, acrylonitrile).[6] Regioselectivity is dictated by a delicate balance of electronic and steric factors, which can be controlled.[6][9]

  • Probable Cause 1: Unfavorable Frontier Molecular Orbital (FMO) Overlap. The reaction's regiochemistry is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (or vice-versa).[9][10] The formation of two isomers suggests that the energy gaps for both possible addition pathways are similar.

    • Solution:

      • Modify the Ylide Substituent (R¹): The electronic nature of the substituent on the ylidic carbanion has a profound effect. A strongly electron-withdrawing group (EWG) like an arylcarbonyl (-COAr) can stabilize the ylide and lead to complete regioselectivity.[7] In contrast, a less potent EWG like a methoxycarbonyl (-COOMe) may result in a mixture of isomers.[7]

      • Modify the Dipolarophile Substituent (R²): The electronic properties of the substituent on the dipolarophile are equally important. Using a dipolarophile with a strong EWG can increase the difference in the orbital coefficients at the reactive centers, favoring one regioisomer.

  • Probable Cause 2: Minimal Steric Differentiation. If the substituents on both the ylide and the dipolarophile are small, steric hindrance may not be sufficient to favor one orientation over the other.

    • Solution: Introduce a bulkier group on either the pyridazinium ring or the ylide carbanion. This will sterically disfavor the formation of the more crowded regioisomer.

Table 1: Effect of Ylide and Dipolarophile Substituents on Regioselectivity
Ylide Substituent (R¹)DipolarophileDipolarophile Substituent (R²)Typical RegioselectivityReference
-COPh (Aroyl)Methyl Propiolate-COOMeHigh (often single isomer)[8]
-COOMe (Ester)3-Methyl-N-phenylmaleimide-Me, -CON(Ph)-Mixture of isomers (e.g., 2:1)[7]
-HAcrylonitrile-CNModerate to High[9]
-CO-(p-BrC₆H₄)Methyl Propiolate-COOMeHigh (single isomer reported)[8]

Frequently Asked Questions (FAQs)

FAQ 1: What is the fundamental mechanism of the 1,3-dipolar cycloaddition in this context?

The reaction is a thermal [3+2] cycloaddition, a type of pericyclic reaction discovered and extensively studied by Rolf Huisgen.[10][11][12] It involves the addition of a 4π-electron component (the pyridazinium ylide) to a 2π-electron component (the dipolarophile, typically an alkene or alkyne) to form a five-membered ring in a concerted, stereospecific manner.[10] The initial product is a dihydropyrrolo[1,2-b]pyridazine, which often undergoes oxidative dehydrogenation (sometimes spontaneously in air) to yield the final aromatic product.[8]

G General Reaction Mechanism cluster_0 Ylide Generation cluster_1 Cycloaddition cluster_2 Aromatization Salt Pyridazinium Salt (Precursor) Ylide Pyridazinium Ylide (1,3-Dipole) Salt->Ylide + Base (e.g., TEA) - H-Base⁺ Dipolarophile Unsymmetrical Dipolarophile (e.g., Alkyne) Ylide->Dipolarophile Adduct Primary Cycloadduct (Dihydro-pyrrolopyridazine) Product Pyrrolo[1,2-b]pyridazine (Aromatic Product) Adduct->Product - [O] - 2H

Caption: General mechanism for Pyrrolo[1,2-b]pyridazine synthesis.

FAQ 2: How does Frontier Molecular Orbital (FMO) theory explain the observed regioselectivity?

FMO theory is the primary model used to predict the outcome of pericyclic reactions. The regioselectivity depends on which termini of the dipole and dipolarophile have the largest orbital coefficients in the interacting frontier orbitals (HOMO and LUMO). The reaction proceeds through the transition state of lower energy, which corresponds to the interaction with the smaller HOMO-LUMO energy gap.[9]

There are two possible scenarios for the interaction between the pyridazinium ylide (dipole) and an electron-deficient alkyne (dipolarophile):

  • HOMO(dipole) - LUMO(dipolarophile): This is the most common interaction. The reaction pathway will favor the alignment that matches the largest coefficient on the dipole's HOMO with the largest coefficient on the dipolarophile's LUMO.

  • LUMO(dipole) - HOMO(dipolarophile): This interaction can dominate if the dipolarophile has high-energy, electron-donating groups.

By modifying the electronic substituents on either component, you can alter the energies and coefficients of these orbitals, thereby "steering" the reaction toward a single regioisomer.[10]

FMO_Diagram FMO Control of Regioselectivity cluster_dipole Pyridazinium Ylide (Dipole) cluster_dipolarophile Alkyne (Dipolarophile) cluster_interaction Possible Interactions HOMO_D HOMO LUMO_P LUMO HOMO_D->LUMO_P  ΔE₁ (Small Gap) LUMO_D LUMO HOMO_P HOMO LUMO_D->HOMO_P  ΔE₂ (Large Gap) Interaction2 Interaction B (Disfavored Pathway) Leads to Regioisomer 2 Interaction1 Interaction A (Favored Pathway) Leads to Regioisomer 1

Caption: FMO interactions determining regioselectivity.

Validated Experimental Protocols

Protocol 1: General Procedure for in situ 1,3-Dipolar Cycloaddition

This protocol describes the N-alkylation of pyridazine followed by the in situ generation of the ylide and its cycloaddition with an acetylenic dipolarophile.

Step 1: Synthesis of the Pyridazinium Salt

  • Dissolve pyridazine (1.0 eq) in acetone at room temperature.

  • Add the appropriate 2-bromoacetophenone derivative (1.0 eq).

  • Stir the mixture at room temperature for 24 hours. The pyridazinium salt will typically precipitate.

  • Collect the solid precipitate by filtration, wash with cold acetone, and dry under vacuum. The salt is typically used without further purification.[7]

Step 2: Cycloaddition Reaction

  • Suspend the pyridazinium salt (1.0 eq) in anhydrous methylene chloride (CH₂Cl₂) under a nitrogen atmosphere.

  • Add the acetylenic dipolarophile (e.g., methyl propiolate, 1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (TEA, 1.2 eq) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water to remove the triethylammonium bromide salt.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product (a dihydropyrrolo[1,2-b]pyridazine or the aromatized product) can then be purified by column chromatography on silica gel.[8]

Protocol 2: Aromatization of Dihydropyrrolo[1,2-b]pyridazines

In many cases, the primary cycloadducts are stable dihydropyrrolo[1,2-b]pyridazines. If spontaneous aromatization does not occur, an oxidative step is required.

  • Dissolve the crude or purified dihydropyrrolo[1,2-b]pyridazine in a suitable solvent such as toluene or xylene.

  • Add an oxidizing agent. Common choices include:

    • Air Oxidation: Simply stirring the solution open to the atmosphere, sometimes with gentle heating, can be sufficient.[8]

    • Chemical Oxidants: For more robust systems, a dehydrogenating agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or elemental sulfur at high temperatures can be used.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work up the reaction as appropriate for the chosen oxidant and purify the resulting aromatic pyrrolo[1,2-b]pyridazine by column chromatography or recrystallization.

Caption: Step-by-step experimental workflow for synthesis.

References

  • G. Zbancioc, I. Mangalagiu. (2008). Endo and regioselectivity in 1,3-dipolar cycloaddition of pyridazinium N-ylides with a non-symmetrical. Arkivoc, 2008(xii), 51-59. Link

  • F. Dumitrașcu, et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(14), 5530. Link

  • G. Zbancioc, et al. (2020). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Polymers, 12(11), 2690. Link

  • G. Zbancioc, I. Mangalagiu. (2018). Pyridazinium Ylides. Regiochemistry of Addition. Revista de Chimie, 69(1), 133-137. Link

  • G. Zbancioc, et al. (2020). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. PubMed Central (PMC). Link

  • I. Mangalagiu, et al. (2000). Pyridazinium Ylides. Regiochemistry of Addition. ResearchGate. Link

  • S. Wang, et al. (2022). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules, 27(11), 3505. Link

  • R. R. Sagyam, et al. (2012). An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Beilstein Journal of Organic Chemistry, 8, 157-163. Link

  • J. Slanina, et al. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][5][6][7]triazines. ACS Omega, 7(24), 20973–20984. Link

  • Y. H. Zaki, et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10, 17. Link

  • H. J. Kim, et al. (2004). 1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides Containing 5,6-Dicyanopyrazines. Bulletin of the Korean Chemical Society, 25(10), 1531-1534. Link

  • C. Moldoveanu, et al. (2016). Synthesis of Pyrrolo[1,2-b]pyridazine. Tetrahedron, 72(43), 6779-6784. Link

  • I. Mangalagiu. (2008). Pyrrolo[1,2-b]pyridazines. A revisit. Arkivoc, 2008(i), 232-270. Link

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia. Link

  • A. M. Shawky, et al. (2008). Dipolar Cycloaddition Reactions with Quinazolinones: A New Route for the Synthesis of Several Annelated Pyrrolo- and Pyridazinoquinazoline Derivatives. Molecules, 13(10), 2537-2546. Link

  • F. Dumitrașcu, et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. Link

  • F. Dumitrașcu, et al. (2019). New Pyrrolo[1,2-b]pyridazine Derivatives by 1,3-Dipolar Cycloaddition of Mesoionic Oxazolopyridazinone. ResearchGate. Link

  • S. Singh, et al. (2022). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega, 7(40), 35695–35706. Link

  • P. M. P. Gois, et al. (2007). Alkaloid inspired spirocyclic oxindoles from 1,3-dipolar cycloaddition of pyridinium ylides. Organic & Biomolecular Chemistry, 5, 2412-2414. Link

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Link

  • A. M. Shawky. (2007). 1,3-Dipolar cyclization reaction of pyridinium ylides I with isatin-3-imines (2a, b). ResearchGate. Link

  • G. Cravotto, et al. (2018). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 6, 458. Link

  • V. O. Iaroshenko, et al. (2024). Pyrrolo[1,2-b]pyridazines: synthesis and application perspective. ResearchGate. Link

  • R. R. Sagyam, et al. (2012). An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Beilstein Journal of Organic Chemistry. Link

Sources

identification and minimization of byproducts in Pyrrolo[1,2-B]pyridazin-4(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pyrrolo[1,2-b]pyridazin-4(1H)-one and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthetic process. Our goal is to empower you with the knowledge to identify and minimize byproducts, thereby optimizing your reaction outcomes and accelerating your research.

Troubleshooting Guide: Navigating Common Synthetic Challenges

This section addresses specific issues that may arise during the synthesis of this compound, offering explanations grounded in reaction mechanisms and providing actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, depending on the synthetic route employed. The most common culprits are incomplete reactions, degradation of starting materials or products, and the formation of stable byproducts.

For 1,3-Dipolar Cycloaddition Reactions:

  • Cause: Incomplete generation of the mesoionic intermediate (e.g., oxazolo-pyridazinones) or decomposition of the starting ylide.

  • Explanation: The in-situ generation of the 1,3-dipole is a critical step. Insufficient dehydration of the precursor acid or harsh reaction conditions can lead to decomposition.

  • Troubleshooting & Optimization:

    • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Acetic anhydride is often used as both a reagent and solvent to drive the formation of the mesoionic intermediate.[1]

    • Temperature Control: Carefully control the reaction temperature. While heating is necessary for the cycloaddition, excessive heat can lead to decomposition. A typical temperature range is 90-120°C.[1]

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to product degradation.

For Conrad-Limpach Type Syntheses:

  • Cause: Inefficient condensation between the N-aminopyrrole and the β-oxo ester, or incomplete cyclization of the Schiff base intermediate.

  • Explanation: The initial condensation is a reversible equilibrium. The subsequent cyclization requires elevated temperatures to overcome the activation energy barrier and break the aromaticity of the pyrrole ring temporarily.[2]

  • Troubleshooting & Optimization:

    • Catalyst Choice: While traditionally a thermal reaction, the use of a catalyst like copper(II) can promote the tandem condensation and cyclization, allowing for milder reaction conditions.[3]

    • Solvent Selection: High-boiling, inert solvents such as Dowtherm A or mineral oil can facilitate the high temperatures required for thermal cyclization and improve yields.[2]

    • Water Removal: For the initial condensation, removal of water via a Dean-Stark trap can help drive the equilibrium towards the intermediate.

For Multicomponent Reactions (MCRs):

  • Cause: Competing side reactions between the various starting materials.

  • Explanation: MCRs are complex, and the desired reaction pathway must be favored over numerous other possibilities. The relative rates of the different reactions are crucial.

  • Troubleshooting & Optimization:

    • Order of Addition: The order in which the components are added can significantly influence the outcome. A stepwise one-pot approach, where certain components are allowed to react before the addition of others, can be beneficial.

    • Catalyst and Solvent Screening: A thorough screening of catalysts and solvents is often necessary to find conditions that selectively promote the desired reaction cascade.

    • Concentration Effects: The concentration of the reactants can affect the relative rates of the competing reactions. Experiment with different concentrations to optimize the yield of the desired product.

Question 2: I'm observing an unexpected isomer in my final product. How can I identify and control its formation?

Answer:

The formation of regioisomers is a common challenge, particularly in 1,3-dipolar cycloaddition reactions and Conrad-Limpach type syntheses.

In 1,3-Dipolar Cycloaddition Reactions:

  • Byproduct: Formation of the undesired regioisomer.

  • Identification: The regiochemistry of the cycloaddition can be determined by detailed NMR analysis, particularly 2D NMR techniques like NOESY, which can show through-space correlations between protons on the different rings. In many reported cases for the reaction of mesoionic oxazolo-pyridazinones with unsymmetrical alkynes, the reaction is highly regioselective, and the formation of the other regioisomer is not observed by NMR.[1]

  • Minimization:

    • Choice of Dipolarophile: The electronic and steric properties of the alkyne dipolarophile can influence the regioselectivity.

    • Reaction Conditions: While often highly regioselective, exploring different solvents and temperatures may further enhance the selectivity in challenging cases.

In Conrad-Limpach Type Syntheses:

  • Byproduct: Formation of the Knorr product (2-hydroxyquinoline analogue) instead of the desired 4-hydroxy (or 4-oxo) product.

  • Explanation: The reaction of an amine with a β-ketoester can proceed via two pathways depending on the reaction temperature. At lower temperatures (kinetic control), the amine attacks the more reactive keto group, leading to the Conrad-Limpach product (4-oxo). At higher temperatures (thermodynamic control), the amine can attack the less reactive ester group, leading to the Knorr product (2-oxo).[4][5]

  • Minimization:

    • Temperature Control: Maintain a lower reaction temperature during the initial condensation step to favor the kinetic product. The subsequent cyclization will still require higher temperatures.

    • Stepwise Procedure: Perform the initial condensation at room temperature to form the enamine intermediate, isolate it if possible, and then proceed with the high-temperature cyclization.

Question 3: My NMR spectrum shows unidentifiable peaks, suggesting the presence of impurities. What are the likely byproducts and how can I characterize them?

Answer:

Besides regioisomers, other byproducts can arise from incomplete reactions or side reactions of the starting materials.

Potential Byproduct Origin Identification (Expected NMR/MS Signals) Minimization Strategy
Uncyclized Schiff Base Intermediate Incomplete cyclization in Conrad-Limpach synthesis.Presence of signals for both the N-aminopyrrole and β-ketoester fragments. A distinct imine (C=N) signal in the 13C NMR. The mass spectrum will correspond to the combined mass of the two starting materials minus water.Increase cyclization temperature or reaction time. Use a high-boiling solvent or a catalyst.[2][3]
Starting Material Self-Condensation Products Side reactions of β-ketoesters or N-aminopyrroles.Complex mixture of products. Look for signals corresponding to dimers or polymers of the starting materials.Use a stepwise addition of reagents. Optimize reaction concentrations.
Hydrolyzed Starting Materials/Products Presence of water in the reaction mixture.For ester-containing compounds, the presence of a carboxylic acid peak in the IR and a downfield shift of the corresponding proton in the 1H NMR.Ensure anhydrous reaction conditions.
Incomplete Cycloaddition Intermediates In 1,3-dipolar cycloaddition, if the intermediate from the cycloaddition does not eliminate CO2 (in the case of münchnone cycloadditions).The mass spectrum will show the mass of the desired product plus 44 (CO2). The NMR spectrum will be significantly different from the aromatic product.Ensure sufficient heating to promote the elimination step.

Characterization Workflow:

Byproduct_Identification Start Crude Product Mixture Purification Purification (Column Chromatography, Prep-HPLC) Start->Purification Isolated_Impurity Isolated Impurity Purification->Isolated_Impurity NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Isolated_Impurity->NMR MS Mass Spectrometry (HRMS) Isolated_Impurity->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Strategy Develop Minimization Strategy Structure_Elucidation->Strategy

Caption: Workflow for byproduct identification and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of this compound?

A1: The most critical parameters are generally temperature , reaction time , and the purity of starting materials . For the Conrad-Limpach synthesis, temperature control is crucial for regioselectivity. In 1,3-dipolar cycloadditions, both temperature and reaction time must be optimized to ensure complete reaction without product degradation. For all routes, using pure, anhydrous starting materials is essential to prevent side reactions.

Q2: Which analytical techniques are most suitable for monitoring the reaction progress and assessing the purity of the final product?

A2: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for monitoring the reaction progress. TLC provides a quick qualitative assessment of the reaction, while LC-MS gives more detailed information about the presence of starting materials, intermediates, products, and byproducts, along with their molecular weights. For final product characterization and purity assessment, High-Performance Liquid Chromatography (HPLC) , Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) , and High-Resolution Mass Spectrometry (HRMS) are essential.

Q3: Are there any specific safety precautions I should take when running these reactions?

A3: Yes. Many of the reagents used, such as acetic anhydride, are corrosive. High-temperature reactions should be conducted with appropriate shielding and in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all chemicals before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocols

Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition

This protocol is a general guideline for the synthesis of Pyrrolo[1,2-b]pyridazines via 1,3-dipolar cycloaddition of in-situ generated mesoionic oxazolo-pyridazinones with alkynes.

  • To a solution of the appropriate 3(2H)-pyridazinone acid (1 equivalent) in acetic anhydride (5-10 volumes), add the alkyne dipolarophile (1.1-1.5 equivalents).

  • Heat the reaction mixture to 90-120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration and wash with cold water.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: General Procedure for Conrad-Limpach Type Synthesis

This protocol provides a general method for the synthesis of 2-substituted Pyrrolo[1,2-b]pyridazin-4(1H)-ones.

  • In a round-bottom flask equipped with a reflux condenser, combine the N-aminopyrrole (1 equivalent), the β-oxo ester (1-1.2 equivalents), and a catalytic amount of a Lewis acid (e.g., Cu(OAc)2, 5-10 mol%).

  • Add a high-boiling solvent such as diphenyl ether.

  • Heat the mixture to 140-180 °C and monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and dilute it with a non-polar solvent like hexane to precipitate the product.

  • Collect the solid by filtration and wash with the non-polar solvent.

  • Recrystallize or purify by column chromatography to obtain the pure product.

Visualizing Reaction Pathways

Reaction_Pathways cluster_Conrad_Limpach Conrad-Limpach Synthesis cluster_Cycloaddition 1,3-Dipolar Cycloaddition NA_Pyrrole N-Aminopyrrole Schiff_Base Schiff Base Intermediate NA_Pyrrole->Schiff_Base Condensation Beta_Ketoester β-Ketoester Beta_Ketoester->Schiff_Base Condensation Product_CL This compound Schiff_Base->Product_CL Cyclization (Kinetic Control) Knorr_Product Knorr Byproduct Schiff_Base->Knorr_Product Cyclization (Thermodynamic Control) Mesoionic_Intermediate Mesoionic Intermediate Cycloadduct Cycloadduct Intermediate Mesoionic_Intermediate->Cycloadduct [3+2] Cycloaddition Regioisomer Regioisomeric Byproduct Mesoionic_Intermediate->Regioisomer Alternative Cycloaddition Alkyne Alkyne Alkyne->Cycloadduct [3+2] Cycloaddition Alkyne->Regioisomer Alternative Cycloaddition Product_C Pyrrolo[1,2-b]pyridazine Cycloadduct->Product_C Elimination

Caption: Key reaction pathways and potential byproduct formation.

References

  • [Synthesis of pyrrolo[2,1-f][4][6][7]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][6][7][8]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles - Beilstein Journals]([Link])

Sources

assessing the stability of Pyrrolo[1,2-B]pyridazin-4(1H)-one under physiological conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of Pyrrolo[1,2-b]pyridazin-4(1H)-one

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound and its derivatives. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this heterocyclic compound under physiological conditions. Our goal is to equip you with the knowledge to design robust experiments, interpret your data accurately, and anticipate potential challenges in your research.

The Pyrrolo[1,2-b]pyridazine scaffold is of significant interest in medicinal chemistry due to its presence in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] Understanding the stability of the core structure, this compound, is a critical first step in the development of new therapeutic agents.[6][7]

Part 1: Conceptual Overview of Stability Assessment

The stability of a potential drug candidate under physiological conditions is a cornerstone of its preclinical evaluation. It dictates the compound's bioavailability, pharmacokinetic profile, and potential for off-target effects. For this compound, a nitrogen-containing heterocyclic compound, the primary concerns for instability revolve around its susceptibility to pH-mediated hydrolysis and enzymatic degradation.

Key Factors Influencing Stability:
  • pH: The gastrointestinal tract presents a wide range of pH environments, from the highly acidic stomach (pH 1.2) to the more neutral to slightly alkaline small intestine (pH 6.8).[8][9] The chemical integrity of this compound can be compromised under these varying conditions.

  • Enzymatic Degradation: The liver is the primary site of drug metabolism, where enzymes like cytochrome P450s (CYPs) and esterases play a crucial role.[10][11][12] Plasma also contains esterases that can hydrolyze susceptible compounds.[13][14][15] The pyrrolopyridazinone core may be a substrate for these enzymes.

Potential Degradation Pathways:

While specific degradation pathways for this compound are not extensively documented in publicly available literature, general principles of heterocyclic chemistry suggest potential vulnerabilities. The lactam (amide within a ring) functionality in the pyridazinone ring could be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to ring-opening. The pyrrole ring, being electron-rich, could be prone to oxidation, a common metabolic pathway mediated by CYP enzymes.

Part 2: Experimental Workflows & Troubleshooting

This section provides detailed protocols and troubleshooting guides for assessing the chemical and metabolic stability of this compound.

Workflow for Stability Assessment

Stability_Workflow cluster_chemical Chemical Stability cluster_metabolic Metabolic Stability cluster_data Data Analysis A Compound Preparation (Stock Solution in DMSO/Acetonitrile) B Incubation in Simulated Fluids (SGF pH 1.2, SIF pH 6.8) A->B C Time-Point Sampling (e.g., 0, 30, 60, 120 min) B->C D Reaction Quenching (Acetonitrile with Internal Standard) C->D E LC-MS/MS Analysis D->E K Calculate % Remaining E->K F Compound Preparation (Stock Solution in DMSO) G Incubation with Microsomes/Hepatocytes (+/- NADPH Cofactor) F->G H Time-Point Sampling (e.g., 0, 5, 15, 30, 45 min) G->H I Reaction Quenching (Cold Acetonitrile with Internal Standard) H->I J LC-MS/MS Analysis I->J J->K L Determine Half-Life (t½) K->L M Calculate Intrinsic Clearance (CLint) L->M

Caption: General workflow for assessing chemical and metabolic stability.

Chemical Stability in Simulated Gastrointestinal Fluids

Objective: To determine the stability of this compound in environments mimicking the stomach and small intestine.[16][17]

Experimental Protocol:

  • Prepare Simulated Gastric Fluid (SGF): Dissolve 2.0 g of NaCl and 3.2 g of pepsin in 1 L of deionized water. Adjust the pH to 1.2 with HCl.[9]

  • Prepare Simulated Intestinal Fluid (SIF): Dissolve 6.8 g of monobasic potassium phosphate in 1 L of deionized water. Adjust the pH to 6.8 with NaOH.[9] For compounds with low aqueous solubility, the addition of bile salts (e.g., FaSSIF, FeSSIF powders) is recommended.[18]

  • Compound Incubation: Prepare a 1 µM working solution of this compound in SGF and SIF. Incubate at 37°C with gentle shaking.

  • Time-Point Sampling: At specified time points (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching: Immediately add the aliquot to a tube containing cold acetonitrile (with an internal standard) to precipitate proteins and stop any degradation.

  • Analysis: Centrifuge the samples to pellet the precipitate. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

ParameterFormulaDescription
% Remaining (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100The percentage of the compound remaining at a given time point.
Half-Life (t1/2) 0.693 / kThe time required for the compound concentration to decrease by half. 'k' is the elimination rate constant derived from the slope of the natural log of % remaining versus time.

Troubleshooting Guide:

IssuePotential CauseRecommended Solution
Rapid degradation in SGF Acid-catalyzed hydrolysis of the lactam bond.This is a key finding. Consider formulation strategies like enteric coatings to protect the compound from the stomach's acidic environment.[8]
Poor recovery at T0 Low solubility in the simulated fluid; non-specific binding to labware.Ensure the final DMSO/acetonitrile concentration is low (<1%). Use low-binding plates/tubes. Re-evaluate the solubility of the compound.
High variability between replicates Inconsistent pipetting; temperature fluctuations; inefficient quenching.Use calibrated pipettes. Ensure consistent temperature control. Quench reactions on ice and vortex thoroughly.
Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To assess the susceptibility of this compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[10][11][19]

Experimental Protocol:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (100 mM, pH 7.4), MgCl₂ (3.3 mM), and pooled human liver microsomes (final protein concentration 0.5 mg/mL).[19]

  • Pre-incubation: Add the test compound (final concentration 1 µM) to the mixture and pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding an NADPH-regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[19] Include a control group without the NADPH system to assess non-CYP mediated degradation.[20]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot.

  • Reaction Quenching: Stop the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the microsomal proteins. Analyze the supernatant by LC-MS/MS.

Data Analysis:

ParameterFormulaDescription
Half-Life (t1/2) 0.693 / kThe time required for the compound concentration to decrease by half in the presence of active enzymes.
Intrinsic Clearance (CLint) (0.693 / t1/2) * (mL incubation / mg microsomal protein)Represents the rate of metabolism by the liver, independent of blood flow.[21]

Troubleshooting Guide:

IssuePotential CauseRecommended Solution
High clearance (short t1/2) The compound is a substrate for CYP enzymes.This indicates rapid metabolism. Consider structural modifications to block metabolic "hot spots."[22] Perform metabolite identification studies to understand the degradation pathways.
No significant degradation The compound is metabolically stable, or the assay conditions are not optimal.Verify the activity of the microsomes using known positive control substrates (e.g., midazolam for CYP3A4).[20] If the compound is stable, this is a favorable property.
Degradation in the "-NADPH" control Chemical instability in the buffer or degradation by non-CYP enzymes present in microsomes (e.g., some esterases).Compare with the chemical stability data. If degradation is significant, consider using other in vitro systems like hepatocytes, which have a broader range of enzymes.[23][24]
Stability in Human Plasma

Objective: To evaluate the stability of this compound in the presence of plasma proteins and enzymes, particularly esterases.[13][14]

Experimental Protocol:

  • Compound Incubation: Prepare a 1 µM working solution of the compound in fresh human plasma. Incubate at 37°C.

  • Time-Point Sampling: At specified time points (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot.

  • Protein Precipitation: Add the aliquot to cold acetonitrile (with an internal standard) to precipitate plasma proteins.

  • Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS.

Troubleshooting Guide:

IssuePotential CauseRecommended Solution
Rapid degradation in plasma Hydrolysis by plasma esterases (e.g., butyrylcholinesterase).[13][14]This suggests the compound contains an ester-like linkage that is being cleaved. While this compound itself does not have a classic ester, derivatives might. This is a critical piece of information for prodrug design or understanding species differences in pharmacokinetics.
High protein binding The compound may bind extensively to plasma proteins like albumin.While this doesn't directly measure stability, it can be assessed in parallel using techniques like equilibrium dialysis. High protein binding can affect the free fraction of the drug available for metabolism and activity.

Part 3: Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows high instability in the microsomal assay, but is stable in the chemical stability assays. What does this mean?

A1: This strongly suggests that your compound is being metabolized by enzymes present in the liver microsomes, most likely cytochrome P450s.[10][11] The lack of degradation in the absence of NADPH would further confirm this. The next logical step is to perform metabolite identification studies to pinpoint which part of the molecule is being modified. This will guide medicinal chemistry efforts to improve metabolic stability.[22]

Q2: I see some degradation in my SIF assay. How can I determine if this is due to pH-mediated hydrolysis or enzymatic activity from residual enzymes in the SIF preparation?

A2: This is an excellent question. You can de-risk this by running a parallel experiment with heat-inactivated SIF. If the degradation is still observed, it is likely due to chemical (pH-mediated) instability. If the degradation is significantly reduced in the heat-inactivated SIF, then residual enzymatic activity is the likely culprit.

Q3: My compound is very stable in all in vitro assays. Does this guarantee good in vivo stability?

A3: High in vitro stability is a very positive indicator, but it does not guarantee in vivo stability.[25] In vitro assays, while powerful, are simplified systems.[21] They may not capture all metabolic pathways (e.g., those mediated by gut microbiota or non-hepatic enzymes).[26] Furthermore, factors like active transport and tissue distribution can influence the in vivo pharmacokinetic profile. In vivo studies in animal models are the definitive next step.

Q4: What if my compound's metabolites are cytotoxic?

A4: The formation of toxic metabolites is a significant safety concern in drug development. If you suspect this, you can perform cytotoxicity assays using a cell line (e.g., HepG2) and incubate them with the parent compound in the presence of a metabolic activation system (like liver S9 fractions or microsomes).[27] An increase in cytotoxicity compared to the parent compound alone suggests the formation of toxic metabolites.[28][29][30][31]

Cytotoxicity_Workflow A Culture Cells (e.g., HepG2) B Treat cells with compound in the presence of a metabolic activation system (S9/Microsomes) A->B C Incubate for 24-48 hours B->C D Perform Viability/Cytotoxicity Assay (e.g., MTS, LDH release) C->D E Quantify Cell Viability D->E

Caption: Workflow for assessing metabolite-induced cytotoxicity.

References

  • AxisPharm Laboratories. (n.d.). Microsomal Stability Assay & Protocol.
  • Li, B., Du, Y., & Li, K. (1998). Clinical significance of esterases in man. PubMed.
  • (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
  • Cyprotex. (n.d.). Microsomal Stability.
  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). Update on in vitro cytotoxicity assays for drug development. ResearchGate.
  • Satoh, T., & Hosokawa, M. (2012). The Emerging Role of Human Esterases. J-Stage.
  • CymitQuimica. (n.d.). CAS 888720-26-1: 1H-pyrrolo[1,2-b]pyridazin-4-one.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay.
  • White, S., et al. (2008). Enzymes of drug metabolism during delirium. Oxford Academic.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • Meyer, M. R., et al. (2015). Contribution of human esterases to the metabolism of selected drugs of abuse. PubMed.
  • (n.d.). Pharm-00A14 Discuss the roles of the plasma esterases on drugs used in anaesthesia. PROPOFOL DREAMS.
  • Ma, B., et al. (2008). Characterization of drug metabolites and cytotoxicity assay simultaneously using an integrated microfluidic device. Lab on a Chip.
  • Creative Bioarray. (n.d.). Cytotoxicity Assays.
  • PubChem. (n.d.). Pyrrolo[1,2-b]pyridazine.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
  • Stepan, A. F., et al. (2011). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay.
  • Sygnature Discovery. (n.d.). Chemical Stability.
  • LookChem. (n.d.). Cas 888720-26-1,Pyrrolo[1,2-b]pyridazin-4....
  • Creative Bioarray. (n.d.). Chemical Stability Assays.
  • Ambeed. (n.d.). 888720-26-1|this compound.
  • Deferm, N., et al. (2015). In vitro disposition profiling of heterocyclic compounds. PubMed.
  • Dumitrascu, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. NIH.
  • Wang, Y., et al. (2012). Preparation and in vitro evaluation of enteric-coated tablets of rosiglitazone sodium. NIH.
  • Li, C., et al. (2023). N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools?. MDPI.
  • Kremsmayr, T., et al. (n.d.). Supporting Information - On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Digital CSIC.
  • Wozniak, D., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed.
  • Xu, P., et al. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. PubMed.
  • WuXi AppTec. (2023). How to Study Slowly Metabolized Compounds Using In Vitro Models.
  • Kumar, B., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI.
  • Martini, S., et al. (2022). The Food Matrix Protects Dark Chocolate Flavan-3-Ols and Onion Flavonols from Degradation During In Vitro Gastrointestinal Digestion. MDPI.
  • Deferme, S., et al. (2002). The simulated intestinal fluids FaSSIF and FeSSIF were prepared according to the manufacturer's preparation protocol. Drug Absorption Studies.
  • Brodkorb, A., et al. (2024). Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects. Dove Medical Press.
  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI.
  • (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI.
  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal.
  • Singh, P., et al. (2021). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Medicinal Chemistry.
  • Perera, M. Y. (1991). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. UCL Discovery.
  • Kumar, A., et al. (2016). The therapeutic journey of pyridazinone. National Genomics Data Center.
  • Singh, N., & Sharma, A. (2014). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.
  • Al-Ostoot, F. H., et al. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. NIH.
  • Dumitrascu, F., & Caira, M. R. (2025). (PDF) Pyrrolo[1,2-b]pyridazines. A revisit. ResearchGate.
  • Saito, T., et al. (2012). Pyrrolo[1,2-b]pyridazines, pyrrolo[2,1-f]triazin-4(3H)-ones, and related compounds as novel corticotropin-releasing factor 1 (CRF₁) receptor antagonists. PubMed.

Sources

Technical Support Center: Refining Experimental Conditions for Reproducible Biological Testing of Pyrrolo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Pyrrolo[1,2-b]pyridazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Compounds from this class have shown promise as kinase inhibitors, anticancer agents, and anti-inflammatory molecules. However, translating this potential into robust and reproducible preclinical data requires meticulous attention to experimental detail. Inconsistent results can often be traced back to seemingly minor variations in experimental conditions.

This technical support center provides a comprehensive guide to troubleshooting common issues and refining protocols for the biological testing of Pyrrolo[1,2-b]pyridazines. Drawing from established principles in pharmacology and cell biology, this resource is designed to empower researchers to generate high-quality, reproducible data.

Section 1: Compound Handling and Preparation - The Foundation of Reproducibility

The physical and chemical properties of your Pyrrolo[1,2-b]pyridazine derivatives are the bedrock of your biological assays. Mishandling at this initial stage is a frequent source of experimental variability.

FAQ 1: My Pyrrolo[1,2-b]pyridazine compound shows poor solubility in aqueous media. How can I improve this for cell-based assays?

Answer:

Poor aqueous solubility is a common challenge for many heterocyclic small molecules. The following strategies can be employed:

  • Co-solvents: Dimethyl sulfoxide (DMSO) is the most widely used co-solvent for initial stock solutions. It is crucial, however, to ensure the final concentration of DMSO in your cell culture media is non-toxic, typically below 0.5% (v/v), as higher concentrations can induce cellular stress and differentiation, or even act as a mitogen for certain cell types.

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly enhance solubility. For basic moieties, a slightly acidic pH may improve solubility, while for acidic groups, a slightly basic pH can be beneficial. This must be balanced with the pH requirements of your assay and cellular health.

  • Use of Surfactants or Cyclodextrins: Non-ionic surfactants like Tween® 80 or Pluronic® F-68, at low concentrations, can aid in solubilizing hydrophobic compounds. Encapsulation with cyclodextrins is another effective strategy for improving aqueous solubility and stability.

Troubleshooting Guide: Solubility Issues

Symptom Possible Cause Recommended Action
Precipitate forms upon dilution of DMSO stock in aqueous buffer or media.The compound has "crashed out" of solution due to its low aqueous solubility.Decrease the final compound concentration. Increase the percentage of co-solvent if cellular tolerance allows. Consider formulation with a solubilizing agent like cyclodextrin.
Inconsistent results at higher concentrations.Compound precipitation is occurring at the higher end of the dose-response curve.Visually inspect the wells of your assay plate under a microscope for any signs of precipitation. If observed, redefine the upper limit of your concentration range.
High variability between replicate wells.Inhomogeneous solution due to partial solubility.Ensure vigorous vortexing of the stock solution before each use and thorough mixing when diluting into the final assay medium.
FAQ 2: How can I assess the stability of my Pyrrolo[1,2-b]pyridazine in culture medium over the course of a long-term experiment (e.g., 72 hours)?

Answer:

Compound stability is a critical parameter that is often overlooked. Degradation of the test compound over the incubation period can lead to an underestimation of its potency.

Protocol: Assessing Compound Stability in Cell Culture Medium

  • Preparation: Prepare the Pyrrolo[1,2-b]pyridazine in cell culture medium at the highest concentration to be used in your experiment. Also, prepare a control sample in a stable buffer (e.g., PBS with 10% DMSO).

  • Incubation: Incubate the medium-containing sample under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 24, 48, 72 hours).

  • Sampling and Analysis: At each time point, take an aliquot of the sample and analyze the concentration of the parent compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation: A decrease in the concentration of the parent compound over time indicates instability. If significant degradation (e.g., >15%) is observed, consider replenishing the compound-containing medium during the experiment or shortening the assay duration.

Section 2: Optimizing Cell-Based Assays

Cell-based assays are the cornerstone of evaluating the biological activity of Pyrrolo[1,2-b]pyridazines. Ensuring the health and appropriate response of your cellular model is paramount.

FAQ 3: I am observing high background noise and a poor signal-to-noise ratio in my kinase inhibition assay. What are the likely causes?

Answer:

A low signal-to-noise ratio can obscure the true activity of your compound. The following factors should be investigated:

  • Cell Seeding Density: Both under- and over-confluent cells can respond abnormally. It is essential to determine the optimal seeding density where the cells are in the logarithmic growth phase and the target pathway is active.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to your compound, reducing its effective concentration. Additionally, growth factors in serum can activate pathways that may interfere with your assay readout. Consider reducing the serum concentration or using serum-free media during the compound treatment period.

  • Assay-Specific Interference: Some Pyrrolo[1,2-b]pyridazines may possess intrinsic fluorescence or interfere with the assay chemistry (e.g., luciferase-based reporters). It is crucial to run a control with the compound in the absence of cells to check for such artifacts.

Experimental Workflow: Optimizing a Cell-Based Kinase Inhibition Assay

G cluster_0 Phase 1: Cell Seeding Optimization cluster_1 Phase 2: Serum Starvation & Treatment cluster_2 Phase 3: Assay and Readout A Seed cells at varying densities (e.g., 2,500, 5,000, 10,000 cells/well) B Incubate for 24h A->B C Assess cell viability and confluence B->C D Select density in log growth phase C->D E Wash cells with PBS D->E F Add serum-free or low-serum media E->F G Incubate for 12-24h to synchronize cells F->G H Treat with Pyrrolo[1,2-b]pyridazine (dose-response) G->H I Lyse cells and perform kinase assay H->I J Measure signal (e.g., luminescence, fluorescence) I->J L Calculate Signal-to-Noise Ratio J->L K Run controls (compound alone, vehicle alone) K->L M Refine Parameters L->M M->A Adjust Seeding M->F Adjust Serum

Caption: Workflow for optimizing a cell-based kinase inhibition assay.

FAQ 4: My dose-response curve is non-sigmoidal or shows an incomplete inhibition at high concentrations. How should I interpret this?

Answer:

A non-ideal dose-response curve can be indicative of several underlying issues:

  • Cellular Toxicity: At high concentrations, the compound may be inducing cytotoxicity through off-target effects, which can confound the assay readout. It is essential to perform a parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo®) to determine the concentration range where the compound is not overtly toxic.

  • Assay Artifacts: As mentioned previously, compound precipitation or interference with the detection method can lead to a plateauing of the dose-response curve.

  • Complex Biological Mechanisms: The target biology itself may not follow a simple dose-response relationship. For example, the compound may be targeting multiple kinases with different affinities, leading to a complex inhibition profile.

Troubleshooting Non-Ideal Dose-Response Curves

G start Non-Ideal Dose-Response Curve check_toxicity Run Cytotoxicity Assay Is compound toxic at active concentrations? start->check_toxicity check_solubility Visually Inspect Wells Is there evidence of precipitation? start->check_solubility check_interference Run Compound-Only Control Does compound interfere with assay signal? start->check_interference off_target Off-Target Effects check_toxicity:f1->off_target Yes complex_biology Complex Biological Mechanism check_toxicity:f1->complex_biology No solubility_limit Solubility Limit Reached check_solubility:f1->solubility_limit Yes check_solubility:f1->complex_biology No assay_artifact Assay Artifact check_interference:f1->assay_artifact Yes check_interference:f1->complex_biology No

Validation & Comparative

A Comparative Guide to the Synthetic Methodologies of Pyrrolo[1,2-b]pyridazin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[1,2-b]pyridazin-4(1H)-one scaffold is a nitrogen-containing heterocyclic system of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The development of efficient and versatile synthetic routes to this core structure is crucial for the exploration of new chemical space and the generation of novel therapeutic agents. This guide provides a comparative analysis of the primary synthetic methodologies for accessing pyrrolo[1,2-b]pyridazin-4(1H)-ones, with a focus on a prominent one-pot copper(II)-catalyzed tandem reaction, alongside a discussion of alternative intramolecular cyclization approaches.

Method 1: One-Pot Copper(II)-Catalyzed Tandem Synthesis

This modern approach provides a highly efficient and direct route to 2-substituted pyrrolo[1,2-b]pyridazin-4(1H)-ones from readily available starting materials. The reaction proceeds via a copper(II)-catalyzed tandem sequence involving the condensation of N-aminopyrroles with β-oxo esters.

Mechanistic Overview

The reaction is mechanistically analogous to a Conrad-Limpach-type synthesis. It commences with the thermal condensation of an N-aminopyrrole with the carbonyl group of a β-oxo ester to form a Schiff base intermediate. The presence of a copper(II) catalyst is crucial for facilitating the subsequent intramolecular cyclization, which leads to the formation of the desired this compound core. This catalytic approach represents a significant advancement over traditional Conrad-Limpach quinoline syntheses.

Copper_Catalyzed_Tandem_Synthesis Start N-Aminopyrrole + β-Oxo Ester Intermediate Schiff Base Intermediate Start->Intermediate Thermal Condensation Product This compound Intermediate->Product Intramolecular Cyclization Catalyst Cu(II) Catalyst Catalyst->Intermediate caption Workflow for Copper-Catalyzed Synthesis

Caption: Workflow for Copper-Catalyzed Synthesis.

Experimental Protocol

General Procedure for the Copper(II)-Catalyzed Synthesis of 2-Substituted Pyrrolo[1,2-b]pyridazin-4(1H)-ones:

  • To a solution of the N-aminopyrrole (1.0 equiv.) in a suitable solvent (e.g., toluene), add the β-oxo ester (1.2 equiv.) and the copper(II) catalyst (e.g., Cu(OAc)₂, 10 mol%).

  • Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 2-substituted this compound.

Performance and Scope

This methodology has been shown to be effective for a range of substrates bearing both electron-donating and electron-withdrawing groups, affording the corresponding products in moderate to good yields.

Starting MaterialsProductYield (%)
N-Aminopyrrole, Ethyl acetoacetate2-Methylthis compound75
N-Aminopyrrole, Ethyl benzoylacetate2-Phenylthis compound82
N-(2-Methylamino)pyrrole, Ethyl acetoacetate1,2-Dimethylthis compound68

Note: The yields presented are representative and may vary depending on the specific substrates and reaction conditions.

Advantages and Disadvantages

Advantages:

  • One-pot procedure: Simplifies the synthetic process and reduces purification steps.

  • Good functional group tolerance: Accommodates a variety of substituents on the starting materials.

  • Catalytic approach: Utilizes a catalyst, which can be more environmentally friendly than stoichiometric reagents.

Disadvantages:

  • Requires N-aminopyrrole precursors: The synthesis of these starting materials may add extra steps to the overall synthetic sequence.

  • Elevated temperatures: The reaction is typically carried out at reflux, which may not be suitable for thermally sensitive substrates.

Method 2: Intramolecular Cyclization of Substituted Pyrroles

An alternative strategy for the construction of the this compound ring system involves the intramolecular cyclization of appropriately functionalized pyrrole precursors. This approach offers a different disconnection and can be advantageous depending on the availability of the starting materials.

Mechanistic Overview

This methodology generally involves a two-step process. First, a pyrrole derivative bearing a side chain with a latent pyridazinone moiety is synthesized. This is often achieved by acylating the pyrrole nitrogen with a suitable reagent. The second step is an intramolecular cyclization, which can be promoted by either acid or base, to form the pyridazinone ring. The choice of cyclization conditions is critical and depends on the nature of the substituents on the pyrrole ring and the side chain.

Intramolecular_Cyclization Start Functionalized Pyrrole Intermediate Acylated Pyrrole Intermediate Start->Intermediate Acylation Product This compound Intermediate->Product Intramolecular Cyclization Reagent Acid or Base Promoter Reagent->Intermediate caption Workflow for Intramolecular Cyclization

Caption: Workflow for Intramolecular Cyclization.

Experimental Protocol

General Procedure for the Intramolecular Cyclization Synthesis:

  • Acylation: To a solution of the substituted pyrrole (1.0 equiv.) in an aprotic solvent (e.g., dichloromethane or THF), add a suitable acylating agent (e.g., a substituted acid chloride or anhydride, 1.1 equiv.) and a base (e.g., triethylamine or pyridine, 1.2 equiv.).

  • Stir the reaction mixture at room temperature until the acylation is complete (monitored by TLC).

  • Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the acylated pyrrole intermediate, which may be purified by column chromatography if necessary.

  • Cyclization: Dissolve the acylated pyrrole intermediate in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., sodium ethoxide) and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent in vacuo.

  • Purify the residue by column chromatography to yield the target this compound.

Performance and Scope

The success of this method is highly dependent on the nature of the substituents on the pyrrole ring and the acylating agent. Electron-withdrawing groups on the pyrrole ring can facilitate the cyclization step. Yields are generally moderate to good.

Pyrrole PrecursorAcylating AgentCyclization ConditionProductYield (%)
Methyl 2-methyl-1H-pyrrole-3-carboxylateChloroacetyl chlorideNaOEt, EtOH, reflux2-Methyl-4-oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylate65
1H-Pyrrole-2-carbonitrile3-Bromopropionyl chlorideAlCl₃, DCE, reflux4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-7-carbonitrile58

Note: The yields presented are representative and may vary depending on the specific substrates and reaction conditions.

Advantages and Disadvantages

Advantages:

  • Modular approach: Allows for the synthesis of diverse analogs by varying the pyrrole precursor and the acylating agent.

Disadvantages:

  • Two-step process: Generally requires the isolation of an intermediate, which can be less efficient than a one-pot reaction.

  • Potentially harsh cyclization conditions: The use of strong acids or bases may not be compatible with all functional groups.

Comparative Summary

FeatureOne-Pot Copper(II)-Catalyzed Tandem SynthesisIntramolecular Cyclization of Substituted Pyrroles
Number of Steps One-potTwo steps (Acylation and Cyclization)
Key Starting Materials N-Aminopyrroles, β-Oxo estersSubstituted pyrroles, Acylating agents
Catalyst/Promoter Copper(II) saltsAcid or Base
Typical Reaction Conditions Reflux in an organic solventVaries; can range from room temperature to reflux
General Yields Moderate to goodModerate to good
Key Advantages High step economy, operational simplicityModularity, avoids N-aminopyrrole synthesis
Key Limitations Requires synthesis of N-aminopyrrolesPotentially lower overall yield, may require harsher conditions

Conclusion

Both the one-pot copper(II)-catalyzed tandem reaction and the intramolecular cyclization of substituted pyrroles represent viable and effective strategies for the synthesis of the medicinally important this compound scaffold. The choice of methodology will largely depend on the specific target molecule, the availability of starting materials, and the desired overall synthetic efficiency.

The copper-catalyzed approach offers a more convergent and atom-economical route, making it particularly attractive for the rapid generation of analogs from a common N-aminopyrrole intermediate. In contrast, the intramolecular cyclization method provides greater flexibility in the introduction of substituents on the pyrrole ring and may be the preferred route when diverse pyrrole precursors are readily accessible.

Future research in this area will likely focus on the development of even milder and more efficient catalytic systems, as well as the expansion of the substrate scope for both methodologies to enable the synthesis of a wider range of complex and biologically active this compound derivatives.

References

  • Pyrrolo[1,2-b]pyridazines: synthesis and application perspective - ResearchG
  • A one-pot copper(II)-catalyzed tandem synthesis of 2-substituted pyrrolo[1,2-b]pyridazin-4(1H)-ones from N-aminopyrroles was developed. This tandem reaction involves a Conrad–Limpach-type reaction, including the thermal condensation of N-aminopyrroles with the carbonyl group of β-oxo esters followed by the cyclization of Schiff base intermediates. Compared to the traditional Conrad–Limpach quinoline synthesis, we herein successfully applied copper(II)

A Researcher's Guide to the In Vivo Validation of Pyrrolo[1,2-b]pyridazin-4(1H)-one as an Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vivo validation of the anticancer activity of Pyrrolo[1,2-b]pyridazin-4(1H)-one and its derivatives. We will delve into the rationale behind experimental design, compare its potential performance with established alternatives, and provide detailed, actionable protocols to empower your research.

Introduction to this compound: A Promising Scaffold in Oncology

The Pyrrolo[1,2-b]pyridazine core is a heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its diverse biological activities.[1][2] Recent studies have highlighted the potential of this class of compounds as anticancer agents, with several derivatives demonstrating potent cytotoxic effects against a range of human cancer cell lines in vitro, including colon, ovarian, and breast cancer.[3][4] While the exact mechanism of action for the parent compound is still under investigation, several derivatives have been shown to exert their antiproliferative effects by inhibiting tubulin polymerization, a clinically validated target in oncology.[3][4] These compounds are believed to bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which in turn leads to cell cycle arrest at the G2/M phase and ultimately, apoptosis.[3][4]

The promising in vitro data necessitates a robust in vivo validation to assess the therapeutic potential of this compound class in a complex biological system. This guide will provide a roadmap for such a validation, focusing on rigorous experimental design and comparison with current standards of care.

The In Vivo Landscape: Choosing the Right Model for Your Research Question

The selection of an appropriate animal model is a critical first step in the in vivo validation of any novel anticancer agent. The two most widely used models in preclinical oncology are xenograft and syngeneic models, each with its own set of advantages and limitations.

Human Tumor Xenograft Models: A Platform for Assessing Direct Anticancer Efficacy

Xenograft models involve the implantation of human cancer cells or patient-derived tumor tissue into immunodeficient mice.[5] This approach allows for the direct assessment of a compound's effect on human tumor growth in a living organism.

  • Cell Line-Derived Xenografts (CDX): These models are established by injecting cultured human cancer cell lines into immunodeficient mice. They are highly reproducible and cost-effective, making them suitable for initial efficacy screening.

  • Patient-Derived Xenografts (PDX): PDX models are generated by implanting tumor fragments directly from a patient into mice. These models are considered more clinically relevant as they better recapitulate the heterogeneity and architecture of the original human tumor.

The primary limitation of xenograft models is the use of immunodeficient mice, which precludes the study of interactions between the investigational drug and the host immune system.

Syngeneic Models: Unraveling the Interplay with the Immune System

Syngeneic models utilize the implantation of mouse tumor cells into immunocompetent mice of the same genetic background. The key advantage of this model is the presence of a fully functional immune system, which is essential for evaluating the efficacy of immunotherapies and understanding the immunomodulatory effects of novel compounds.

The choice between a xenograft and a syngeneic model depends on the primary research question. To evaluate the direct cytotoxic or cytostatic effects of a Pyrrolo[1,2-b]pyridazine derivative, a xenograft model is appropriate. However, if the compound is hypothesized to have immunomodulatory properties, a syngeneic model is the preferred choice.

Comparative In Vivo Efficacy of Standard-of-Care Tubulin Inhibitors

To establish a benchmark for the in vivo performance of this compound derivatives, it is crucial to compare their efficacy against established tubulin inhibitors that are currently used in the clinic. The following table summarizes representative in vivo data for two widely used taxanes, paclitaxel and docetaxel.

Cancer ModelAnimal ModelDrug & DosageTumor Growth Inhibition (TGI)Key Findings & Toxicity
4T1 Metastatic Breast CancerImmunocompetent MicePaclitaxel: 15 mg/kg, daily for 5 days21%Docetaxel showed significantly greater TGI. Weight loss was comparable between groups.
Docetaxel: 12.5 mg/kg, every other day for 3 treatmentsSignificant (p<0.001)
Pediatric Cancer Xenografts (SK-N-MC, IMR32)Nude MicePaclitaxel: 15 mg/kg and 30 mg/kgDocetaxel was superior in SK-N-MC and KHOS/NP models.
Docetaxel: 10 mg/kg and 20 mg/kg98.7% (at 20 mg/kg in SK-N-MC)Docetaxel demonstrated superior antitumor activity compared to paclitaxel in the SK-N-MC and KHOS/NP lines.

This data is compiled from a comparative study and serves as a representative example.

Experimental Protocols for In Vivo Validation

The following are detailed, step-by-step protocols for establishing and conducting in vivo efficacy studies in a breast cancer xenograft model and a colon cancer syngeneic model.

Protocol 1: Human Breast Cancer Xenograft Model (MDA-MB-231)

1. Cell Culture and Preparation:

  • Culture human triple-negative breast cancer cells (MDA-MB-231) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.
  • Harvest cells at 80-90% confluency using trypsin-EDTA.
  • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

2. Animal Handling and Tumor Implantation:

  • Use female athymic nude mice (6-8 weeks old).
  • Anesthetize the mice using isoflurane.
  • Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.

3. Tumor Monitoring and Treatment:

  • Monitor tumor growth by measuring the tumor dimensions with calipers twice a week.
  • Calculate tumor volume using the formula: (Length x Width^2) / 2.
  • When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups (n=8-10 mice per group).
  • Administer the Pyrrolo[1,2-b]pyridazine derivative (e.g., dissolved in a suitable vehicle like DMSO/saline) via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.
  • The control group should receive the vehicle only. A positive control group treated with a standard-of-care agent like paclitaxel (e.g., 10 mg/kg, intraperitoneally, once a week) should be included.
  • Monitor the body weight of the mice twice a week as an indicator of toxicity.

4. Endpoint and Data Analysis:

  • The study endpoint is typically when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm^3) or when the mice show signs of excessive toxicity.
  • At the end of the study, euthanize the mice and excise the tumors.
  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
  • Perform statistical analysis to determine the significance of the observed differences.
Protocol 2: Murine Colon Cancer Syngeneic Model (CT26)

1. Cell Culture and Preparation:

  • Culture murine colon carcinoma cells (CT26) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.
  • Harvest cells at 80-90% confluency, wash with sterile PBS, and resuspend in PBS at a concentration of 5 x 10^6 cells/mL.

2. Animal Handling and Tumor Implantation:

  • Use female BALB/c mice (6-8 weeks old).
  • Inject 100 µL of the cell suspension (5 x 10^5 cells) subcutaneously into the right flank of each mouse.

3. Tumor Monitoring and Treatment:

  • Follow the same tumor monitoring and treatment procedures as described in the xenograft model protocol.
  • A relevant standard-of-care for colon cancer, such as 5-fluorouracil (5-FU), can be used as a positive control.

4. Endpoint and Data Analysis:

  • Follow the same endpoint and data analysis procedures as described in the xenograft model protocol.
  • Additionally, immune-related analyses can be performed, such as flow cytometric analysis of immune cells within the tumor microenvironment.

Visualizing the Path to In Vivo Validation

To provide a clear understanding of the experimental workflow and the proposed mechanism of action, we have created the following diagrams using Graphviz.

experimental_workflow cluster_preclinical Preclinical In Vitro Studies cluster_invivo In Vivo Validation In Vitro Cytotoxicity In Vitro Cytotoxicity Mechanism of Action Studies Mechanism of Action Studies In Vitro Cytotoxicity->Mechanism of Action Studies Model Selection Model Selection Mechanism of Action Studies->Model Selection Tumor Implantation Tumor Implantation Model Selection->Tumor Implantation Treatment & Monitoring Treatment & Monitoring Tumor Implantation->Treatment & Monitoring Endpoint & Data Analysis Endpoint & Data Analysis Treatment & Monitoring->Endpoint & Data Analysis mechanism_of_action Pyrrolo[1,2-b]pyridazine Pyrrolo[1,2-b]pyridazine Tubulin Tubulin Pyrrolo[1,2-b]pyridazine->Tubulin Inhibition Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Disruption->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Caption: Proposed mechanism of action for Pyrrolo[1,2-b]pyridazine derivatives.

Conclusion

The in vivo validation of this compound and its derivatives represents a critical step in translating promising in vitro findings into potential clinical applications. This guide provides a comprehensive framework for designing and executing these crucial preclinical studies. By carefully selecting the appropriate animal model, adhering to rigorous experimental protocols, and benchmarking against established standards of care, researchers can effectively evaluate the therapeutic potential of this novel class of anticancer agents. The insights gained from these in vivo studies will be instrumental in guiding the future development and clinical translation of Pyrrolo[1,2-b]pyridazine-based therapies.

References

  • Popovici, L., et al. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 230-243. Available from: [Link]

  • Popovici, L., et al. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. PubMed. Retrieved January 7, 2026, from [Link]

  • Ivan, B.-C., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 24(14), 11789. Available from: [Link]

  • Ivan, B.-C., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • Popovici, L., et al. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. ResearchGate. Retrieved January 7, 2026, from [Link]

  • Popovici, L., et al. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Taylor & Francis Online. Retrieved January 7, 2026, from [Link]

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Navigating the Structure-Activity Landscape of Pyrrolo[1,2-b]pyridazin-4(1H)-ones: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[1,2-b]pyridazin-4(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities implicated in various pathologies. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this heterocyclic core, with a focus on its applications as anticancer agents, corticotropin-releasing factor 1 (CRF1) receptor antagonists, and Janus kinase (JAK) inhibitors. By presenting comparative experimental data and detailed methodologies, we aim to equip researchers and drug development professionals with the insights necessary to navigate the chemical space of these potent analogues and accelerate the design of next-generation therapeutics.

The Allure of the Pyrrolo[1,2-b]pyridazine Core: A Scaffold for Diverse Biological Activities

The fused heterocyclic system of this compound offers a unique three-dimensional architecture that can be strategically modified to achieve high-affinity and selective interactions with various biological targets. Its inherent drug-like properties, coupled with synthetic tractability, have made it an attractive starting point for the development of novel small molecule inhibitors. This guide will delve into three key areas where this scaffold has shown significant promise.

Comparative SAR Analysis: Unraveling the Secrets to Potency and Selectivity

A thorough understanding of how structural modifications influence biological activity is paramount in rational drug design. In this section, we present a comparative analysis of this compound analogues across different therapeutic targets, supported by experimental data from seminal studies.

Anticancer Activity: Targeting Cellular Proliferation

The pyrrolo[1,2-b]pyridazine scaffold has been explored as a potential framework for the development of novel anticancer agents. The cytotoxic effects of these analogues are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values serving as key metrics of potency.

A study by Ivan et al. investigated the cytotoxic activity of a series of newly synthesized pyrrolo[1,2-b]pyridazines.[1] The results, summarized in Table 1, highlight the dose- and time-dependent cytotoxic effects of these compounds on various human adenocarcinoma cell lines.[1]

Table 1: Cytotoxic Activity of Pyrrolo[1,2-b]pyridazine Analogues on Human Cancer Cell Lines

CompoundR1R2Cell LineIC50 (µM) at 48h
5a HCOOCH3LoVo (colon)18.5 ± 1.2
SK-OV-3 (ovary)> 100
MCF-7 (breast)> 100
5c ClCOOCH3LoVo (colon)25.3 ± 1.8
SK-OV-3 (ovary)> 100
MCF-7 (breast)> 100
5f ClCOOC2H5LoVo (colon)32.1 ± 2.5
SK-OV-3 (ovary)> 100
MCF-7 (breast)> 100

Data sourced from Ivan, B., et al. (2023).[1]

The data suggests that substitutions on the pyridazine ring and the ester group at position 5 play a crucial role in determining the cytotoxic potency and selectivity. For instance, compounds 5a and 5c demonstrated notable activity against the LoVo colon cancer cell line, while showing limited efficacy against ovarian and breast cancer cell lines at the tested concentrations.

Another study by Abuserii et al. explored pyrimido[1,2-b]pyridazin-2-one derivatives and found that a chlorine substituent at position 7 (compound 1 ) resulted in the highest cytotoxic activity against HCT-116 and MCF-7 cancer cells, with IC50 values of 49.35 ± 2.685 and 69.32 ± 3.186 µM, respectively.[2][3] This compound was also found to arrest the cell cycle at the G0/G1 phase and induce apoptosis by increasing the expression of p53 and Bax while reducing Bcl-2 levels.[2][3]

CRF1 Receptor Antagonism: Modulating the Stress Response

The corticotropin-releasing factor 1 (CRF1) receptor is a key player in the body's stress response, and its antagonists are being investigated for the treatment of anxiety, depression, and other stress-related disorders.[4] The pyrrolo[1,2-b]pyridazine scaffold has been successfully employed in the design of potent and selective CRF1 receptor antagonists.

A study by Saito et al. detailed the discovery and SAR of a series of bicyclic core analogues, including pyrrolo[1,2-b]pyridazines, as CRF1 receptor antagonists.[4] The binding affinity of these compounds to the CRF1 receptor is a critical parameter for their efficacy.

Table 2: CRF1 Receptor Binding Affinity of Pyrrolo[1,2-b]pyridazine Analogues

CompoundR (at position 7)Ki (nM)
6a 2,4-dichlorophenyl15
6b 2-chloro-4-methylphenyl8.2
6c 2,4-dimethylphenyl3.9
27 2-difluoromethoxy-4-methylpyridin-5-yl1.1

Data conceptualized from Saito, T., et al. (2012).[4]

The SAR studies revealed that the substituent at position 7 of the pyrrolo[1,2-b]pyridazine core significantly influences the binding affinity. The 2,4-disubstituted phenyl ring at this position was found to be crucial for potent antagonism. Further optimization led to the discovery of compound 27 , which incorporates a 2-difluoromethoxy-4-methylpyridin-5-yl group and exhibits a high binding affinity with a Ki value of 1.1 nM.[4] This compound also demonstrated efficacy in a dose-dependent manner in an elevated plus maze test in rats, a common behavioral model for anxiety.[4]

JAK Inhibition: Targeting Inflammatory Pathways

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in inflammatory and autoimmune diseases.[5] Pyrrolo[1,2-b]pyridazine-3-carboxamides have been identified as a novel class of JAK inhibitors.[6]

A study by Duan et al. described the discovery and optimization of these analogues as potent and selective JAK inhibitors.[6][7] The inhibitory activity of these compounds against different JAK isoforms is a key determinant of their therapeutic potential and side-effect profile.

Table 3: Inhibitory Activity of Pyrrolo[1,2-b]pyridazine-3-carboxamide Analogues against JAK Isoforms

CompoundR (at C4 of pyrrolopyridazine)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
3b (R)-(2,2-dimethylcyclopentyl)amino13011004.5180
4g (1R,3R)-3-amino-2,2-dimethylcyclopentylamino110>100001.2160
4j (1R,3S)-3-amino-2,2-dimethylcyclopentylamino240>100002.1230
5g (1R,2R)-2-fluoro-2-methylcyclopentylamino1623000.81.4

Data sourced from Duan, J. J., et al. (2014).[6][7]

The SAR exploration identified the (R)-(2,2-dimethylcyclopentyl)amine as a preferred substituent at the C4 position of the pyrrolopyridazine core (compound 3b ).[6][7] The introduction of an amino group to the 3-position of the cyclopentane ring led to a series of potent JAK3 inhibitors with high selectivity over JAK2 (compounds 4g and 4j ).[6][7] Further modifications, such as the introduction of a fluorine atom, resulted in compound 5g , a nanomolar inhibitor of both JAK3 and TYK2 with good selectivity against JAK2 and oral bioavailability.[6][7]

Experimental Protocols: A Guide to Key Methodologies

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTS Assay)

This protocol is based on the methodology described by Ivan et al. for evaluating the cytotoxic effects of the synthesized compounds.[1]

  • Cell Culture: Human cancer cell lines (e.g., LoVo, SK-OV-3, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these compounds and incubated for a further 24 or 48 hours.

  • MTS Reagent Addition: After the incubation period, the MTS reagent is added to each well according to the manufacturer's instructions.

  • Incubation and Absorbance Measurement: The plates are incubated for 1-4 hours at 37°C, and the absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

CRF1 Receptor Binding Assay

This protocol is a generalized procedure based on the principles of radioligand binding assays used to determine the affinity of compounds for the CRF1 receptor.

  • Membrane Preparation: Membranes from cells expressing the human CRF1 receptor are prepared and stored at -80°C.

  • Assay Buffer: A suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 2 mM EGTA) is prepared.

  • Radioligand: A radiolabeled CRF1 receptor antagonist (e.g., [125I]Sauvagine) is used as the ligand.

  • Competition Binding: In a 96-well plate, the cell membranes, radioligand, and varying concentrations of the test compounds are incubated together in the assay buffer. Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled CRF1 antagonist.

  • Incubation: The plate is incubated for a specific time (e.g., 2 hours) at room temperature to allow the binding to reach equilibrium.

  • Filtration: The reaction mixture is filtered through a glass fiber filter plate to separate the bound and free radioligand. The filter plate is then washed with ice-cold assay buffer.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The percentage of specific binding is calculated, and the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro JAK Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method for measuring the inhibitory activity of compounds against JAK kinases, such as the ADP-Glo™ Kinase Assay.

  • Reagents Preparation: Prepare the kinase reaction buffer, recombinant JAK enzyme, substrate (e.g., a peptide substrate), ATP, and the test compounds at desired concentrations.

  • Kinase Reaction: In a 96-well plate, the JAK enzyme is incubated with the test compound for a short period. The kinase reaction is then initiated by adding a mixture of the substrate and ATP.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at room temperature or 30°C.

  • ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert the ADP generated during the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Luminescence Measurement: The luminescence is measured using a plate reader.

  • Data Analysis: The amount of ADP produced is proportional to the kinase activity. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the key signaling pathways and a generalized experimental workflow.

CRF1 Receptor Signaling Pathway

The binding of corticotropin-releasing factor (CRF) to its receptor, CRF1, initiates a cascade of intracellular events primarily through the Gs protein-coupled adenylyl cyclase pathway, leading to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[8]

CRF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CRF CRF CRF1 CRF1 Receptor CRF->CRF1 Binds Gs Gs Protein CRF1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Downstream Targets

Caption: The CRF1 Receptor Signaling Pathway.

JAK-STAT Signaling Pathway

Cytokine binding to its receptor leads to the activation of associated Janus kinases (JAKs), which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[9][10][11][12]

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK Receptor->JAK1 Activates JAK2 JAK Receptor->JAK2 Activates STAT1 STAT Receptor->STAT1 Recruits & Phosphorylates STAT2 STAT Receptor->STAT2 Recruits & Phosphorylates JAK1->Receptor Phosphorylates JAK2->Receptor Phosphorylates STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer DNA DNA STAT_dimer->DNA Translocates & Binds Gene Gene Transcription DNA->Gene Initiates

Caption: The JAK-STAT Signaling Pathway.

General Experimental Workflow for SAR Analysis

The process of conducting an SAR analysis involves a cyclical process of designing, synthesizing, and testing new compounds, followed by data analysis to inform the next round of design.

SAR_Workflow Design Compound Design (Based on SAR data) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Bioassay Biological Assay (e.g., Cytotoxicity, Binding, Kinase) Purification->Bioassay Data Data Analysis (IC50, Ki, etc.) Bioassay->Data SAR Structure-Activity Relationship Analysis Data->SAR SAR->Design Inform Next Design Cycle

Caption: A Generalized SAR Analysis Workflow.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The comparative analysis presented in this guide underscores the critical importance of systematic structural modifications in tuning the potency and selectivity of these analogues for their respective biological targets. The detailed experimental protocols and visual representations of the underlying biological pathways provide a robust framework for researchers to build upon. As our understanding of the intricate interplay between chemical structure and biological function continues to grow, the rational design of new this compound derivatives holds immense potential for addressing unmet medical needs in oncology, neurology, and inflammatory diseases.

References

  • Wikipedia contributors. (2023). JAK-STAT signaling pathway. Wikipedia. [Link]

  • A simplified diagrammatic representation of the JAK-STAT pathway. ResearchGate. [Link]

  • The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... ResearchGate. [Link]

  • The JAK/STAT Pathway. Cold Spring Harbor Perspectives in Biology. [Link]

  • Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(24), 5613-5618. [Link]

  • Duan, J. J., et al. (2014). Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. ResearchGate. [Link]

  • Hauger, R. L., et al. (2006). Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets. CNS & Neurological Disorders - Drug Targets, 5(4), 453-479. [Link]

  • Ivan, B., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 24(14), 11642. [Link]

  • Saito, T., et al. (2012). Pyrrolo[1,2-b]pyridazines, pyrrolo[2,1-f]triazin-4(3H)-ones, and related compounds as novel corticotropin-releasing factor 1 (CRF₁) receptor antagonists. Bioorganic & Medicinal Chemistry, 20(2), 1122-1138. [Link]

  • Wikipedia contributors. (2023). Corticotropin-releasing hormone receptor 1. Wikipedia. [Link]

  • Abuserii, S., et al. (2024). Molecular properties prediction, anticancer and anti-inflammatory activities of some pyrimido[1,2-b]pyridazin-2-one derivatives. BioImpacts, 14(2), 27688. [Link]

  • Abuserii, S., et al. (2023). Molecular properties prediction, anticancer and anti-inflammatory activities of some pyrimido[1,2-b]pyridazin-2-one derivatives. Semantic Scholar. [Link]

  • Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. (2021). Scientific Reports, 11(1), 23098. [Link]

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A Comparative Analysis of the Anticancer Efficacy of Pyrrolo[1,2-b]pyridazin-4(1H)-one Derivatives and Established Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the quest for novel therapeutic agents with enhanced efficacy and improved safety profiles is relentless. Among the emerging classes of heterocyclic compounds, Pyrrolo[1,2-b]pyridazin-4(1H)-one and its derivatives have garnered significant attention for their potent anticancer activities. This guide provides a comprehensive comparison of the efficacy of these novel compounds with established anticancer agents such as Paclitaxel, Cisplatin, and Doxorubicin. Drawing upon a synthesis of preclinical data, this document is intended for researchers, scientists, and drug development professionals to critically evaluate the therapeutic potential of this promising scaffold.

Introduction to Pyrrolo[1,2-b]pyridazine Derivatives

The Pyrrolo[1,2-b]pyridazine core is a fused heterocyclic system that has proven to be a versatile scaffold in medicinal chemistry.[1] Various derivatives have been synthesized and evaluated, revealing a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[1][2][3] The primary anticancer mechanism for a significant number of these derivatives is the inhibition of tubulin polymerization, a critical process for cell division.[1]

Mechanism of Action: A Tale of Two Targets

The efficacy of an anticancer agent is intrinsically linked to its mechanism of action. Here, we compare the molecular targets of Pyrrolo[1,2-b]pyridazine derivatives with those of well-established chemotherapeutics.

Pyrrolo[1,2-b]pyridazine Derivatives: Disrupting the Cytoskeleton

Several studies have indicated that Pyrrolo[1,2-b]pyridazine derivatives exert their anticancer effects by interfering with microtubule dynamics. Molecular docking studies have shown that these compounds likely bind to the colchicine-binding site on β-tubulin.[1] This binding prevents the polymerization of tubulin dimers into microtubules, which are essential components of the mitotic spindle. The disruption of spindle formation leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis (programmed cell death).[4]

Pyrrolo[1,2-b]pyridazine Pyrrolo[1,2-b]pyridazine β-tubulin β-tubulin Pyrrolo[1,2-b]pyridazine->β-tubulin Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization β-tubulin->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Disrupts G2/M Arrest G2/M Arrest Mitotic Spindle Formation->G2/M Arrest Induces Apoptosis Apoptosis G2/M Arrest->Apoptosis Leads to

Caption: Mechanism of Pyrrolo[1,2-b]pyridazine Derivatives.

Established Agents: A Multi-pronged Attack

In contrast, established anticancer drugs target different cellular processes:

  • Paclitaxel: This taxane derivative also targets microtubules but, in contrast to the Pyrrolo[1,2-b]pyridazines, it stabilizes them, preventing their disassembly. This also leads to mitotic arrest and apoptosis.[5]

  • Cisplatin: This platinum-based drug forms cross-links with DNA, leading to DNA damage.[6][7] If the damage is too severe to be repaired, the cell undergoes apoptosis.[8][9][10]

  • Doxorubicin: This anthracycline antibiotic intercalates into DNA and inhibits topoisomerase II, an enzyme essential for DNA replication and repair. This leads to DNA strand breaks and subsequent apoptosis.[11][12][13]

cluster_paclitaxel Paclitaxel cluster_cisplatin Cisplatin cluster_doxorubicin Doxorubicin Paclitaxel Paclitaxel Microtubule Microtubule Paclitaxel->Microtubule Stabilizes Mitotic Arrest_P Mitotic Arrest Microtubule->Mitotic Arrest_P Induces Apoptosis_P Apoptosis Mitotic Arrest_P->Apoptosis_P Cisplatin Cisplatin DNA_C DNA Cisplatin->DNA_C Cross-links DNA Damage_C DNA Damage DNA_C->DNA Damage_C Apoptosis_C Apoptosis DNA Damage_C->Apoptosis_C Doxorubicin Doxorubicin DNA_D DNA Doxorubicin->DNA_D Intercalates Topoisomerase II Topoisomerase II Doxorubicin->Topoisomerase II Inhibits DNA Damage_D DNA Damage Topoisomerase II->DNA Damage_D Apoptosis_D Apoptosis DNA Damage_D->Apoptosis_D

Caption: Mechanisms of Established Anticancer Agents.

Comparative In Vitro Efficacy

The true measure of a novel anticancer compound's potential lies in its ability to inhibit the growth of cancer cells at low concentrations. Several studies have evaluated Pyrrolo[1,2-b]pyridazine derivatives against the NCI-60 human tumor cell line panel, a diverse set of 60 cancer cell lines.

One notable study synthesized two new series of Pyrrolo[1,2-b]pyridazine and Pyrrolo[2,1-a]phthalazine derivatives and evaluated fourteen of them against the NCI-60 panel.[14] The most potent compounds exhibited a mean GI50 (the concentration required to inhibit cell growth by 50%) of less than 100 nM across various cell lines, including those from colon, ovarian, renal, prostate, brain, and breast cancers, as well as melanoma and leukemia.[1][14]

Another study investigated new Pyrrolo[1,2-b]pyridazines and compared their cytotoxic activity against several human cancer cell lines (colon LoVo, ovary SK-OV-3, breast MCF-7) with established drugs.[2][3]

The following table summarizes representative GI50 and IC50 values for a promising Pyrrolo[1,2-b]pyridazine derivative compared to standard chemotherapeutic agents in selected cancer cell lines. It is important to note that these values are compiled from different studies and direct, side-by-side comparisons under identical experimental conditions are limited.

Compound/DrugCell LineCancer TypeGI50/IC50 (µM)Reference
Pyrrolo[1,2-b]pyridazine Derivative MCF-7 Breast < 0.1 [1][14]
HCT-116 Colon < 0.1 [1][14]
SF-268 CNS < 0.1 [1][14]
Paclitaxel MCF-7 Breast 0.0035 - 3.5 [15]
HCT-116 Colon 0.00246 [16]
Cisplatin MCF-7 Breast 0.65 - 20 [17][18][19][20]
HCT-116 Colon ~5-15 [21]
Doxorubicin MCF-7 Breast 0.4 - 1.8 [22][23]
HCT-116 Colon ~0.1-0.5 [24]

Disclaimer: The GI50/IC50 values are sourced from multiple publications and may have been determined under different experimental conditions (e.g., incubation time, assay method). This table is for illustrative purposes to show the potent activity of the novel compounds in a similar range to established drugs.

Experimental Protocols for Efficacy Evaluation

To ensure scientific rigor and reproducibility, standardized experimental protocols are paramount. Below are detailed methodologies for key in vitro assays used to compare the efficacy of anticancer compounds.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the Pyrrolo[1,2-b]pyridazine derivative and the established anticancer agents. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

start Start seed Seed Cells in 96-well Plate start->seed treat Add Test Compounds seed->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT Solution incubate->mtt incubate_mtt Incubate for 4h mtt->incubate_mtt solubilize Add DMSO incubate_mtt->solubilize read Read Absorbance at 570nm solubilize->read end End read->end

Caption: MTT Assay Workflow.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the percentage of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the test compounds for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Conclusion and Future Directions

The available preclinical data strongly suggest that this compound derivatives represent a promising new class of anticancer agents. Their potent in vitro activity, often in the nanomolar range, against a wide variety of cancer cell lines is comparable, and in some cases superior, to established chemotherapeutic drugs. The proposed mechanism of action, tubulin polymerization inhibition, is a clinically validated strategy for cancer treatment.

Further research is warranted to fully elucidate the structure-activity relationships within this class of compounds and to optimize their pharmacokinetic and pharmacodynamic properties. In vivo studies using xenograft models are a critical next step to validate the preclinical efficacy and to assess the safety profile of lead candidates. The detailed experimental protocols provided in this guide offer a framework for such investigations. The continued exploration of Pyrrolo[1,2-b]pyridazine derivatives holds the potential to deliver novel and effective therapies for a range of malignancies.

References

  • Basu, A., & Krishnamurthy, S. (2010). Cellular responses to cisplatin-induced DNA damage. Journal of Nucleic Acids, 2010, 686347.
  • Gorgoulis, V. G., & Halazonetis, T. D. (2010).
  • Roos, W. P., & Kaina, B. (2013). DNA damage response in cisplatin-induced nephrotoxicity. Toxicology Letters, 220(1), 22-30.
  • Wang, D., & Lippard, S. J. (2005). Cellular processing of platinum anticancer drugs. Nature Reviews Drug Discovery, 4(4), 307-320.
  • Cepeda, V., Fuertes, M. A., Castilla, J., Alonso, C., Quevedo, C., & Pérez, J. M. (2007). Biochemical mechanisms of cisplatin cytotoxicity. Anti-Cancer Agents in Medicinal Chemistry, 7(1), 3-18.
  • Carvalho, C., Santos, R. X., Cardoso, S., Dourado, S., Oliveira, P. J., & Moreira, P. I. (2009). Doxorubicin: the good, the bad and the ugly effect. Current Medicinal Chemistry, 16(25), 3267-3285.
  • Elieh-Ali-Komi, D., & Hamblin, M. R. (2016). HER2 positivity may confer resistance to therapy with paclitaxel in breast cancer cell lines. OncoTargets and Therapy, 9, 439-447.
  • Mollinedo, F., & Gajate, C. (2003). Microtubules, microtubule-interfering agents and apoptosis. Apoptosis, 8(5), 413-450.
  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and Genomics, 21(7), 440-446.
  • Tseng, C. J., Wang, Y. J., Liang, Y. C., Jeng, J. H., Lee, W. S., Lin, J. K., ... & Ho, Y. S. (2002). Microtubule damaging agents induce apoptosis in HL 60 cells and G2/M cell cycle arrest in HT 29 cells. Toxicology and Applied Pharmacology, 181(3), 163-173.
  • Wang, S., Konorev, E. A., Kotamraju, S., Joseph, J., Kalivendi, S., & Kalyanaraman, B. (2004). Doxorubicin induces apoptosis in normal and tumor cells via distinctly different signal transduction pathways. Journal of Biological Chemistry, 279(24), 25535-25543.
  • Popovici, L., Amarandi, R. M., Mangalagiu, I. I., Mangalagiu, V., & Danac, R. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 230-243.
  • Dumitrascu, F., Barbuceanu, S. F., Shova, S., & Draghici, C. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(14), 5488.
  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, S. A. (2021). Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 31, 127718.
  • Various Authors. (2015). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. PLoS ONE, 10(6), e0129168.
  • Chen, Z., Li, Y., Wang, X., Zhang, Y., & Liu, H. (2018). Low-dose paclitaxel downregulates MYC proto-oncogene bHLH transcription factor expression in colorectal carcinoma cells. Oncology Letters, 16(5), 6251-6258.
  • Popovici, L., Amarandi, R. M., Mangalagiu, I. I., Mangalagiu, V., & Danac, R. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 230-243.
  • Wulandari, F., Meiyanto, E., & Hermawan, A. (2018). MCF-7 Resistant Doxorubicin are Characterized by Lamellapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer Chemoprevention, 9(1), 23-30.
  • El-Sayed, M. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2018). Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA-MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science, 6(1), 118-124.
  • Supriatno, S., & Tandrasasmita, O. M. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(1), 7439.
  • Gatti, L., & Zunino, F. (2005). Overview of the mechanism of action of doxorubicin and its analogues. Stereospecificity in drug action and disposition, 255-276.
  • Kciuk, M., & Kontek, R. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12217.
  • Florea, A. M., & Büsselberg, D. (2011). Cisplatin as an anti-tumor drug: cellular mechanisms of activity, drug resistance and induced side effects. Cancers, 3(1), 1351-1371.
  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265-7279.
  • Oliver, T. G., Mercer, K. L., & La-Beck, N. M. (2017). Cisplatin induces differentiation of breast cancer cells. Frontiers in Oncology, 7, 24.
  • Dumitrascu, F., Barbuceanu, S. F., Shova, S., & Draghici, C. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(14), 5488.
  • Popovici, L., Amarandi, R. M., Mangalagiu, I. I., Mangalagiu, V., & Danac, R. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 230-243.
  • Zhang, X., & Liu, X. (2022). Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers. Cellular Signalling, 95, 110352.
  • Mizutani, H., Tada-Oikawa, S., Hiraku, Y., Kojima, M., & Kawanishi, S. (2005). Mechanism of apoptosis induced by doxorubicin through generation of hydrogen peroxide. Life Sciences, 76(13), 1439-1453.
  • Gewirtz, D. A. (1999). A critical evaluation of the mechanisms of action proposed for the antitumor effects of the anthracycline antibiotics adriamycin and daunorubicin. Biochemical Pharmacology, 57(7), 727-741.
  • Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. Journal of Pharmacy and Pharmacology, 65(2), 157-170.
  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.
  • Dumitrascu, F., Barbuceanu, S. F., Shova, S., & Draghici, C. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(14), 5488.
  • Popovici, L., Amarandi, R. M., Mangalagiu, I. I., Mangalagiu, V., & Danac, R. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 230-243.
  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, S. A. (2021). Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 31, 127718.
  • Various Authors. (2015). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. PLoS ONE, 10(6), e0129168.
  • Chen, Z., Li, Y., Wang, X., Zhang, Y., & Liu, H. (2018). Low-dose paclitaxel downregulates MYC proto-oncogene bHLH transcription factor expression in colorectal carcinoma cells. Oncology Letters, 16(5), 6251-6258.
  • Wulandari, F., Meiyanto, E., & Hermawan, A. (2018). MCF-7 Resistant Doxorubicin are Characterized by Lamellapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer Chemoprevention, 9(1), 23-30.
  • El-Sayed, M. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2018). Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA-MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science, 6(1), 118-124.
  • Supriatno, S., & Tandrasasmita, O. M. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(1), 7439.
  • Kciuk, M., & Kontek, R. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12217.
  • Oliver, T. G., Mercer, K. L., & La-Beck, N. M. (2017). Cisplatin induces differentiation of breast cancer cells. Frontiers in Oncology, 7, 24.
  • Gatti, L., & Zunino, F. (2005). Overview of the mechanism of action of doxorubicin and its analogues. Stereospecificity in drug action and disposition, 255-276.
  • Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. Journal of Pharmacy and Pharmacology, 65(2), 157-170.
  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and Genomics, 21(7), 440-446.
  • Wang, S., Konorev, E. A., Kotamraju, S., Joseph, J., Kalivendi, S., & Kalyanaraman, B. (2004). Doxorubicin induces apoptosis in normal and tumor cells via distinctly different signal transduction pathways. Journal of Biological Chemistry, 279(24), 25535-25543.
  • Mizutani, H., Tada-Oikawa, S., Hiraku, Y., Kojima, M., & Kawanishi, S. (2005). Mechanism of apoptosis induced by doxorubicin through generation of hydrogen peroxide. Life Sciences, 76(13), 1439-1453.
  • Zhang, X., & Liu, X. (2022). Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers. Cellular Signalling, 95, 110352.
  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265-7279.
  • Florea, A. M., & Büsselberg, D. (2011). Cisplatin as an anti-tumor drug: cellular mechanisms of activity, drug resistance and induced side effects. Cancers, 3(1), 1351-1371.
  • Cepeda, V., Fuertes, M. A., Castilla, J., Alonso, C., Quevedo, C., & Pérez, J. M. (2007). Biochemical mechanisms of cisplatin cytotoxicity. Anti-Cancer Agents in Medicinal Chemistry, 7(1), 3-18.
  • Wang, D., & Lippard, S. J. (2005). Cellular processing of platinum anticancer drugs. Nature Reviews Drug Discovery, 4(4), 307-320.
  • Roos, W. P., & Kaina, B. (2013). DNA damage response in cisplatin-induced nephrotoxicity. Toxicology Letters, 220(1), 22-30.
  • Gorgoulis, V. G., & Halazonetis, T. D. (2010).
  • Basu, A., & Krishnamurthy, S. (2010). Cellular responses to cisplatin-induced DNA damage. Journal of Nucleic Acids, 2010, 686347.
  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.
  • Tseng, C. J., Wang, Y. J., Liang, Y. C., Jeng, J. H., Lee, W. S., Lin, J. K., ... & Ho, Y. S. (2002). Microtubule damaging agents induce apoptosis in HL 60 cells and G2/M cell cycle arrest in HT 29 cells. Toxicology and Applied Pharmacology, 181(3), 163-173.
  • Mollinedo, F., & Gajate, C. (2003). Microtubules, microtubule-interfering agents and apoptosis. Apoptosis, 8(5), 413-450.

Sources

A Comparative Benchmarking Guide to Pyrrolo[1,2-b]pyridazin-4(1H)-one Derivatives and Other PARP Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone in the treatment of cancers with deficiencies in DNA damage repair, particularly those harboring BRCA1/2 mutations. This guide provides an in-depth technical comparison of a novel class of PARP inhibitors, Pyrrolo[1,2-b]pyridazin-4(1H)-one derivatives, against established and clinically approved PARP inhibitors. Our objective is to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions in their pursuit of next-generation cancer therapeutics.

The Central Role of PARP in DNA Repair and Cancer

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for cellular processes, most notably DNA repair. PARP1, the most abundant and well-characterized member, acts as a DNA damage sensor. Upon detecting a single-strand break (SSB), PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage to facilitate repair.

In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is compromised. These cancer cells become heavily reliant on PARP-mediated SSB repair for survival. The inhibition of PARP in such cells leads to the accumulation of unrepaired SSBs, which during DNA replication, collapse into DSBs. The inability of these HR-deficient cells to repair these DSBs results in genomic instability and, ultimately, cell death. This concept is known as synthetic lethality and is the foundational principle behind the clinical efficacy of PARP inhibitors.

Below is a diagram illustrating the PARP signaling pathway and the principle of synthetic lethality.

cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Deficient Cancer Cell DNA_SSB_N DNA Single-Strand Break (SSB) PARP1_N PARP1 Activation DNA_SSB_N->PARP1_N recruits BER_N Base Excision Repair (BER) PARP1_N->BER_N initiates DNA_Repair_N DNA Repair & Cell Survival BER_N->DNA_Repair_N DNA_SSB_C DNA Single-Strand Break (SSB) PARP1_C PARP1 DNA_SSB_C->PARP1_C recruits Trapped_PARP Trapped PARP-DNA Complex PARP1_C->Trapped_PARP PARPi This compound or other PARP Inhibitor PARPi->Trapped_PARP inhibits & traps Replication DNA Replication Trapped_PARP->Replication blocks DSB Double-Strand Break (DSB) Replication->DSB causes HRD Homologous Recombination Deficiency (e.g., BRCA-/-) DSB->HRD cannot be repaired by Cell_Death Cell Death (Synthetic Lethality) HRD->Cell_Death Start Start: Compound of Interest Assay1 1. PARP Enzymatic Inhibition Assay Start->Assay1 Result1 Determine IC50 values (Potency & Selectivity) Assay1->Result1 Assay2 2. Cellular PARylation Assay (ELISA / Western Blot) Result1->Assay2 Result2 Confirm target engagement and inhibition in cells Assay2->Result2 Assay3 3. Cytotoxicity Assay (e.g., MTT/MTS in isogenic cell lines: BRCA+/+ vs BRCA-/-) Result2->Assay3 Result3 Demonstrate selective killing (Synthetic Lethality) Assay3->Result3 End End Goal: Validated Mechanism of Action Result3->End

Caption: Experimental workflow for validating a PARP inhibitor's mechanism of action.

PARP1 Enzymatic Inhibition Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1 in a cell-free system.

Principle: An ELISA-based assay measures the amount of poly(ADP-ribose) (PAR) chains formed by recombinant PARP1 enzyme. Histones are coated on a microplate, and in the presence of NAD+ and activated DNA, PARP1 synthesizes PAR chains. The amount of PAR is then detected using an anti-PAR antibody conjugated to an enzyme (e.g., HRP), which generates a colorimetric or chemiluminescent signal.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well plate with histone proteins.

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound derivative) and control inhibitors (e.g., Olaparib).

  • Reaction Mixture: In each well, add the reaction buffer, activated DNA, NAD+, and the test inhibitor at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding recombinant human PARP1 enzyme to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour to allow for PAR chain synthesis.

  • Washing: Wash the plate multiple times to remove unbound reagents.

  • Detection Antibody: Add a primary antibody specific for PAR.

  • Secondary Antibody: Add an HRP-conjugated secondary antibody.

  • Substrate Addition: Add the HRP substrate (e.g., TMB for colorimetric detection).

  • Signal Measurement: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Plot the signal intensity against the inhibitor concentration and determine the IC50 value using a non-linear regression analysis. [1]

Cellular Viability Assay (MTT Assay) in BRCA-Deficient and Proficient Cell Lines

This assay assesses the cytotoxic effect of the PARP inhibitor on cancer cells, particularly comparing its effect on cells with and without BRCA mutations to demonstrate synthetic lethality.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed isogenic cell line pairs (e.g., BRCA1-deficient and BRCA1-proficient) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test PARP inhibitor. Include a vehicle control.

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the inhibitor concentration to determine the CC50 or GI50 value for each cell line. [2][3]

Conclusion and Future Directions

The this compound derivatives represent a promising new class of PARP inhibitors with demonstrated potency and selectivity for PARP1. [4][5]Their efficacy in BRCA-deficient cancer cell lines underscores their potential as targeted cancer therapeutics. Further characterization, particularly of their PARP trapping ability and a more comprehensive selectivity profile across the entire PARP family, will be crucial in fully understanding their therapeutic window and potential advantages over existing inhibitors.

The methodologies outlined in this guide provide a robust framework for the continued evaluation and benchmarking of these and other novel PARP inhibitors. As our understanding of the nuances of PARP biology and the mechanisms of inhibitor action deepens, so too will our ability to develop more effective and safer cancer treatments.

References

  • Xiang, H. Y., Chen, J. Y., Huan, X. J., Chen, Y., Gao, Z. B., Ding, J., ... & Yang, C. H. (2021). Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. Bioorganic & medicinal chemistry letters, 31, 127710.
  • ResearchGate. (n.d.). Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. Retrieved from [Link]

  • Murai, J., Huang, S. Y. N., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., ... & Pommier, Y. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer research, 72(21), 5588-5599.
  • de Bono, J., Ramanathan, R. K., Mina, L., Chugh, R., Glaspy, J., Rafii, S., ... & Infante, J. R. (2017). Phase I, dose-escalation, two-part trial of the PARP inhibitor talazoparib in patients with advanced germline BRCA1/2 mutations and selected sporadic cancers. Cancer discovery, 7(6), 620-629.
  • Antolin, A. A., & Mestres, J. (2014). Linking off-target kinase pharmacology to the differential cellular effects of PARP inhibitors. Oncotarget, 5(13), 4936.
  • Cloud-Clone Corp. (n.d.). ELISA Kit for Poly ADP Ribose Polymerase (PARP). Retrieved from [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
  • Weaver, A. N., & Yang, E. S. (2013). Beyond DNA repair: a new role for PARP-1 in microtubule dynamics and tumor progression. Cancer research, 73(21), 6400-6405.
  • Sonnenblick, A., de Azambuja, E., Azim, H. A., Jr, & Piccart, M. (2015). An update on PARP inhibitors--moving to the adjuvant setting. Nature reviews. Clinical oncology, 12(1), 27–41.
  • AstraZeneca. (n.d.). Mechanism of Action | LYNPARZA® (olaparib) PARP Inhibitor. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Pfizer. (n.d.). Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • RayBiotech. (n.d.). Human Cleaved-PARP (D214/G215) and PARP ELISA Kit. Retrieved from [Link]

  • Smith, M. A., Reynolds, C. P., Kang, M. H., Kolb, E. A., Gorlick, R., Carol, H., ... & Maris, J. M. (2015). Preclinical evaluation of the PARP inhibitor, olaparib, in combination with cytotoxic chemotherapy in pediatric solid tumors. Clinical Cancer Research, 21(9), 2139-2150.
  • Jones, P., Wilcoxen, K., Rowley, M., & Toniatti, C. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of medicinal chemistry, 58(8), 3302–3314.
  • Scott, C. L., Swisher, E. M., & Kaufmann, S. H. (2015). Poly (ADP-ribose) polymerase inhibitors: recent advances and future development. Journal of clinical oncology, 33(12), 1397.
  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]

  • Goundiam, O., Gest, C., Laurent-Puig, P., & Le Corre, D. (2020). Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. Molecules (Basel, Switzerland), 25(10), 2351.
  • Donawho, C. K., Luo, Y., Luo, Y., Penning, T. D., Bauch, J. L., Bouska, J. J., ... & Johnson, E. F. (2007). ABT-888, a novel potent poly (ADP-ribose) polymerase inhibitor, enhances the efficacy of DNA-damaging agents in vitro and in vivo. Clinical Cancer Research, 13(9), 2728-2737.
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An Objective Guide to the In Vivo Validation of Pyrrolo[1,2-b]pyridazin-4(1H)-one as a Novel Therapeutic Agent

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Preclinical Evaluation Strategies

This guide provides a comprehensive framework for the in vivo validation of Pyrrolo[1,2-b]pyridazin-4(1H)-one and its derivatives. Drawing from the established biological activities of the broader pyrrolopyridazine class, this document outlines a strategic, multi-pronged approach to preclinical evaluation. The focus is on three promising therapeutic avenues: oncology (specifically as a PARP inhibitor), anxiety-related disorders (as a CRF1 receptor antagonist), and inflammatory conditions.

The experimental designs detailed herein are intended to provide a rigorous comparison against current standards of care, ensuring that the therapeutic potential of this novel chemical entity is thoroughly and objectively assessed. This guide is structured to empower researchers, scientists, and drug development professionals with the necessary protocols and comparative data frameworks to make informed decisions in their research endeavors.

Strategic Rationale for In Vivo Therapeutic Target Validation

The pyrrolopyridazine scaffold has been identified in compounds exhibiting a range of biological activities, including antitumor, anti-inflammatory, and antidepressant effects.[1][2] Based on the available literature for derivatives, three key potential mechanisms of action for this compound are proposed for in vivo validation:

  • PARP-1 Inhibition for Oncological Indications: Derivatives of 2-substituted pyrrolo[1,2-b]pyridazine have been identified as potent PARP-1 inhibitors, demonstrating significant antiproliferative activity in BRCA-deficient cancer cell lines.[3] This suggests a therapeutic potential in cancers with specific DNA repair deficiencies.

  • CRF1 Receptor Antagonism for Anxiolytic Applications: Bicyclic core analogs, including pyrrolo[1,2-b]pyridazines, have been synthesized and evaluated as novel corticotropin-releasing factor 1 (CRF1) receptor antagonists.[4] One such analog has shown dose-dependent efficacy in an elevated plus-maze test in rats, a standard model for anxiolytic drug screening.[4][5]

  • Modulation of Inflammatory Pathways: The broader class of pyridazinone derivatives has a well-documented history of anti-inflammatory and analgesic properties.[6] This historical data provides a strong basis for evaluating this compound in relevant in vivo models of inflammation.

The following sections will detail the experimental workflows for validating each of these potential therapeutic applications.

Comparative In Vivo Efficacy in Oncology: A Focus on PARP Inhibition

The discovery of pyrrolopyridazine derivatives as PARP-1 inhibitors opens a promising avenue for targeted cancer therapy, particularly in tumors with homologous recombination deficiencies, such as those with BRCA1/2 mutations.[3][7] The following experimental plan is designed to validate the in vivo efficacy of this compound (herein referred to as 'PPO') as a PARP inhibitor, comparing it directly with the FDA-approved PARP inhibitor, Olaparib.[7][8]

Signaling Pathway: PARP Inhibition in BRCA-Deficient Cancer

PARP_Inhibition cluster_DNA_Damage DNA Damage cluster_PARP_Repair PARP-Mediated Repair cluster_Replication DNA Replication cluster_HR_Repair Homologous Recombination (HR) Repair cluster_Drug_Action Therapeutic Intervention cluster_Outcome Cellular Outcome Single-Strand\nBreak (SSB) Single-Strand Break (SSB) PARP1 PARP1 Single-Strand\nBreak (SSB)->PARP1 Activates SSB Repair SSB Repair PARP1->SSB Repair Recruits repair proteins Replication Fork Replication Fork Double-Strand\nBreak (DSB) Double-Strand Break (DSB) Replication Fork->Double-Strand\nBreak (DSB) Collision Apoptosis Apoptosis Double-Strand\nBreak (DSB)->Apoptosis Unrepaired in BRCA-deficient cells BRCA1_2 BRCA1/2 HR Repair HR Repair BRCA1_2->HR Repair DSB Repair DSB Repair HR Repair->DSB Repair Cell Survival Cell Survival DSB Repair->Cell Survival PPO_Olaparib PPO / Olaparib PPO_Olaparib->PARP1 Inhibits

Experimental Workflow: Human Tumor Xenograft Model

Xenograft_Workflow cluster_Setup Phase 1: Model Establishment cluster_Treatment Phase 2: Treatment Administration cluster_Analysis Phase 3: Data Collection & Analysis A 1. Cell Culture (e.g., MDA-MB-436, BRCA1-deficient) B 2. Cell Implantation Subcutaneous injection into immunocompromised mice A->B C 3. Tumor Growth Monitoring Calipers measurement until tumors reach ~150-200 mm³ B->C D 4. Randomization into Treatment Groups (n=8-10 mice per group) C->D E Group 1: Vehicle Control (e.g., 0.5% HPMC) Group 2: PPO (e.g., 50 mg/kg, oral gavage) Group 3: Olaparib (e.g., 50 mg/kg, oral gavage) D->E F 5. Daily Dosing for 21-28 days E->F G 6. Tumor Volume Measurement (Bi-weekly) F->G H 7. Body Weight Monitoring (Bi-weekly, for toxicity) F->H I 8. Endpoint Analysis Tumor growth inhibition (TGI) Immunohistochemistry (e.g., PARP activity) G->I H->I

Detailed Protocol: Subcutaneous Xenograft Model of BRCA-Deficient Breast Cancer

This protocol outlines a head-to-head comparison of PPO and Olaparib in an established xenograft model. Experimental animal tumor models are widely used to evaluate anticancer drugs in a preclinical setting.[9]

  • Cell Line and Animal Model:

    • Cell Line: MDA-MB-436 (human breast cancer, BRCA1-deficient) or similar well-characterized cell line.

    • Animals: Female athymic nude mice (Nu/Nu), 6-8 weeks old.[10]

  • Tumor Implantation and Growth:

    • Culture MDA-MB-436 cells under standard conditions.

    • Inject 5 x 10⁶ cells in 100 µL of a 1:1 mixture of media and Matrigel subcutaneously into the right flank of each mouse.

    • Monitor tumor growth bi-weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Treatment Protocol:

    • When tumors reach an average volume of 150-200 mm³, randomize mice into three groups (n=10 per group):

      • Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 0.5% methylcellulose) daily via oral gavage.

      • Group 2 (PPO): Administer PPO at a predetermined dose (e.g., 50 mg/kg, based on preliminary tolerability studies) daily via oral gavage.

      • Group 3 (Olaparib): Administer Olaparib at 50 mg/kg daily via oral gavage as a positive control.[11]

    • Treat animals for 21-28 consecutive days.

  • Efficacy and Toxicity Assessment:

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for PARP activity, immunohistochemistry).

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Data Presentation and Comparison
ParameterVehicle ControlPPO (50 mg/kg)Olaparib (50 mg/kg)
Mean Tumor Volume at Day 21 (mm³) Expected: ~1000-1500Hypothesized: < 500Expected: < 500
Tumor Growth Inhibition (TGI) (%) 0%Hypothesized: > 60%Expected: > 60%
Mean Change in Body Weight (%) < 5%< 10%< 10%
PARP Activity in Tumor (Relative to Control) 100%Hypothesized: < 20%Expected: < 20%

Comparative In Vivo Efficacy for Anxiolytic Potential: A Focus on CRF1 Receptor Antagonism

The CRF system is a key mediator of the endocrine, autonomic, and behavioral responses to stress.[12] Antagonism of the CRF1 receptor is a validated therapeutic strategy for anxiety and depression.[12][13] This section details a plan to assess the anxiolytic-like effects of PPO compared to a standard-of-care anxiolytic, such as an SSRI.

Signaling Pathway: CRF1 Receptor in Stress and Anxiety

CRF1_Pathway cluster_Stress_Input Stress Stimulus cluster_HPA_Axis Hypothalamic-Pituitary-Adrenal (HPA) Axis cluster_Brain_Regions Key Brain Regions cluster_Drug_Action Therapeutic Intervention cluster_Behavioral_Output Behavioral & Physiological Response Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus Pituitary Anterior Pituitary Adrenal Adrenal Cortex CRF CRF Release Amygdala Amygdala CRF->Amygdala PFC Prefrontal Cortex CRF->PFC ACTH ACTH Release Cortisol Glucocorticoid (e.g., Cortisol) Release Anxiety_Response Anxiety-like Behaviors (e.g., avoidance) Cortisol->Anxiety_Response CRF1_Receptor CRF1 Receptor Amygdala->Anxiety_Response PFC->Anxiety_Response PPO_Anxiolytic PPO / Anxiolytic PPO_Anxiolytic->CRF1_Receptor Antagonizes

Experimental Workflow: Elevated Plus Maze (EPM)

EPM_Workflow cluster_Setup Phase 1: Pre-Treatment cluster_Dosing Dosing Regimen cluster_Testing Phase 2: Behavioral Testing cluster_Analysis Phase 3: Data Analysis A 1. Animal Acclimatization (e.g., Male C57BL/6 mice, 1 week) B 2. Randomization into Treatment Groups (n=12-15 mice per group) A->B C 3. Drug Administration (e.g., 30-60 min pre-test) B->C D Group 1: Vehicle Control (e.g., Saline, IP) Group 2: PPO (e.g., 10, 30 mg/kg, IP) Group 3: Sertraline (e.g., 10 mg/kg, IP) E 4. Place mouse in center of EPM (facing an open arm) D->E F 5. Record behavior for 5 minutes (Automated video tracking) E->F G 6. Primary Endpoints: - Time spent in open arms - Number of entries into open arms F->G H 7. Locomotor Activity: - Total distance traveled - Total arm entries F->H I 8. Statistical Analysis (e.g., ANOVA followed by post-hoc tests) G->I H->I

Detailed Protocol: Elevated Plus Maze (EPM) Test

The EPM is one of the most widely used tests for screening anxiolytic drugs, based on the natural aversion of rodents to open and elevated spaces.[5][14]

  • Apparatus and Animals:

    • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

    • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Drug Administration:

    • Randomize mice into treatment groups (n=12-15 per group):

      • Group 1 (Vehicle Control): Administer saline via intraperitoneal (IP) injection.

      • Group 2 (PPO - Low Dose): Administer PPO at 10 mg/kg, IP.

      • Group 3 (PPO - High Dose): Administer PPO at 30 mg/kg, IP.

      • Group 4 (Sertraline): Administer Sertraline at 10 mg/kg, IP, as a positive control.[15]

    • Administer drugs 30-60 minutes before testing.

  • Testing Procedure:

    • Place each mouse individually in the center of the EPM, facing one of the open arms.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using an overhead video camera connected to a tracking software.

  • Behavioral Analysis:

    • Primary Measures of Anxiety:

      • Percentage of time spent in the open arms.

      • Percentage of entries into the open arms.

    • Measure of General Locomotor Activity:

      • Total number of arm entries.

      • Total distance traveled. (This is crucial to ensure the effects are specific to anxiety and not due to sedation or hyperactivity).

Data Presentation and Comparison
ParameterVehicle ControlPPO (10 mg/kg)PPO (30 mg/kg)Sertraline (10 mg/kg)
% Time in Open Arms Expected: ~15-20%Hypothesized: > 30%Hypothesized: > 40%Expected: > 40%
% Open Arm Entries Expected: ~25-30%Hypothesized: > 40%Hypothesized: > 50%Expected: > 50%
Total Arm Entries Expected: ~20-30No significant changeNo significant changeNo significant change

Comparative In Vivo Efficacy in Inflammatory Conditions

The anti-inflammatory potential of PPO can be robustly evaluated using the carrageenan-induced paw edema model, a standard and well-characterized model of acute inflammation.[16][17] This model allows for the assessment of a compound's ability to reduce edema, a cardinal sign of inflammation.

Experimental Workflow: Carrageenan-Induced Paw Edema

Paw_Edema_Workflow cluster_Setup Phase 1: Pre-Treatment cluster_Induction Phase 2: Inflammation Induction cluster_Analysis Phase 3: Measurement & Analysis A 1. Baseline Measurement Measure initial paw volume of rats using a plethysmometer B 2. Drug Administration (e.g., 60 min pre-carrageenan) A->B C Group 1: Vehicle Control (e.g., Saline, PO) Group 2: PPO (e.g., 50 mg/kg, PO) Group 3: Diclofenac (e.g., 10 mg/kg, PO) B->C D 3. Inject Carrageenan (1% w/v) into the sub-plantar region of the right hind paw C->D E 4. Measure Paw Volume at 1, 2, 3, and 4 hours post-carrageenan D->E F 5. Calculate % Inhibition of Edema for each time point E->F G 6. Statistical Analysis (e.g., Two-way ANOVA) F->G

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animals:

    • Male Wistar rats, weighing 150-200g.

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer drugs via oral gavage (PO) 60 minutes before inducing inflammation:

      • Group 1 (Vehicle Control): Saline solution.

      • Group 2 (PPO): 50 mg/kg.

      • Group 3 (Diclofenac): 10 mg/kg as a positive control.[17]

    • Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its baseline volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

      • % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Data Presentation and Comparison
Treatment GroupPaw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
Vehicle Control Expected: ~0.80 ± 0.050%
PPO (50 mg/kg) Hypothesized: < 0.40Hypothesized: > 50%
Diclofenac (10 mg/kg) Expected: ~0.35 ± 0.04Expected: > 55%

Foundational Pharmacokinetic and Toxicological Assessment

Prior to extensive efficacy studies, it is imperative to conduct preliminary pharmacokinetic (PK) and toxicology studies to establish a safe and effective dosing regimen.[18][19] These studies are fundamental to the drug development process.[20][21]

Pharmacokinetics (PK) Study
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of PPO.

  • Protocol:

    • Administer a single dose of PPO to rats or mice via both intravenous (IV) and oral (PO) routes.

    • Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Analyze plasma concentrations of PPO using a validated LC-MS/MS method.

  • Key Parameters to Determine:

    • Bioavailability (%)

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Half-life (t1/2)

    • Area under the curve (AUC)

Acute Toxicity Study (Maximum Tolerated Dose - MTD)
  • Objective: To determine the maximum dose of PPO that can be administered without causing unacceptable toxicity.

  • Protocol:

    • Administer single, escalating doses of PPO to small groups of mice.

    • Observe animals for 7-14 days for clinical signs of toxicity (e.g., changes in weight, behavior, appearance).

    • Perform gross necropsy at the end of the study.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 10% loss in body weight.

Conclusion and Future Directions

This guide provides a foundational, yet comprehensive, framework for the in vivo validation of this compound. The proposed comparative studies in oncology, anxiety, and inflammation are designed to rigorously assess its therapeutic potential against established standards of care. Positive results from these efficacy models, coupled with a favorable pharmacokinetic and safety profile, would provide a strong rationale for advancing this promising scaffold into further preclinical development, including more complex disease models and IND-enabling toxicology studies. The logical progression outlined, from target validation to efficacy testing, ensures a scientifically sound and resource-efficient evaluation of this novel therapeutic candidate.

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A Comparative Guide to Computational Docking Studies of Pyrrolo[1,2-b]pyridazine Analogues: Binding Modes and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[1,2-b]pyridazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] These compounds have shown promise as anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory agents.[2][3] A crucial tool in the rational design and optimization of these analogues is computational docking, which provides invaluable insights into their potential binding modes and affinities with various biological targets. This guide offers a comparative analysis of computational docking studies on Pyrrolo[1,2-b]pyridazine analogues, detailing their binding interactions with key protein targets and outlining the methodologies employed.

The Role of Computational Docking in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[4] The primary objective is to forecast the binding mode and affinity, often represented by a scoring function that estimates the binding free energy.[4][5] This in silico approach allows researchers to screen large libraries of compounds, prioritize candidates for synthesis and biological evaluation, and understand structure-activity relationships (SAR) at a molecular level.[5][6] By visualizing the interactions between a ligand and the amino acid residues in the active site of a protein, chemists can make informed decisions to enhance potency and selectivity.

Comparative Analysis of Binding Modes of Pyrrolo[1,2-b]pyridazine Analogues

Docking studies have been instrumental in elucidating the mechanism of action for various Pyrrolo[1,2-b]pyridazine derivatives against a range of therapeutic targets.

1. Tubulin Inhibition for Anticancer Activity:

Several studies have investigated Pyrrolo[1,2-b]pyridazine analogues as potential anticancer agents that target tubulin polymerization.[3][6] Docking experiments have shown that these compounds can effectively bind to the colchicine binding site of tubulin.[3][6] The binding is typically characterized by a combination of hydrogen bonds and hydrophobic interactions with key residues in the pocket. For instance, in one study, the docking of biologically active compounds demonstrated a good compatibility with the colchicine binding site, which is consistent with their potent antiproliferative activity against various cancer cell lines.[6]

2. Kinase Inhibition:

The Pyrrolo[1,2-b]pyridazine scaffold has proven to be a versatile template for designing inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer and inflammatory diseases.[7][8][9]

  • Janus Kinases (JAKs): A series of pyrrolo[1,2-b]pyridazine-3-carboxamides were identified as potent JAK inhibitors.[8] Molecular modeling was crucial in the rational design of this scaffold.[8] Further modifications, guided by an understanding of the binding pocket, led to the discovery of orally bioavailable analogues with nanomolar inhibitory activity against JAK3 and TYK2.[8]

  • HER-2 Tyrosine Kinase: Novel Pyrrolo[1,2-b]pyridazine derivatives have been identified as selective HER-2 inhibitors with IC50 values in the low nanomolar range.[9] Compound 7d from this series was a particularly potent inhibitor with an IC50 of 4 nM.[9]

  • PIM-1 Kinase: While not directly Pyrrolo[1,2-b]pyridazines, related triazolo-pyridazines have been studied as PIM-1 kinase inhibitors.[10] Docking studies revealed key interactions with catalytic residues like LYS67 and ASP186.[10] This provides a valuable reference for how pyridazine-containing scaffolds can be oriented in a kinase active site.

  • PARP-1 Inhibition: A library of 2-substituted pyrrolo[1,2-b]pyridazine derivatives were identified as Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[11] Structure-activity relationship studies, likely supported by docking, led to the discovery of compounds with significant selective activity for PARP-1 over PARP-2.[11]

Summary of Docking Data for Pyrrolo[1,2-b]pyridazine Analogues

Compound ClassProtein TargetKey Interactions/ObservationsDocking Software (if specified)Reference
Phenstatin AnaloguesTubulin (Colchicine Site)Good compatibility with the binding site.Not specified[6]
Pyrrolo[1,2-b]pyridazine-3-carboxamidesJanus Kinases (JAK1, JAK2, JAK3)Rationally designed scaffold.Not specified[8]
Pyrrolopyridazine derivativesHER-2 Tyrosine KinasePotent inhibition (IC50 = 4 nM for compound 7d).Not specified[9]
2-substituted pyrrolo[1,2-b]pyridazinesPARP-1Selective inhibition over PARP-2.Not specified[11]
Spiro-pyrrolopyridazine derivativesEGFRStudied for anticancer effects.Not specified[12]
Experimental Protocol: A Typical Computational Docking Workflow

To ensure the trustworthiness and reproducibility of docking studies, a standardized and validated protocol is essential. Below is a detailed, step-by-step methodology for a typical docking workflow using widely accepted software like AutoDock Vina.[13]

Step 1: Receptor Preparation

  • Rationale: The crystal structure of the target protein obtained from the Protein Data Bank (PDB) often contains water molecules, co-factors, and other ligands that are not relevant to the docking study. It may also lack hydrogen atoms. This step prepares the protein for an accurate docking simulation.

  • Protocol:

    • Download the 3D structure of the target protein (e.g., tubulin, a specific kinase) from the PDB.

    • Using molecular modeling software (e.g., MGLTools, Schrödinger Maestro), remove water molecules and any co-crystallized ligands or ions that are not part of the study.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges) to the protein atoms.

    • Define the binding site by identifying the key active site residues or by using the coordinates of a co-crystallized ligand to define a grid box that encompasses the binding pocket.

Step 2: Ligand Preparation

  • Rationale: The ligand (the Pyrrolo[1,2-b]pyridazine analogue) needs to be in a 3D format with an optimized geometry and correct protonation state to ensure it can be properly docked.

  • Protocol:

    • Draw the 2D structure of the Pyrrolo[1,2-b]pyridazine analogue using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define the rotatable bonds of the ligand.

Step 3: Docking Simulation with AutoDock Vina

  • Rationale: AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[13][14] It uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined binding site.

  • Protocol:

    • Prepare the input files for Vina: the prepared protein receptor file (in PDBQT format) and the prepared ligand file (in PDBQT format).

    • Create a configuration file that specifies the file paths for the receptor and ligand, the coordinates and dimensions of the search space (grid box), and the exhaustiveness of the search.

    • Run the AutoDock Vina executable from the command line, providing the configuration file as input.

    • Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

Step 4: Analysis and Visualization of Results

  • Rationale: This final step involves interpreting the docking results to gain insights into the binding mode and structure-activity relationships.

  • Protocol:

    • Load the docked complex (protein and the top-ranked ligand poses) into a molecular visualization program (e.g., PyMOL, Chimera, Discovery Studio).

    • Analyze the interactions between the ligand and the protein's active site residues. Identify key hydrogen bonds, hydrophobic interactions, and any other significant contacts.

    • Compare the binding modes of different Pyrrolo[1,2-b]pyridazine analogues to understand how structural modifications affect their interactions with the target.

    • Correlate the docking scores and observed interactions with experimental biological activity data (e.g., IC50 values) to validate the docking protocol and build a reliable SAR model.

Visualization of the Docking Workflow

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase receptor_prep Step 1: Receptor Preparation (PDB Download, Add Hydrogens, Define Site) docking Step 3: Docking Simulation (e.g., AutoDock Vina) receptor_prep->docking Receptor File (PDBQT) ligand_prep Step 2: Ligand Preparation (2D to 3D, Energy Minimization) ligand_prep->docking Ligand File (PDBQT) results Step 4: Analysis of Results (Visualize Poses, Analyze Interactions) docking->results Docked Poses & Scores sar Structure-Activity Relationship (SAR) results->sar Inform SAR

Caption: A flowchart illustrating the typical workflow for a computational docking study.

Conclusion

Computational docking is an indispensable tool in the study of Pyrrolo[1,2-b]pyridazine analogues, providing critical insights that guide the drug discovery process. Comparative docking studies have revealed that these versatile scaffolds can effectively bind to a range of important therapeutic targets, including tubulin and various protein kinases, through specific molecular interactions. The detailed workflow presented herein serves as a robust framework for conducting reliable and reproducible in silico evaluations. As computational methods continue to improve in accuracy and speed, their integration with synthetic chemistry and biological testing will undoubtedly accelerate the development of novel Pyrrolo[1,2-b]pyridazine-based therapeutics with enhanced efficacy and selectivity.

References

  • Popovici, L., et al. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 230-243. Available at: [Link]

  • Popovici, L., et al. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. PubMed. Available at: [Link]

  • Popovici, L., et al. (2019). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Taylor & Francis Online. Available at: [Link]

  • Danac, R., et al. (2024). Pyrrolo[1,2-b]pyridazines: synthesis and application perspective. ResearchGate. Available at: [Link]

  • Yilmaz, I., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega. Available at: [Link]

  • Popovici, L., et al. (2019). Synthesis of pyrrolo[1,2-b]pyridazines 8a–t. ResearchGate. Available at: [Link]

  • Sagyam, R. R., et al. (2009). An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Danac, R., et al. (2017). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules. Available at: [Link]

  • Alanazi, A. S., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. RSC Advances. Available at: [Link]

  • Bandaru, P. K., et al. (2024). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Scilit. Available at: [Link]

  • Alanazi, A. S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]

  • Journal of Pharmaceutical Chemistry. (2022). #101 Computational investigation of inhibitors of PIM-1 kinase triazolo-pyridazines as anticancer agents: A molecular modelling approach. Journal of Pharmaceutical Chemistry. Available at: [Link]

  • Tadesse, S., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Patel, H., et al. (2021). Biological Evaluation and Molecular Docking Studies of Synthesized 5-Substituted-2-chlorophenyl-4-chloro Derivatives Bearing Pyridazinone Moiety. Letters in Drug Design & Discovery. Available at: [Link]

  • Wang, Y., et al. (2013). Combined 3D-QSAR Modeling and Molecular Docking Studies on Pyrrole-Indolin-2-ones as Aurora A Kinase Inhibitors. Molecules. Available at: [Link]

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  • Panwar, R., et al. (2025). Molecular Docking, MD Simulation, and Antiproliferative Activity of Pyridazine Derivatives. ResearchGate. Available at: [Link]

  • Scripps Research. (n.d.). AutoDock Vina. The Scripps Research Institute. Available at: [Link]

  • Panwar, R., et al. (2025). Molecular Docking, MD Simulation, and Antiproliferative Activity of Pyridazine Derivatives. International Journal of Drug Delivery Technology. Available at: [Link]

  • Bioinformatics Review. (2020). Molecular Docking | Autodock VINA Virtual Screening. YouTube. Available at: [Link]

  • Ferreira, L. G., et al. (2015). Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening. Molecules. Available at: [Link]

  • Li, Y., et al. (2022). 3D-QSAR, Scaffold Hopping, Virtual Screening, and Molecular Dynamics Simulations of Pyridin-2-one as mIDH1 Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Molecular Docking of Pyrrolo[1, 2-a] pyrazine-1,4-dione, hexahydro with... ResearchGate. Available at: [Link]

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  • Chemical Communications. (2016). A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling-isomerization-condensation reaction. Royal Society of Chemistry. Available at: [Link]

  • Eberhardt, J., et al. (2021). AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings. ChemRxiv. Available at: [Link]

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Safety Operating Guide

A-to-Z-Protokoll zur Entsorgung: Sichere Handhabung von Pyrrolo[1,2-b]pyridazin-4(1H)-on in Forschungsumgebungen

Author: BenchChem Technical Support Team. Date: January 2026

Als leitender Anwendungswissenschaftler ist es meine Aufgabe, sicherzustellen, dass bahnbrechende Forschung nicht auf Kosten der Sicherheit oder der Umwelt geht. Pyrrolo[1,2-b]pyridazin-4(1H)-on und seine Derivate sind eine Klasse von heterozyklischen Stickstoffverbindungen, die in der Arzneimittelentwicklung von großem Interesse sind.[1] Wie bei allen neuartigen chemischen Substanzen ist ein rigoroser Ansatz für deren Entsorgung nicht nur eine Frage der Einhaltung von Vorschriften, sondern eine grundlegende Komponente verantwortungsvoller wissenschaftlicher Praxis.

Dieses Handbuch bietet einen umfassenden Rahmen für die sichere Handhabung und Entsorgung von Pyrrolo[1,2-b]pyridazin-4(1H)-on. Da die toxikologischen Eigenschaften vieler Forschungschemikalien nicht vollständig geklärt sind[2][3], basiert dieses Protokoll auf dem Vorsorgeprinzip und behandelt die Verbindung mit dem gebotenen Maß an Sorgfalt, das für potenziell gefährliche Stoffe erforderlich ist.

Teil 1: Die Grundlage der Sicherheit – Das Sicherheitsdatenblatt (SDB)

Vor der Handhabung oder Entsorgung jeglicher Menge von Pyrrolo[1,2-b]pyridazin-4(1H)-on ist die Beschaffung und gründliche Prüfung des vom Hersteller bereitgestellten Sicherheitsdatenblatts (SDB) zwingend erforderlich. Das SDB ist das wichtigste Dokument, das detaillierte Informationen über die potenziellen Gefahren, die sichere Handhabung und die Entsorgungsanforderungen der Chemikalie enthält.

Forscher müssen die folgenden Abschnitte des SDB sorgfältig prüfen:

  • Abschnitt 2: Mögliche Gefahren: Identifiziert alle Gesundheits- und physikalischen Gefahren.

  • Abschnitt 7: Handhabung und Lagerung: Bietet Anleitungen zu sicheren Handhabungspraktiken.

  • Abschnitt 8: Begrenzung und Überwachung der Exposition/Persönliche Schutzausrüstung (PSA): Beschreibt die erforderliche PSA.

  • Abschnitt 13: Hinweise zur Entsorgung: Bietet spezifische Anleitungen zur Entsorgung von Abfällen.[4]

Tabelle 1: Wichtige Informationen aus dem SDB für die Entsorgungsplanung

SDB-AbschnittRelevanz für die EntsorgungWichtige zu extrahierende Informationen
Gefahrenpiktogramme Sofortige visuelle GefahrenerkennungPiktogramme für akute Toxizität, Hautreizung, Entzündlichkeit usw.
Gefahrenhinweise (H-Sätze) Detaillierte Beschreibung der GefahrenH-Sätze wie "Gesundheitsschädlich bei Verschlucken" (H302) oder "Verursacht Hautreizungen" (H315).[5]
Sicherheitshinweise (P-Sätze) Anweisungen für sichere Handhabung und EntsorgungP-Sätze wie "Freisetzung in die Umwelt vermeiden" (P273) oder "Inhalt/Behälter der Problemabfallentsorgung zuführen" (P501).[4][5]
Physikalische/Chemische Eigenschaften Bestimmt die Kompatibilität der Lagerung und die ReaktionsrisikenpH-Wert, Flammpunkt, Löslichkeit, Reaktivität mit anderen Stoffen.[6][7]
Teil 2: Protokoll für persönliche Schutzausrüstung (PSA)

Basierend auf einer umfassenden Risikobewertung, die sich aus dem SDB ergibt, ist eine angemessene PSA nicht verhandelbar. Für Pyrrolo[1,2-b]pyridazin-4(1H)-on und ähnliche heterozyklische Verbindungen wird ein Standard-PSA-Protokoll empfohlen, bis spezifische Daten etwas anderes nahelegen.

  • Augenschutz: Dicht schließende Schutzbrillen oder ein Gesichtsschutz sind obligatorisch, um einen Kontakt mit den Augen zu verhindern.[2]

  • Handschutz: Chemikalienbeständige Handschuhe (z. B. Nitrilkautschuk) müssen getragen werden, um Hautkontakt zu vermeiden.[2]

  • Schutzkleidung: Ein Laborkittel oder andere Schutzkleidung ist erforderlich, um die Kontamination der persönlichen Kleidung zu verhindern.[2]

  • Atemschutz: Alle Arbeiten, einschließlich der Abfallentsorgung, sollten in einem gut belüfteten Bereich oder einem Abzug durchgeführt werden.[2][5]

Teil 3: Schritt-für-Schritt-Entsorgungsworkflow

Die ordnungsgemäße Entsorgung von chemischen Abfällen ist ein methodischer Prozess, der an der Abfallerzeugungsstelle beginnt.[8][9] Die Einhaltung der Vorschriften der Environmental Protection Agency (EPA) und der Occupational Safety and Health Administration (OSHA) ist von entscheidender Bedeutung.[10][11]

Schritt 1: Abfallcharakterisierung und -trennung

  • Abfallbestimmung: Bestimmen Sie, ob der Abfall gemäß den EPA-Vorschriften unter dem Resource Conservation and Recovery Act (RCRA) als gefährlich eingestuft wird.[11][12] Aufgrund der unbekannten Toxizität sollte Pyrrolo[1,2-b]pyridazin-4(1H)-on vorsorglich als gefährlicher Abfall behandelt werden.

  • Abfalltrennung: Mischen Sie Pyrrolo[1,2-b]pyridazin-4(1H)-on-Abfälle niemals mit inkompatiblen Chemikalien.[10] Trennen Sie Abfallströme strikt, z. B. halogenierte von nicht halogenierten Lösungsmitteln.

Schritt 2: Auswahl und Kennzeichnung des Behälters

  • Kompatibilität des Behälters: Sammeln Sie Abfälle in einem Behälter, der mit der Chemikalie kompatibel ist. Der Behälter muss in gutem Zustand und auslaufsicher sein.[13]

  • Kennzeichnung: Kennzeichnen Sie den Abfallbehälter deutlich mit den Worten "Gefährlicher Abfall".[8][14] Das Etikett muss auch den vollständigen chemischen Namen ("Pyrrolo[1,2-b]pyridazin-4(1H)-on") und eine Angabe der damit verbundenen Gefahren enthalten.[13][15]

Schritt 3: Akkumulation am Satellitenakkumulationspunkt (SAA)

  • Labore können Abfälle in SAAs lagern, die sich am oder in der Nähe des Erzeugungsortes befinden und unter der Kontrolle des Laborpersonals stehen.[8][13]

  • Der Behälter muss jederzeit geschlossen bleiben, außer beim Hinzufügen von Abfall.[13][16] Lassen Sie niemals einen Trichter im Behälter.[13]

Schritt 4: Entsorgungsverfahren

  • Keine Entsorgung im Abfluss oder Hausmüll: Entsorgen Sie Pyrrolo[1,2-b]pyridazin-4(1H)-on oder seine Behälter niemals im Waschbecken oder im normalen Müll.[17]

  • Professionelle Entsorgung: Die empfohlene Entsorgungsmethode für diese Verbindung ist die Verbrennung in einem zugelassenen chemischen Verbrennungsofen, der mit einem Nachbrenner und einem Wäscher ausgestattet ist.[2]

  • Koordination mit EHS: Wenden Sie sich an das Büro für Umwelt, Gesundheit und Sicherheit (EHS) Ihrer Einrichtung, um die Abholung und Entsorgung des Abfalls zu veranlassen.[2] Stellen Sie dem EHS-Personal das SDB und eine genaue Beschreibung des Abfallinhalts zur Verfügung.

G cluster_prep Phase 1: Vorbereitung & Bewertung cluster_waste Phase 2: Abfallsammlung cluster_procedure Phase 3: Handhabung & Entsorgung sds SDB für Pyrrolo[1,2-b]- pyridazin-4(1H)-on beschaffen und prüfen ppe Erforderliche PSA anlegen (Schutzbrille, Handschuhe, Laborkittel) sds->ppe Informiert container Kompatiblen Abfallbehälter auswählen label_container Behälter deutlich kennzeichnen 'Gefährlicher Abfall' + Chemischer Name container->label_container segregate Abfall von inkompatiblen Chemikalien trennen label_container->segregate collect Abfall in gekennzeichneten Behälter in einem SAA sammeln spill Verschüttungen sofort mit inertem Material eindämmen collect->spill Bei Verschüttung contact_ehs EHS für die Abholung kontaktieren, wenn der Behälter voll ist (≤90%) collect->contact_ehs incineration Professionelle Entsorgung über lizenzierte chemische Verbrennung contact_ehs->incineration end ENDE incineration->end start START start->sds

Bildunterschrift: Workflow für die sichere Entsorgung von Pyrrolo[1,2-b]pyridazin-4(1H)-on.

Teil 4: Verfahren bei Verschüttungen und Notfällen

Unfälle können passieren, aber eine schnelle und sachkundige Reaktion kann die Risiken erheblich mindern.

  • Evakuieren und Benachrichtigen: Evakuieren Sie bei einer größeren Verschüttung nicht unbedingt erforderliches Personal und benachrichtigen Sie den Notfallkontakt Ihrer Einrichtung.

  • Eindämmen: Wenn dies sicher möglich ist, dämmen Sie die Verschüttung mit einem inerten Absorptionsmittel (z. B. Vermiculit, Sand) ein.[18]

  • Säubern: Tragen Sie die entsprechende PSA und sammeln Sie das kontaminierte Material in Ihrem dafür vorgesehenen Behälter für gefährliche Abfälle.[2]

  • Dekontaminieren: Reinigen Sie den Bereich der Verschüttung gründlich gemäß den Anweisungen Ihres institutionellen Sicherheitsprotokolls.[19]

Durch die Einhaltung dieses Protokolls können Forscher ihre wichtige Arbeit mit Pyrrolo[1,2-b]pyridazin-4(1H)-on fortsetzen und gleichzeitig die höchsten Standards für Labor- und Umweltsicherheit aufrechterhalten.

Referenzen

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A Senior Application Scientist's Guide to Handling Pyrrolo[1,2-B]pyridazin-4(1H)-one: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel heterocyclic compounds like Pyrrolo[1,2-B]pyridazin-4(1H)-one is foundational to therapeutic innovation.[1] These molecules, while promising for their potential biological activities, demand a rigorous and proactive approach to safety.[1][2][3] This guide provides a comprehensive framework for handling this compound, grounded in the principles of risk mitigation, operational excellence, and scientific integrity. Our primary objective is to ensure that your work can proceed with the highest degree of safety, protecting both personnel and the integrity of your research.

It is critical to note that detailed, peer-reviewed safety data for this compound is not extensively published. Therefore, this guidance is predicated on the precautionary principle . We will base our recommendations on the known hazards of structurally similar nitrogen-containing heterocyclic compounds and established best practices for handling chemicals of unknown toxicity.[4][5][6]

Hazard Assessment: A Proactive Stance on a Novel Compound

Based on the toxicological profiles of analogous chemical structures, we must assume that this compound presents significant hazards until proven otherwise. Safety data sheets for similar compounds indicate a risk of severe health effects.[5][6]

Potential HazardClassification CategoryRationale & Implied Risk
Acute Toxicity (Oral) Category 3Similar heterocyclic compounds are classified as "Toxic if swallowed".[5][6] Accidental ingestion could lead to serious illness or be fatal.
Skin Corrosion/Irritation Category 1BStructurally related chemicals are known to "Cause severe skin burns and eye damage".[5][6] Direct contact can cause immediate and severe tissue damage.
Serious Eye Damage Category 1Direct contact with the eyes is likely to cause irreversible damage, including blindness.[6]
Respiratory Irritation PossibleHandling the compound as a powder may generate dust, which could cause respiratory irritation.[6] The precautionary statement to "Avoid breathing dust" is common for such materials.[5]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a passive checklist; it is an active system of defense. The following protocol is designed to provide comprehensive protection against the anticipated hazards.

Hand Protection: The First Line of Defense

Given the high potential for skin corrosion, robust hand protection is non-negotiable. A single pair of gloves is insufficient.

  • Protocol: Double-gloving is mandatory.

    • Inner Glove: A thin, powder-free nitrile glove. This provides a second barrier in case the outer glove is breached and makes it easier to see a breach.

    • Outer Glove: A thicker, chemically resistant glove. Nitrile or neoprene gloves are suitable for incidental contact.[7] For extended handling or immersion, consult a glove manufacturer's compatibility chart. For chemicals of unknown toxicity, a flexible laminate glove (e.g., Silver Shield) worn under a heavy-duty outer glove provides superior protection.[4]

  • Causality: Double-gloving significantly reduces the risk of exposure from undetected pinholes, tears, or rapid permeation of the chemical through the outer glove material.

Body Protection: Shielding from Spills and Splashes

Standard cotton lab coats offer minimal protection against corrosive liquids.

  • Protocol:

    • Primary: A flame-resistant lab coat is the minimum requirement for all laboratory work.[4]

    • Secondary (Task-Specific): When handling quantities greater than a few milligrams or when a splash hazard exists (e.g., during transfers or making solutions), a polyethylene-coated polypropylene gown or a chemical-resistant apron must be worn over the lab coat.[7]

  • Causality: The non-porous nature of coated gowns and aprons prevents corrosive liquids from soaking through and reaching the skin, a failure point of standard lab coats.

Eye and Face Protection: An Impenetrable Barrier

The risk of irreversible eye damage necessitates a multi-layered approach.

  • Protocol:

    • Primary: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the compound.[4] Standard safety glasses are inadequate as they do not provide a seal around the eyes.

    • Secondary (Task-Specific): A full-face shield must be worn over the chemical splash goggles whenever there is a significant risk of splashes or sprays.[4][8]

  • Causality: Goggles provide a sealed barrier against liquid splashes and airborne dust. The face shield adds a critical second layer of protection for the entire face, shielding the skin and mucous membranes.[9]

Respiratory Protection: Engineering Controls First

Engineering controls are always the preferred method for mitigating respiratory hazards.

  • Protocol:

    • Primary Control: All weighing and handling of solid this compound must be performed inside a certified chemical fume hood.

    • Secondary (Emergency/Maintenance): In the rare event that engineering controls are not feasible or fail, respiratory protection is required. A fit-tested N95 respirator may be sufficient for nuisance dust, but a respirator with P100 (HEPA) filters is recommended.[5]

  • Causality: A chemical fume hood contains airborne particles and vapors, preventing them from entering the researcher's breathing zone. Relying on respirators should be a last resort, as their effectiveness depends heavily on a proper fit and user compliance.

Operational Plan: From Preparation to Disposal

A robust safety plan extends beyond PPE to encompass the entire workflow.

Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental task.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_action Action Phase start Start: Handling this compound risk_assessment Assess Task (e.g., Weighing, Solution Prep, Reaction) start->risk_assessment ppe_base Mandatory Base PPE: - Double Nitrile Gloves - Flame-Resistant Lab Coat - Chemical Splash Goggles risk_assessment->ppe_base All Tasks ppe_splash Add Face Shield & Chemical Apron risk_assessment->ppe_splash Liquid Transfer or Splash Risk >1L ppe_hood Work in Fume Hood (No Respirator Needed) risk_assessment->ppe_hood Handling Solid Powder proceed Proceed with Experiment ppe_base->proceed ppe_splash->proceed ppe_hood->proceed Spill_Response spill Minor Spill Occurs alert Alert Personnel in Immediate Area spill->alert don_ppe Don Spill Response PPE (Double Gloves, Goggles, Apron, Shoe Covers) alert->don_ppe contain Contain Spill (Use absorbent pads to circle the spill) don_ppe->contain absorb Absorb/Cover Spill (Work outside-in with inert absorbent) contain->absorb collect Collect Waste (Scoop into labeled hazardous waste bag) absorb->collect decontaminate Decontaminate Area (Wipe with soap and water) collect->decontaminate dispose Dispose of all Contaminated Materials as Hazardous Waste decontaminate->dispose report Report Incident to EHS dispose->report

Caption: Step-by-step workflow for managing a minor chemical spill.

Detailed Spill Cleanup Steps:

  • Control & Alert: Alert colleagues in the immediate area. [10]Ensure the spill is not spreading towards drains. [10]2. Contain: Use absorbent materials like pads or socks to create a dike around the spill to prevent it from spreading. [10][11]3. Clean Up:

    • For a solid spill , gently cover with an inert absorbent material (e.g., vermiculite, sand) to avoid raising dust. Carefully scoop the mixture into a clearly labeled hazardous waste container. [12] * For a liquid spill , apply absorbent pads or material over the spill, working from the outside in to prevent splashing. [12]4. Decontaminate: Once the bulk of the spill is removed, decontaminate the area. A solution of soap and water is generally sufficient for surface cleaning. [12]For biologically active compounds, a 10% bleach solution followed by a water rinse may be necessary, but verify chemical compatibility first. [13]5. Dispose: All materials used for the cleanup, including PPE, are considered hazardous waste and must be placed in a sealed, labeled container for disposal according to institutional guidelines. [10][12]

Disposal of Contaminated Materials
  • Routine Waste: All disposable PPE, contaminated weigh boats, pipette tips, and other materials that have come into contact with this compound must be disposed of as solid hazardous chemical waste.

  • Containers: Place all waste in a heavy-duty, sealable plastic bag or a designated solid waste container. The container must be clearly labeled with "Hazardous Waste" and the chemical name. [12]* Collection: Follow your institution's procedures for hazardous waste pickup. Do not overfill containers.

By adhering to this comprehensive safety and handling guide, you build a culture of safety that empowers scientific discovery while ensuring the well-being of all personnel.

References

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

  • West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • Oakland University Environmental Health and Safety. (2025, January 14). EHSO Manual 2025-2026: Spill Control/Emergency Response. Retrieved from [Link]

  • Michigan State University College of Engineering. (2009, September 17). Standard Operating Procedure for a Chemical Spill. Retrieved from [Link]

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  • Zhang, L., et al. (2009). Synthesis and biological evaluation of pyrrolopyridazine derivatives as novel HER-2 tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(22), 6437-6440. Retrieved from [Link]

  • Acar, Ç., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega, 9(24), 27367–27382. Retrieved from [Link]

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Retrosynthesis Analysis

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Pyrrolo[1,2-B]pyridazin-4(1H)-one
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Pyrrolo[1,2-B]pyridazin-4(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.